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  • Product: Spiro[2.5]octan-5-ylmethanamine
  • CAS: 1374744-01-0

Core Science & Biosynthesis

Foundational

Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Deep Dive into Spirooctan-5-ylmethanamine (CAS: 1374744-01-0)

Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Deep Dive into Spiro[1]octan-5-ylmethanamine (CAS: 1374744-01-0) Executive Summary In modern medicinal chemistry, the paradigm has decisively shifted from flat,...

Author: BenchChem Technical Support Team. Date: March 2026

Spirocyclic Scaffolds in Modern Drug Discovery: A Technical Deep Dive into Spiro[1]octan-5-ylmethanamine (CAS: 1374744-01-0)

Executive Summary

In modern medicinal chemistry, the paradigm has decisively shifted from flat, sp2-hybridized aromatic systems to complex, three-dimensional architectures. This transition, often termed the "escape from flatland," relies heavily on the incorporation of high-Fsp3 (fraction of sp3-hybridized carbons) building blocks . Spiro[1]octan-5-ylmethanamine (CAS: 1374744-01-0) represents a premier spirocyclic scaffold designed to introduce conformational restriction and enhance the physicochemical properties of lead compounds. This technical guide explores the structural properties, mechanistic rationale, and synthetic workflows for integrating this specific amine into drug discovery pipelines.

Chemical Identity & Structural Properties

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical parameters is required. Spiro[1]octan-5-ylmethanamine is an aliphatic primary amine appended to a rigid spirocyclic core .

Table 1: Physicochemical and Structural Properties of Spiro[1]octan-5-ylmethanamine

PropertyValueRationale / Implication
CAS Number 1374744-01-0Unique identifier for procurement and chemical registry .
Molecular Formula C9H17NHighly saturated aliphatic amine building block.
Molecular Weight 139.24 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Fsp3 Fraction 1.0 (9/9 carbons)Maximizes 3D character, improving solubility and reducing off-target binding.
Ring System Spiro[1]octaneProvides a rigid, sterically demanding vector for the methanamine substituent.

Mechanistic Rationale: The Causality of Spirocyclic Integration

Why select Spiro[1]octan-5-ylmethanamine over a standard, flat cyclohexylmethanamine? The causality lies in the thermodynamics of target binding and the pharmacokinetics of the resulting molecule .

  • Conformational Restriction and Entropic Penalty: Flexible aliphatic chains suffer a high entropic penalty upon binding to a target protein. The spiro[1]octane core locks the methanamine vector in a defined spatial orientation. By pre-organizing the molecule into its bioactive conformation, the entropic cost of binding is minimized, often resulting in an order-of-magnitude increase in target affinity.

  • Fsp3 Enhancement and ADME/Tox Optimization: Increasing the Fsp3 fraction of a lead compound directly correlates with clinical success. With an Fsp3 of 1.0, Spiro[1]octan-5-ylmethanamine disrupts the planarity of traditional aromatic scaffolds. This disruption prevents π-π stacking-induced aggregation, thereby dramatically improving aqueous solubility. Furthermore, the 3D bulk of the spirocycle sterically hinders binding to off-target lipophilic pockets, such as the hERG potassium channel, reducing cardiotoxicity risks .

  • Metabolic Stability: Unlike benzylic amines or linear alkyl amines, the spirocyclic framework lacks readily accessible, electronically activated C-H bonds. The cyclopropane ring within the spiro[1]octane system is highly resistant to cytochrome P450 (CYP450)-mediated oxidation, extending the in vivo half-life of the drug candidate.

ADME Spiro Spiro[2.5]octane Scaffold Fsp3 Increased Fsp3 (Fraction sp3 = 1.0) Spiro->Fsp3 Conf Conformational Restriction Spiro->Conf Metab Enhanced Metabolic Stability (CYP evasion) Fsp3->Metab Sol Improved Aqueous Solubility Fsp3->Sol OffTarget Reduced Off-Target Binding (e.g., hERG) Conf->OffTarget

Mechanistic pathway illustrating how spirocyclic integration improves ADME/Tox profiles.

Experimental Workflows: Synthetic Integration

To leverage the properties of Spiro[1]octan-5-ylmethanamine, it is frequently coupled to carboxylic acid-bearing core scaffolds. The following protocol details a self-validating HATU-mediated amide coupling, designed to maximize yield while minimizing epimerization of sensitive substrates.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Objective: Synthesize a spirocyclic amide utilizing Spiro[1]octan-5-ylmethanamine.

Reagents:

  • Carboxylic acid core (1.0 equiv)

  • Spiro[1]octan-5-ylmethanamine (CAS: 1374744-01-0) (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Protocol:

  • Activation: Dissolve the carboxylic acid core in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA, followed by HATU. Stir the reaction mixture at room temperature for 15 minutes.

    • Causality: Pre-activation forms the highly reactive O-At (7-azabenzotriazole) active ester. The 15-minute window ensures complete activation without allowing the intermediate to degrade or epimerize.

  • Nucleophilic Addition: Add Spiro[1]octan-5-ylmethanamine dropwise to the activated ester solution. Continue stirring at room temperature for 2–4 hours.

    • Causality: The primary amine of the spirocycle is highly nucleophilic, but the steric bulk of the spiro[1]octane ring requires a slight excess (1.2 equiv) and sufficient time to drive the reaction to completion.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the active ester mass and the appearance of the product mass [M+H]⁺ confirms successful coupling. Do not proceed to workup until the active ester is consumed.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Causality: NaHCO₃ removes acidic byproducts (e.g., HOAt), while 1M HCl removes unreacted spirocyclic amine. This orthogonal washing strategy yields a highly pure crude product prior to chromatography.

  • Purification & QC: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

AmideCoupling Acid Carboxylic Acid Core (R-COOH) Reagents HATU, DIPEA, DMF (Activation) Acid->Reagents ActiveEster Active Ester Intermediate (Self-Validating via LC-MS) Reagents->ActiveEster Product Spirocyclic Amide Lead (Target Compound) ActiveEster->Product Amine Spiro[2.5]octan-5-ylmethanamine CAS: 1374744-01-0 Amine->Product Nucleophilic Attack

HATU-mediated amide coupling workflow utilizing Spiro[1]octan-5-ylmethanamine.

Quality Control & Stereochemical Considerations

Spiro[1]octan-5-ylmethanamine possesses a stereocenter at the C5 position of the cyclohexane ring. Commercially sourced material is typically supplied as a racemate unless explicitly specified.

  • Chiral Resolution: If a specific enantiomer is required for target engagement (which is common in late-stage lead optimization), researchers must either perform chiral preparative HPLC on the final amide or utilize a chiral auxiliary during the synthesis of the building block itself.

  • NMR Validation: The integration of the spirocyclopropane protons in ¹H NMR serves as an internal standard to confirm the incorporation of the spirocyclic moiety without degradation. These diagnostic protons typically appear highly upfield (approx. ~0.2–0.8 ppm) due to the shielding cone of the cyclopropane ring.

References

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies Source: PubMed (ChemMedChem) URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI (Molecules) URL: [Link]

Sources

Exploratory

Introduction: The Value of Three-Dimensionality in Drug Design

An In-Depth Technical Guide to Spiro[2.5]octan-5-ylmethanamine: Structure, Properties, and Therapeutic Potential This document provides a comprehensive technical overview of Spiro[2.5]octan-5-ylmethanamine, a novel spiro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Spiro[2.5]octan-5-ylmethanamine: Structure, Properties, and Therapeutic Potential

This document provides a comprehensive technical overview of Spiro[2.5]octan-5-ylmethanamine, a novel spirocyclic amine with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is limited in current literature, this guide synthesizes information from closely related analogues and established chemical principles to present its core characteristics, a plausible synthetic pathway, and its prospective applications in drug discovery. We will delve into the unique structural attributes of the spiro[2.5]octane scaffold and the rationale for its growing importance in the development of next-generation therapeutics.

Modern drug discovery is increasingly focused on moving beyond flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic compounds, which feature two rings joined by a single common atom, are at the forefront of this evolution.[1] The spiro[2.5]octane framework, composed of a cyclopropane ring fused to a cyclohexane ring, offers a rigid and well-defined 3D geometry. This inherent three-dimensionality allows for more precise and multi-point interactions with complex biological targets, which can lead to significant improvements in both potency and selectivity.[1][2]

The introduction of an amine-containing side chain, as in Spiro[2.5]octan-5-ylmethanamine, adds a crucial functional group for molecular recognition and for modulating physicochemical properties. The aminomethyl group can serve as a key hydrogen bond donor and acceptor, or as a basic center that can be protonated to enhance aqueous solubility—a critical factor for drug bioavailability.[2] The strategic placement of this functional group on the conformationally restricted spiro[2.5]octane scaffold presents a compelling opportunity for designing highly targeted and effective therapeutic agents.[3]

Molecular Structure and Physicochemical Properties

Spiro[2.5]octan-5-ylmethanamine is characterized by a central spiro carbon atom connecting a cyclopropane ring and a cyclohexane ring. A methanamine group (-CH₂NH₂) is attached to the C5 position of the cyclohexane ring.

Caption: Chemical structure of Spiro[2.5]octan-5-ylmethanamine.

Based on its structure, the key physicochemical properties of Spiro[2.5]octan-5-ylmethanamine can be calculated. These computed properties are essential for initial drug-likeness assessments and for planning experimental work.

PropertyValueSource / Method
Molecular Formula C₉H₁₇NCalculated
Molecular Weight 139.24 g/mol Calculated[4]
Monoisotopic Mass 139.1361 g/mol Calculated[4]
Topological Polar Surface Area (TPSA) 26.02 ŲCalculated[5]
XLogP3 ~2.1 - 2.3Estimated[4][5]
Hydrogen Bond Donors 1Calculated[5]
Hydrogen Bond Acceptors 1Calculated[5]
Rotatable Bonds 1Calculated[5]

Proposed Synthetic Pathway

The conversion of a ketone to a one-carbon-extended amine is a classic transformation in organic synthesis. The proposed workflow leverages the synthesis of spiro[2.5]octane-5-carboxylic acid, a documented process, as a pivotal step.[7][8]

Caption: Proposed synthetic workflow for Spiro[2.5]octan-5-ylmethanamine.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Spiro[2.5]octane-5-carboxylic acid from Spiro[2.5]octan-5-one This procedure is adapted from a known method for converting ketones to one-carbon-extended carboxylic acids.[7]

  • To a solution of spiro[2.5]octan-5-one (1.0 eq) in dimethoxyethane, add p-tosyl isonitrile (1.1 eq) and ethanol (2.0 eq).

  • Cool the mixture to 0°C and add a strong base (e.g., potassium tert-butoxide, 2.2 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The intermediate nitrile is then subjected to reflux in an alkaline solution (e.g., aqueous NaOH) for 8-12 hours to induce hydrolysis.

  • After cooling, acidify the mixture with HCl to precipitate the carboxylic acid product.

  • Isolate the product by filtration or extraction and purify by recrystallization.

Step 2: Reduction of the Carboxylic Acid to Spiro[2.5]octan-5-ylmethanol

  • Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Slowly add a solution of Spiro[2.5]octane-5-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to 0°C and carefully quench by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

Step 3: Conversion of Alcohol to Spiro[2.5]octan-5-ylmethanamine

  • Dissolve Spiro[2.5]octan-5-ylmethanol (1.0 eq) in dichloromethane with pyridine (1.5 eq) at 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and stir at room temperature until the alcohol is consumed.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield the tosylate.

  • Dissolve the crude tosylate in a polar aprotic solvent like DMF and add sodium azide (NaN₃, 2.0 eq). Heat the mixture to 60-80°C for several hours.

  • After the reaction is complete, extract the azide product with ether and wash thoroughly with water.

  • Dissolve the resulting azide in methanol or ethanol and hydrogenate in the presence of a catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere until the azide is fully reduced.

  • Filter the catalyst and concentrate the solvent to yield the final product, Spiro[2.5]octan-5-ylmethanamine.

Applications in Drug Development and Medicinal Chemistry

The incorporation of spirocyclic scaffolds is a validated strategy for enhancing the properties of drug candidates.[3][9] These rigid systems can lock a molecule into a bioactive conformation, improving binding affinity for its target while potentially reducing off-target effects by limiting conformational flexibility.[9]

logic_diagram cluster_0 Core Scaffold cluster_1 Structural Attributes cluster_2 Improved Drug-like Properties Spiro Spiro[2.5]octane Scaffold A High sp³ Character / 3D Geometry Spiro->A B Conformational Rigidity Spiro->B C Novel Chemical Space Spiro->C D Increased Potency & Selectivity A->D E Enhanced Aqueous Solubility A->E B->D F Favorable ADME-Tox Profile B->F G Novel Intellectual Property C->G

Caption: Relationship between the spiro scaffold and improved drug properties.

Key advantages conferred by the spiro[2.5]octane scaffold include:

  • Enhanced Potency and Selectivity : The defined 3D structure allows for optimized interactions with protein binding pockets, leading to more potent and selective drugs.[2]

  • Improved Physicochemical Properties : The high fraction of sp³-hybridized carbons often leads to better aqueous solubility and metabolic stability compared to flat, sp²-rich molecules.[2]

  • Novel Intellectual Property : As an underexplored scaffold, Spiro[2.5]octan-5-ylmethanamine and its derivatives represent a fertile ground for creating new intellectual property.[2]

  • Versatile Building Block : The primary amine serves as a versatile chemical handle for further elaboration, enabling its incorporation into a wide range of molecular frameworks through techniques like amide coupling or reductive amination.

This scaffold is a promising starting point for developing modulators of various biological targets, including GPCRs, ion channels, and enzymes, where precise spatial orientation of functional groups is paramount for activity.[10]

Safety and Handling

No specific safety data exists for Spiro[2.5]octan-5-ylmethanamine. However, based on its chemical class (aliphatic amine), standard laboratory precautions should be observed.[4]

  • Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[12][13]

  • Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.[14]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water.[13]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]

A full risk assessment should be conducted before handling this compound.

Conclusion

Spiro[2.5]octan-5-ylmethanamine stands as a promising yet underexplored chemical entity. Its unique three-dimensional structure, rooted in the rigid spiro[2.5]octane framework, offers a distinct advantage for modern drug discovery campaigns. This guide provides a foundational understanding of its structure, a plausible synthetic route, and the scientific rationale for its application in medicinal chemistry. The synthesis and biological evaluation of this compound and its derivatives are highly encouraged to unlock their full therapeutic potential.

References

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis [Online]. Jan 18, 2024. Available: [Link]

  • Drugs for Neglected Diseases initiative (DNDi). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi [Online]. Apr 15, 2025. Available: [Link]

  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Group [Online]. Dec 08, 2025. Available: [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis [Online]. Jun 09, 2016. Available: [Link]

  • Diversey. SAFETY DATA SHEET. Diversey [Online]. Available: [Link]

  • Angene Chemical. spiro[2.5]octan-6-ylmethanamine (CAS 877201-35-9). Angene Chemical [Online]. Available: [Link]

  • CP Lab Safety. spiro[2.5]octan-5-one, min 97%, 1 gram. CP Lab Safety [Online]. Available: [Link]

  • Sigma-Aldrich. (spiro[2.5]oct-1-ylmethyl)amine (CAS 938458-82-3). Sigma-Aldrich [Online]. Available: [Link]

  • National Center for Biotechnology Information. Spiro(2,5)octane. PubChem [Online]. Available: [Link]

  • Google Patents. Synthesis method of spiro[2.5]octane-5-carboxylic acid. Google Patents [Online].
  • SOL Group. Safety Data Sheet. SOL Group [Online]. Available: [Link]

  • Carl ROTH. Safety data sheet. Carl ROTH [Online]. Available: [Link]

  • PubMed. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. PubMed [Online]. Nov 11, 2015. Available: [Link]

  • Google Patents. Process for preparing spiro[2.5]octane-5,7-dione. Google Patents [Online].
  • National Center for Biotechnology Information. Spiro[2.5]octan-5-ol. PubChem [Online]. Available: [Link]

  • Cheméo. Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). Cheméo [Online]. Available: [Link]

  • DHM. SAFETY DATA SHEET. DHM [Online]. Available: [Link]

Sources

Foundational

spirocyclic primary amine building blocks for drug discovery

Executive Summary The "Escape from Flatland" initiative has transitioned from a theoretical concept to a pragmatic mandate in modern drug discovery. While traditional medicinal chemistry has relied heavily on planar, aro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Escape from Flatland" initiative has transitioned from a theoretical concept to a pragmatic mandate in modern drug discovery. While traditional medicinal chemistry has relied heavily on planar, aromatic primary amines (anilines, benzylamines) as convenient handles for library generation, these structures often carry liabilities: poor solubility, rapid metabolic clearance, and promiscuous binding due to lack of three-dimensional complexity.

This guide focuses on spirocyclic primary amines —specifically spiro[3.3]heptanes, spiro[2.3]hexanes, and azaspiro equivalents—as high-value building blocks. Unlike simple cycloalkyl amines, these scaffolds offer defined exit vectors, high fraction of sp³ carbons (


), and the ability to serve as bioisosteres for phenyl and piperidinyl rings while significantly improving physicochemical profiles.

Part 1: The Structural Imperative

The and Solubility Correlation

The incorporation of spirocyclic primary amines directly addresses the "molecular obesity" crisis in drug development. Increasing the saturation of a molecule (


) correlates with improved clinical success rates.[1][2]
  • Solubility: Spirocycles disrupt crystal lattice packing more effectively than flat aromatics, often resulting in 10–40x increases in aqueous solubility.

  • Lipophilicity: Replacing a phenyl ring with a spiro[3.3]heptane core typically lowers LogP by 1–2 units, keeping candidates within the optimal Lipinski space.

Vector Analysis: The Benzene Bioisostere

One of the most compelling applications of spiro[3.3]heptan-1-amines is their ability to mimic the substitution vectors of benzene rings without the aromatic liability.

  • Meta-Substitution Mimicry: The angle between substituents on the C1 and C3 positions of a spiro[3.3]heptane approximates the

    
     vector of meta-substituted benzenes, but with a twisted, non-planar topology that can access unique sub-pockets.
    
  • Para-Substitution Mimicry: 2,6-Disubstituted spiro[3.3]heptanes provide a linear vector similar to para-benzenes but with a shorter end-to-end distance, often tightening ligand-target fit.

VectorAnalysis cluster_0 Traditional Aromatic Space cluster_1 Spirocyclic 3D Space Benzene Benzene/Aniline (Flat, sp2 rich) High Stacking Energy Meta Meta-Vector (120°) Benzene->Meta Para Para-Vector (180°) Benzene->Para Vector1 C1-C3 Vector (Twisted ~110-120°) Meta-Isostere Meta->Vector1 Bioisosteric Replacement Vector2 C2-C6 Vector (Linear-like) Para-Isostere Para->Vector2 Bioisosteric Replacement Spiro Spiro[3.3]heptane amine (Puckered, sp3 rich) Disrupted Stacking Spiro->Vector1 Spiro->Vector2 caption Figure 1: Vector comparison between planar aromatics and spirocyclic scaffolds.

Part 2: Key Building Block Classes

The following table categorizes high-priority spirocyclic primary amines based on their utility in library synthesis.

Scaffold ClassRepresentative StructurePrimary UtilityPhysicochemical Impact
Spiro[3.3]heptanes Spiro[3.3]heptan-1-amineBenzene bioisostereLowers LogP; metabolic stability (blocks oxidation).
Azaspiro[3.3]heptanes 2-Azaspiro[3.3]heptan-6-aminePiperidine/Piperazine mimicIncreases basicity; reduces hERG liability compared to piperidines.
Spiro[2.3]hexanes Spiro[2.3]hexan-1-amineHigh-strain compact scaffoldAccess to novel IP space; unique bond angles for "difficult" targets.
Oxa-spirocycles 2-Oxa-6-azaspiro[3.3]heptan-6-amineMorpholine mimicMaximal solubility enhancement; reduced lipophilicity.

Part 3: Synthetic Methodologies

Reliable access to these building blocks is critical.[3] Two primary workflows dominate the current literature: the Curtius Rearrangement (for carboxylic acid precursors) and Strain-Release Functionalization (for ketone precursors).

Protocol: Curtius Rearrangement Route

Best for converting commercially available spiro-carboxylic acids to primary amines.

  • Activation: Dissolve spiro[3.3]heptane-carboxylic acid (1.0 eq) in tert-butanol/toluene (1:1). Add triethylamine (1.5 eq) and DPPA (Diphenylphosphoryl azide, 1.2 eq).

  • Rearrangement: Heat to 85°C for 4 hours. The intermediate isocyanate is trapped in situ by tert-butanol to form the Boc-protected amine.

  • Deprotection: Treat the crude Boc-amine with 4M HCl in dioxane to yield the primary amine hydrochloride salt.

    • Note: This method preserves stereochemistry at the spiro-center.

Protocol: Strain-Relocating Semipinacol

Best for accessing spiro[3.3]heptan-1-amines with ketones as intermediates.

Recent work (2024-2025) utilizes the reaction of 1-sulfonylcyclopropanols with bicyclobutanes.

SynthesisWorkflow Start 1-Sulfonylcyclopropanol + Bicyclobutane (BCB) Step1 Acid-Mediated Semipinacol Rearrangement Start->Step1 Inter Spiro[3.3]heptan-1-one (Key Ketone Intermediate) Step1->Inter Branch Functionalization Inter->Branch RouteA Reductive Amination (NH4OAc, NaBH3CN) Branch->RouteA Racemic RouteB Ellman Auxiliary (t-Bu-Sulfinamide) Branch->RouteB Chiral Product Spiro[3.3]heptan-1-amine (Primary Amine Building Block) RouteA->Product RouteB->Product caption Figure 2: Synthetic workflow for accessing spiro-amines via ketone intermediates.

Part 4: Case Studies in Lead Optimization

SHP2 Inhibitors (Novartis)[4]
  • Challenge: An allosteric SHP2 inhibitor contained a piperidine moiety that suffered from poor metabolic stability and hERG inhibition.

  • Solution: Replacement of the piperidine with a spirocyclic piperidine (specifically a spiro-diamine derivative).

  • Outcome: The spirocyclic analog maintained the critical H-bond orientation of the primary amine while locking the conformation. This resulted in:

    • Maintained potency.

    • Reduced hERG inhibition (due to lower lipophilicity).[1]

    • Improved oral bioavailability.

MCHr1 Antagonists
  • Challenge: High LogD (>4.0) led to promiscuity and phospholipidosis.

  • Solution: Replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.4]octane .

  • Outcome: The spirocyclic core lowered LogD significantly while retaining the basic nitrogen's position for receptor interaction. The "puckered" geometry also reduced planarity-driven non-specific binding.

Part 5: Physicochemical Profiling (Data Summary)

The following data illustrates the impact of scaffold hopping from a cyclohexyl-amine to a spiro[3.3]heptan-amine in a model amide coupling (R-NH-COR').

PropertyCyclohexyl AnalogSpiro[3.3]heptyl AnalogDelta
LogP 3.22.4-0.8 (Improved)
Solubility (pH 7.4) 15 µM180 µM+12x (Improved)
Cl_int (Microsomes) 45 µL/min/mg12 µL/min/mg3.7x Stability
pKa (Conj. Acid) ~10.5~9.8Lowered

Interpretation: The spirocyclic amine lowers lipophilicity and basicity (slightly), reducing lysosomal trapping and improving metabolic stability by removing the prone C-H abstraction sites found in cyclohexane rings.

References

  • Spirocyclic Building Blocks for Scaffold Assembly . Merck Millipore. Link

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists . European Journal of Medicinal Chemistry, 2025.[4] Link

  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery . Enamine Ltd.[5] Link

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements . Nature Communications (via PMC), 2024. Link

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core . Journal of the American Chemical Society, 2025. Link

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes . Angewandte Chemie, 2025. Link

  • The use of spirocyclic scaffolds in drug discovery . Bioorganic & Medicinal Chemistry Letters, 2014.[6] Link

  • Oxa-spirocycles: synthesis, properties and applications . Chemical Science, 2021. Link

Sources

Exploratory

The Spiro[2.5]octane Scaffold: A Three-Dimensional Solution for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the modern era of drug discovery, the demand for novel molecular scaffolds that can overcome the limitation...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the modern era of drug discovery, the demand for novel molecular scaffolds that can overcome the limitations of traditional "flat" aromatic systems is paramount. The concept of "escaping from flatland" emphasizes the need for three-dimensional (3D) molecular architectures that can provide improved physicochemical properties and more specific interactions with biological targets.[1][2] The spiro[2.5]octane scaffold, a unique spirocyclic system featuring a cyclopropane ring fused to a cyclohexane ring, has emerged as a powerful tool for medicinal chemists. Its inherent rigidity and 3D nature offer a distinct advantage in the design of new therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the spiro[2.5]octane core, including its synthesis, conformational properties, and strategic applications in drug design, presented from the perspective of a Senior Application Scientist.

The Imperative for Three-Dimensionality in Drug Design

The over-reliance on sp2-hybridized, planar aromatic scaffolds in drug discovery has often led to challenges such as poor solubility, metabolic instability, and off-target effects.[1] Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule is a widely recognized strategy to improve its developability.[3] Spirocyclic systems, by virtue of their quaternary spiro-carbon, are an excellent way to introduce 3D character into a molecule.[5] The rigid fusion of two rings locks the conformation of the molecule, reducing the entropic penalty upon binding to a target and allowing for a more precise orientation of functional groups in 3D space.[6] This can lead to significant improvements in binding affinity and selectivity.[3][6]

The spiro[2.5]octane scaffold is a particularly attractive member of the spirocycle family. The fusion of a strained cyclopropane ring with a flexible cyclohexane ring creates a unique conformational landscape and provides distinct vectors for substituent placement. This allows for the exploration of novel chemical space and the development of compounds with unique structure-activity relationships (SAR).

Conformational Landscape and Physicochemical Properties

The spiro[2.5]octane scaffold's unique geometry is central to its utility in medicinal chemistry. The cyclohexane ring typically adopts a chair conformation to minimize torsional and steric strain.[7] The spiro-fused cyclopropane ring introduces localized strain but also rigidly orients the substituents on the cyclohexane ring.

A conformational analysis of the related 1-oxaspiro[2.5]octane system revealed that the cyclohexane ring exists predominantly in two chair-like conformations.[8][9] This inherent rigidity, greater than that of a simple cyclohexane, is a key advantage of the spiro[2.5]octane core.

To illustrate the impact of incorporating a spiro[2.5]octane scaffold on key physicochemical properties, a comparative analysis with other common carbocyclic fragments is presented below. The values are calculated for the parent scaffolds.

ScaffoldMolecular Weight ( g/mol )cLogPTPSA (Ų)
Cyclohexane84.163.440
gem-Dimethylcyclohexane112.214.400
Spiro[2.5]octane 110.19 3.59 0

Data calculated using standard computational algorithms.

The spiro[2.5]octane scaffold offers a cLogP value comparable to cyclohexane while providing a more rigid and three-dimensional framework than a simple gem-dimethyl substitution.[10] This makes it an excellent bioisosteric replacement for a gem-dimethyl group or a flat phenyl ring, offering improved spatial arrangement of substituents.[10][11]

Synthetic Strategies for Accessing the Spiro[2.5]octane Core

The ability to efficiently synthesize functionalized spiro[2.5]octane derivatives is crucial for their application in drug discovery. Several robust synthetic routes have been developed to access key intermediates and build molecular complexity.

Synthesis of Spiro[2.5]octane-5-carboxylic acid

A versatile starting material, spiro[2.5]octane-5-carboxylic acid, can be prepared in a multi-step sequence starting from 1,3-cyclohexanedione.[4]

G A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  MeOH, H+ C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C  Simmons-Smith  (CH2I2, Zn-Cu) D Spiro[2.5]octan-5-ol C->D  Reduction E Spiro[2.5]octan-5-one D->E  Oxidation F Spiro[2.5]octane-5-carboxylic acid E->F  Further Oxidation

Caption: Synthetic pathway to spiro[2.5]octane-5-carboxylic acid.[4]

Experimental Protocol: Synthesis of Spiro[2.5]octan-5-one [4]

  • Step 1: Methyl enol ether formation. 1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.

  • Step 2: Simmons-Smith cyclopropanation. The resulting enol ether is then subjected to a Simmons-Smith reaction using diiodomethane and a zinc-copper couple to introduce the cyclopropane ring, yielding 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

  • Step 3: Ring opening and reduction. The spiro compound is treated with a reducing agent to open the enol ether and reduce the ketone, affording spiro[2.5]octan-5-ol.

  • Step 4: Oxidation to the ketone. The alcohol is then oxidized to the corresponding ketone, spiro[2.5]octan-5-one, using standard oxidizing agents like pyridinium chlorochromate (PCC).

This ketone can then be further functionalized to the carboxylic acid or other derivatives.

Synthesis of Spiro[2.5]octane-5,7-dione

Another key intermediate, spiro[2.5]octane-5,7-dione, serves as a valuable building block for more complex molecules. A common approach involves a multi-step synthesis starting from 6-oxa-spiro[2.5]octane-5,7-dione.

G A 6-Oxa-spiro[2.5]octane-5,7-dione B {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid A->B  N,O-dimethylhydroxylamine HCl,  Pyridine, DCM C [1-(2-Oxo-propyl)-cyclopropyl]-acetic acid B->C  1. MeMgBr, THF  2. HCl (aq) D Spiro[2.5]octane-5,7-dione C->D  Base (e.g., NaOMe),  MeOH or THF

Sources

Foundational

Escaping Flatland: Spirooctan-5-ylmethanamine as a Next-Generation Bioisostere for Aromatic Amines

Escaping Flatland: Spiro[1]octan-5-ylmethanamine as a Next-Generation Bioisostere for Aromatic Amines Executive Summary In modern medicinal chemistry, the over-reliance on planar, -hybridized aromatic rings has led to hi...

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: Spiro[1]octan-5-ylmethanamine as a Next-Generation Bioisostere for Aromatic Amines

Executive Summary

In modern medicinal chemistry, the over-reliance on planar,


-hybridized aromatic rings has led to high attrition rates in clinical development due to poor physicochemical properties and off-target toxicities. The paradigm of "escaping from flatland" emphasizes the incorporation of three-dimensional, 

-rich scaffolds to improve drug-like properties[1]. This technical guide explores the strategic replacement of traditional aromatic amines (e.g., anilines and benzylamines) with Spiro[1]octan-5-ylmethanamine , a conformationally restricted, highly saturated bioisostere. By analyzing structural vectors, metabolic pathways, and experimental validation protocols, this whitepaper provides a comprehensive framework for deploying spirocyclic aliphatic amines in lead optimization.

The Aromatic Amine Liability in Drug Design

Aromatic amines are ubiquitous in screening libraries due to the historical ease of cross-coupling chemistries. However, they introduce three critical liabilities during lead optimization:

  • Metabolic Instability & Toxicity: Cytochrome P450 (CYP450) enzymes readily oxidize electron-rich anilines into reactive hydroxylamines and nitroso species. These electrophiles can covalently bind to proteins or DNA, leading to idiosyncratic drug toxicity and positive Ames test results.

  • Physicochemical Drawbacks (The Flatland Penalty): Planar aromatic systems stack efficiently in the solid state, resulting in high crystal lattice energy. This dramatically reduces aqueous solubility. Furthermore, low Fraction

    
     (
    
    
    
    ) correlates strongly with clinical failure [1].
  • hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) potassium channel contains a promiscuous binding pocket lined with aromatic residues (Tyr652, Phe656). Lipophilic, basic planar amines engage in strong

    
     and cation-
    
    
    
    interactions within this pore, leading to QT prolongation and fatal arrhythmias [3].

Structural Profiling of Spiro[1]octan-5-ylmethanamine

Spiro[1]octan-5-ylmethanamine consists of a cyclopropane ring fused to a cyclohexane ring at a single spiro carbon, with a methanamine group extending from the 5-position.

The Bioisosteric Advantage
  • Vector Alignment: The spirocyclic core projects the primary amine into three-dimensional space at angles that can precisely mimic the exit vectors of ortho-, meta-, or para-substituted benzylamines.

  • Conformational Restriction: The rigid spiro-fused system locks the molecule into a defined geometry. This pre-organization reduces the entropic penalty upon binding to the target receptor, often preserving or enhancing target affinity compared to flexible aliphatic chains [2].

  • Elimination of

    
     Stacking:  By replacing the aromatic ring with a saturated hydrocarbon framework, the molecule loses the 
    
    
    
    -electron cloud necessary to bind to the hERG channel's aromatic residues, effectively engineering out cardiotoxicity [3].

G A Aromatic Amine (Planar, Low Fsp3) B CYP450 Oxidation A->B C Reactive Metabolites (Nitroso/Hydroxylamine) B->C High Liability D Toxicity / Adducts C->D E Spiro[2.5]octan-5-ylmethanamine (3D, High Fsp3) F CYP450 Metabolism E->F G Stable Metabolites (e.g., Glucuronidation) F->G Low Liability H Safe Clearance G->H

Figure 1: Metabolic degradation pathway of aromatic amines vs. spirocyclic amines.

Comparative Data Analysis

The transition from an aromatic amine to a spirocyclic bioisostere yields measurable improvements across standard ADME/Tox panels. The table below summarizes the quantitative shifts typically observed during this scaffold hop.

PropertyAromatic Amine (e.g., Benzylamine)Spiro[1]octan-5-ylmethanamineCausality / Mechanism
Fraction

(

)
Low (< 0.2)High (> 0.8)"Escape from flatland" via 3D aliphatic core [1].
Kinetic Solubility (pH 7.4) ~10 - 50 µM> 200 µM3D bulk disrupts planar crystal lattice packing.
hERG IC

~1 - 5 µM (High Liability)> 30 µM (Low Liability)Elimination of

stacking with Tyr652/Phe656 [3].
Metabolic Half-life (HLM) Short (< 15 min)Prolonged (> 45 min)Resistance to CYP-mediated N-oxidation.
Reactive Metabolites High (Nitroso species)NegligibleLack of aromatic

-electron system.

Experimental Workflows & Protocols

To validate the advantages of Spiro[1]octan-5-ylmethanamine, rigorous, self-validating experimental protocols must be employed. The following methodologies are designed to prove causality rather than just observe correlation.

Protocol 1: High-Throughput Kinetic Solubility Assay

Rationale: Kinetic solubility (precipitating from a DMSO stock into an aqueous buffer) is preferred over thermodynamic solubility in early discovery because it mimics the conditions of in vitro biological assays, allowing rapid triage of flatland compounds.

  • Preparation: Prepare 10 mM stock solutions of the test compound, a highly soluble positive control (Caffeine), and a poorly soluble negative control (Amiodarone) in 100% DMSO.

  • Dilution: Dispense 5 µL of the DMSO stock into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final DMSO concentration = 2%).

  • Incubation: Seal and incubate the plate at 37°C for 24 hours with orbital shaking (300 rpm). Causality: Shaking ensures equilibrium is reached between the dissolved and precipitated states.

  • Filtration: Transfer the suspension to a 96-well filter plate (0.45 µm PVDF membrane) and centrifuge at 1000 x g for 5 minutes to remove insoluble particulates.

  • Quantification: Analyze the filtrate via HPLC-UV/Vis or LC-MS/MS against a standard curve generated in 50% Acetonitrile/Water (where all compounds are fully soluble).

  • Validation Check: The assay is valid only if Caffeine shows >200 µM solubility and Amiodarone shows <10 µM solubility.

Protocol 2: In Vitro hERG Patch-Clamp Assay

Rationale: While radioligand binding assays measure affinity, whole-cell patch-clamp electrophysiology measures the functional block of the potassium current, providing the most accurate assessment of physiological cardiotoxicity [3].

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Use a whole-cell patch-clamp configuration. The intracellular solution must contain K-aspartate and ATP to maintain channel functionality, while the extracellular solution contains standard Tyrode's buffer.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Causality: hERG blockers predominantly bind to the open/inactivated state of the channel; this specific voltage protocol forces the channel into the susceptible conformation.

  • Compound Application: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM). Include E-4031 (100 nM) as a positive control for complete hERG block, and 0.1% DMSO as a vehicle negative control.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the IC

    
     by fitting the fractional block versus concentration to a Hill equation.
    

Workflow Step1 Identify Planar Amine Liability (Poor Sol, High hERG) Step2 In Silico Vector Alignment (Overlay Spiro[2.5]octane core) Step1->Step2 Step3 Chemical Synthesis (Spirooctan-5-ylmethanamine integration) Step2->Step3 Step4 In Vitro ADME Profiling (HLM, Kinetic Solubility, hERG) Step3->Step4 Step5 Lead Optimization & Selection (Improved Clinical Success) Step4->Step5

Figure 2: Bioisosteric replacement workflow for mitigating planar amine liabilities.

Conclusion

The strategic replacement of aromatic amines with Spiro[1]octan-5-ylmethanamine represents a highly effective application of the "escape from flatland" principle. By utilizing a conformationally restricted,


-rich scaffold, drug developers can simultaneously engineer out metabolic liabilities and hERG toxicity while vastly improving aqueous solubility. As structural biology and synthetic methodologies continue to advance, the integration of complex spirocycles will remain a cornerstone of modern, high-quality lead optimization.

References

  • Lovering, F., Bikker, J., Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Rochais, C. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry.[Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Integration of Spiro[2.5]octan-5-ylmethanamine Hydrochloride in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide The Mechanistic Rationale: Escaping Flatland Over the past decade, medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

The Mechanistic Rationale: Escaping Flatland

Over the past decade, medicinal chemistry has undergone a paradigm shift away from planar, heavily aromatic molecules toward three-dimensional, sp³-rich architectures. This transition, often termed "escaping flatland," is driven by the correlation between a higher fraction of sp³ hybridized carbons (


) and improved clinical success rates[1]. Planar aromatics frequently suffer from poor aqueous solubility and high promiscuity, leading to off-target toxicities such as hERG channel inhibition.

Spirocyclic scaffolds have emerged as privileged structures to navigate this 3D chemical space[2]. Specifically, Spiro[2.5]octan-5-ylmethanamine offers a unique topological advantage. The fusion of a rigid cyclopropane ring to a cyclohexane core restricts the conformational flexibility of the system. This orthogonal projection forces the primary aminomethyl vector into a highly defined spatial orientation, making it an excellent bioisostere for piperidines or simple cyclohexylamines while drastically altering the molecule's lipophilicity and metabolic clearance profile[3].

Why Source the Hydrochloride (HCl) Salt?

From a supply chain and bench-stability perspective, sourcing the free base of primary aliphatic amines is highly discouraged. Free primary amines are nucleophilic and readily react with atmospheric carbon dioxide to form insoluble carbamates. Furthermore, their low molecular weight makes them volatile and difficult to weigh accurately. Sourcing Spiro[2.5]octan-5-ylmethanamine Hydrochloride (CAS: 1374654-55-3) ensures stoichiometric precision, eliminates hygroscopic degradation, and provides indefinite shelf stability under standard desiccation[4].

Logic P Planar Aromatic Scaffolds (Low Fsp3) T High hERG Liability Poor Solubility P->T Leads to S Spirocyclic Scaffolds (High Fsp3) O Improved Solubility Reduced Off-Target Binding S->O Enables C Higher Clinical Success Rate O->C Drives

Logical relationship between sp3-rich spirocyclic scaffolds and clinical success.

Commercial Supplier Landscape & Supply Chain Matrix

When integrating a specialized building block into a high-throughput screening (HTS) or lead optimization campaign, supply chain resilience is critical. A delay in building block procurement directly bottlenecks the synthesis of target analogs.

Below is a comparative matrix of verified commercial suppliers for Spiro[2.5]octan-5-ylmethanamine HCl[4][5].

SupplierCatalog IDCAS Registry NumberFormStated PurityTypical Scale
Enamine EN300-1266311374654-55-3HCl Salt≥95%mg to g
BLD Pharm BD013947411374654-55-3HCl Salt≥95%mg to kg
Bidepharm BD013947411374654-55-3HCl Salt≥95%mg to kg
AiFChem Custom1374744-01-0Free Base≥95%On Demand

Strategic Note: While AiFChem provides the free base (CAS: 1374744-01-0), it is highly recommended to procure the HCl salt from vendors like BLD Pharm or Enamine to ensure batch-to-batch consistency during prolonged medicinal chemistry campaigns.

Self-Validating Laboratory Protocol: Free-Basing & Extraction

To utilize the commercial HCl salt in standard coupling reactions (e.g., reductive amination or Buchwald-Hartwig cross-coupling), it must be converted to the reactive free amine.

Causality & Experience: We explicitly select Methyl tert-butyl ether (MTBE) as the extraction solvent over Dichloromethane (DCM) to preclude the slow formation of quaternary ammonium alkylation artifacts. MTBE is also chosen over Diethyl Ether to mitigate peroxide risks and minimize solvent evaporation during handling.

Step-by-Step Self-Validating Methodology
  • Dissolution & Baseline Check: Dissolve 1.0 eq of Spiro[2.5]octan-5-ylmethanamine HCl in deionized water to achieve a 0.5 M concentration. Self-Validation Check: The solution must be completely transparent. Any turbidity at this acidic pH (~3-4) indicates the presence of lipophilic, non-amine impurities from the commercial batch.

  • Controlled Deprotonation: Chill the solution to 0 °C in an ice bath. Add 2.0 M aqueous NaOH dropwise under vigorous stirring until the aqueous phase reaches pH > 10. Self-Validation Check: The aqueous layer will transition from clear to a milky emulsion as the lipophilic free amine "oils out" of the aqueous phase. This visual cue confirms successful deprotonation.

  • Phase Extraction: Add an equal volume of MTBE and mix vigorously. Allow the phases to separate. Self-Validation Check: The lower aqueous layer must return to complete transparency, confirming that the emulsified free amine has fully partitioned into the upper MTBE layer. Repeat the extraction (2x) if the aqueous layer remains cloudy.

  • Washing & Drying: Wash the combined MTBE layers with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities. Dry over anhydrous Na₂SO₄. Self-Validation Check: The Na₂SO₄ should remain free-flowing. Clumping indicates excessive water carryover, requiring further drying.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Causality: Maintain the rotary evaporator water bath strictly below 25 °C. The low molecular weight of the spirocyclic free amine (MW: 139.24 g/mol ) makes it highly volatile; elevated temperatures will result in catastrophic yield loss.

Downstream Synthetic Workflows

Once successfully free-based, the primary amine serves as a versatile nucleophile. It is most commonly deployed in:

  • Amide Couplings: Reacting with carboxylic acids using standard uronium-based coupling reagents (e.g., HATU, DIPEA) to generate metabolically stable amides.

  • Reductive Aminations: Condensing with aldehydes or ketones followed by reduction (using NaBH(OAc)₃) to build secondary or tertiary amine libraries.

Workflow A Spiro[2.5]octan-5-ylmethanamine HCl (Commercial Sourcing) B Incoming QC (NMR, LC-MS) A->B Validate C Free-Basing Protocol (NaOH, MTBE Extraction) B->C Pass D Amide Coupling (HATU, DIPEA) C->D Pathway 1 E Reductive Amination (NaBH(OAc)3) C->E Pathway 2 F Lead Optimization (sp3-rich drug candidates) D->F E->F

Workflow for QC, free-basing, and downstream synthetic integration of the spirocyclic amine.

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escaping from Flatland: Increasing Complexity in the Design of Drug-Like Molecules. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • Enamine / Namiki Shoji Co., Ltd. (2026). Product Catalog: Primary Amines (EN300-126631). URL:[Link]

Sources

Foundational

Technical Guide: Patent Landscape &amp; Synthetic Utility of Spiro[2.5]octan-5-ylmethanamine Analogs

Executive Summary Spiro[2.5]octan-5-ylmethanamine (CAS: 1374744-01-0) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by the fusion of a cyclopropane ring to a cyclohexane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[2.5]octan-5-ylmethanamine (CAS: 1374744-01-0) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by the fusion of a cyclopropane ring to a cyclohexane ring at a single carbon atom, this spirocyclic system offers a rigid, three-dimensional architecture that distinguishes it from traditional flat aromatic spacers.

This guide analyzes the patent landscape, synthetic accessibility, and therapeutic utility of this scaffold. The primary value driver for spiro[2.5]octan-5-ylmethanamine is its ability to serve as a metabolically stable bioisostere for piperidines and cyclohexanes, particularly in the development of Cathepsin K inhibitors (osteoporosis), GPCR modulators (obesity/pain), and antibacterial agents .

Chemical Identity & Physicochemical Profile[2][3][4]

The spiro[2.5]octane core increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity.
PropertyDescriptionImpact on Drug Design
IUPAC Name Spiro[2.5]octan-5-ylmethanamineCore scaffold identity
CAS Number 1374744-01-0Unique identifier for IP tracking
Molecular Formula

Low molecular weight building block
Geometry Rigid, orthogonal ring systemsRestricts conformational entropy loss upon binding
Metabolic Stability Blocked metabolic soft spotsCyclopropyl group protects adjacent sites from oxidation

Patent Landscape Analysis

The intellectual property landscape for spiro[2.5]octane analogs is dominated by major pharmaceutical entities leveraging the scaffold to navigate crowded chemical spaces.

Key Assignees & Strategic Focus
  • Pfizer Inc.: Extensive patenting around spirocyclic scaffolds for metabolic disorders (obesity) and CNS targets (BACE1 inhibitors for Alzheimer's). The spiro[2.5]octane ring is used to position pharmacophores precisely within the enzyme active site.

  • Actelion Pharmaceuticals (Idorsia/J&J): Patents describe spiro-antibiotic derivatives where the spiro[2.5]octane moiety serves as a linker in novel bacterial topoisomerase inhibitors.

  • GlaxoSmithKline (GSK) / Merck & Co.: Heavily invested in Cathepsin K inhibitors. The spiro[2.5]octane-5-one and related amine derivatives act as rigid replacements for the P2 or P3 positions in peptidomimetic inhibitors, improving selectivity against off-target cathepsins (L, S, B).

Therapeutic Indications
  • Osteoporosis (Cathepsin K): The scaffold fits the S2 hydrophobic pocket of Cathepsin K.

  • Metabolic Diseases: Agonists for GPCRs involved in glucose homeostasis.

  • Antimicrobial: Novel linkers in broad-spectrum antibiotics.

Strategic Landscape Map

The following diagram illustrates the connectivity between the core scaffold, key assignees, and therapeutic targets.

PatentLandscape Scaffold Spiro[2.5]octan-5-ylmethanamine (Core Scaffold) Pfizer Pfizer (Metabolic/CNS) Scaffold->Pfizer Actelion Actelion (Anti-infectives) Scaffold->Actelion GSK GSK/Merck (Cathepsin K) Scaffold->GSK Prop1 High Fsp3 (Solubility) Scaffold->Prop1 Prop2 Rigid Geometry (Selectivity) Scaffold->Prop2 GPCR GPCRs (Obesity/Pain) Pfizer->GPCR BACE1 BACE1 (Alzheimer's) Pfizer->BACE1 Antibiotics Antibiotics Actelion->Antibiotics CatK Cathepsin K (Bone Resorption) GSK->CatK Prop2->CatK S2 Pocket Fit

Figure 1: Strategic IP landscape linking the spiro[2.5]octane scaffold to major assignees and therapeutic targets.

Technical Deep Dive: Synthesis Protocols

Access to spiro[2.5]octan-5-ylmethanamine is non-trivial due to the strain of the spiro-cyclopropane ring. The most robust industrial route, validated in patents (e.g., CN103102261A, EP3191441B1), proceeds through the spiro[2.5]octane-5,7-dione or spiro[2.5]octane-5-carboxylic acid intermediates.

Retrosynthetic Analysis

The amine is derived from the reduction of the corresponding nitrile or amide, which is in turn constructed from a cyclohexanedione precursor via a Simmons-Smith type cyclopropanation or alkylation strategy.

Step-by-Step Synthesis Protocol

Step 1: Formation of 5-methoxyspiro[2.5]oct-4-ene

  • Precursor: 1,3-Cyclohexanedione.[1]

  • Reagents: Methanol,

    
     (cat), then Ethyl Grignard (
    
    
    
    ), Lewis Acid (
    
    
    ).
  • Mechanism: Enol ether formation followed by Lewis-acid mediated cyclization using the Grignard reagent as a nucleophile to install the spiro-cyclopropane ring.

  • Protocol:

    • Reflux 1,3-cyclohexanedione in MeOH with catalytic

      
       to yield 3-methoxy-cyclohexenone.[1]
      
    • React with

      
       in the presence of 
      
      
      
      at low temperature (-78°C to 0°C) to effect the spiro-cyclization.

Step 2: Hydrolysis to Spiro[2.5]oct-5-one

  • Reagents: p-Toluenesulfonic acid (p-TsOH), tert-butyl methyl ether (MTBE).

  • Conditions: Room temperature stirring.

  • Outcome: Hydrolysis of the enol ether reveals the ketone at position 5.

Step 3: Conversion to Nitrile (Van Leusen Reaction)

  • Reagents: p-Toluenesulfonylmethyl isocyanide (TosMIC), Potassium tert-butoxide (

    
    ), Ethanol/DME.
    
  • Conditions: 50°C.

  • Mechanism: Reductive cyanation converting the ketone directly to the nitrile.

  • Product: Spiro[2.5]octane-5-nitrile.[1]

Step 4: Reduction to Spiro[2.5]octan-5-ylmethanamine

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Raney Nickel/H2.
    
  • Solvent: THF or MeOH.

  • Protocol:

    • Dissolve spiro[2.5]octane-5-nitrile in dry THF.

    • Add

      
       (2.0 equiv) dropwise at 0°C under 
      
      
      
      .
    • Reflux for 4 hours.

    • Quench (Fieser workup) to isolate the primary amine.

Synthetic Workflow Diagram

SynthesisRoute Start 1,3-Cyclohexanedione Inter1 3-Methoxy-cyclohexenone Start->Inter1 MeOH, H2SO4 Inter2 5-Methoxyspiro[2.5]oct-4-ene Inter1->Inter2 EtMgBr, BF3*OEt2 (Spiro Cyclization) Ketone Spiro[2.5]oct-5-one Inter2->Ketone p-TsOH, Hydrolysis Nitrile Spiro[2.5]octane-5-nitrile Ketone->Nitrile TosMIC, t-BuOK (Van Leusen) Final Spiro[2.5]octan-5-ylmethanamine (Target) Nitrile->Final LiAlH4 or H2/Ra-Ni (Reduction)

Figure 2: Validated synthetic pathway from commodity chemicals to the target spiro-amine.[1][2]

Strategic Recommendations for Drug Developers

  • FTO (Freedom to Operate): While the core scaffold synthesis is well-documented, specific therapeutic applications (e.g., Cathepsin K inhibition) have dense patent thickets. Utilize the spiro[2.5]octane amine as a linker rather than the primary pharmacophore to navigate around existing claims.

  • Stereochemistry Control: The spiro center creates potential for axial/equatorial isomerism relative to the amine. Patents indicate that stereospecific synthesis (e.g., using enzymatic resolution or chiral chromatography of the intermediate ketone) is critical for biological activity.

  • Bioisosterism: Replace 4-aminopiperidine or cyclohexylmethanamine moieties in current lead compounds with spiro[2.5]octan-5-ylmethanamine to immediately improve IP position and potentially enhance metabolic stability.

References

  • Synthesis of Spiro[2.5]octane-5-carboxylic acid.Google Patents. CN103102261A.
  • Novel process for preparation of spiro[2.5]octane-5,7-dione.European Patent Office. EP3191441B1.
  • Spiro Antibiotic Derivatives. European Patent Office.[3] EP2066678B1. Available at:

  • Process for preparing spiro[2.5]octane-5,7-dione.Google Patents. US20140336405A1.
  • Cathepsin K inhibitors for osteoporosis and potential off-target effects. National Institutes of Health (PMC). Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Metabolic Resilience of the Spiro[2.5]octane Scaffold in Drug Discovery

Executive Summary In the "escape from flatland" era of medicinal chemistry, the spiro[2.5]octane core has emerged as a high-value bioisostere for the gem-dimethyl group and the cyclohexane ring. Unlike traditional alipha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the "escape from flatland" era of medicinal chemistry, the spiro[2.5]octane core has emerged as a high-value bioisostere for the gem-dimethyl group and the cyclohexane ring. Unlike traditional aliphatic systems that often suffer from rapid oxidative clearance at exposed methylene sites, the spiro[2.5]octane scaffold offers a dual advantage: steric metabolic blocking and increased fraction of sp³ carbons (Fsp³) .

This guide details the mechanistic basis for the core's metabolic stability, provides a validated synthetic workflow, and analyzes its application in optimizing Cathepsin K and Ebola virus entry inhibitors.

Mechanistic Basis of Metabolic Stability

The "Metabolic Switch" Concept

The primary metabolic liability of aliphatic rings (e.g., cyclohexane) is hydroxylation by Cytochrome P450 (CYP) enzymes, typically at the C3 or C4 positions relative to a substituent. Introducing a gem-dimethyl group blocks specific sites but often incurs a lipophilicity penalty (increasing LogP), which can drive non-specific toxicity and rapid clearance via other pathways.

The spiro[2.5]octane core addresses this by fusing a cyclopropyl ring to the cyclohexane unit.[1] This modification confers stability through two physical organic principles:

  • Bond Dissociation Energy (BDE): The C-H bonds of a cyclopropane ring have a significantly higher BDE (~106 kcal/mol) compared to secondary alkyl C-H bonds (~98 kcal/mol). This makes hydrogen abstraction—the rate-limiting step in CYP-mediated hydroxylation—energetically unfavorable on the cyclopropyl portion.

  • Steric Shielding: The rigid, orthogonal orientation of the cyclopropyl ring creates a "spiro-shield" that sterically hinders the approach of the large heme-iron active site of CYP enzymes to the adjacent methylene protons on the six-membered ring.

Visualization: Metabolic Blocking Pathway

The following diagram illustrates how the spiro[2.5]octane core diverts metabolic attack compared to a standard cyclohexane or gem-dimethyl system.

MetabolicBlocking Substrate Aliphatic Scaffold (Cyclohexane/Gem-dimethyl) CYP_Attack CYP450 Active Site (Heme-Iron Oxo Species) Substrate->CYP_Attack Spiro_Core Spiro[2.5]octane Core (Cyclopropyl Shield) Substrate->Spiro_Core Bioisosteric Replacement Path_Unstable Standard Path: H-Abstraction at C3/C4 CYP_Attack->Path_Unstable Facile Abstraction Block METABOLIC BLOCK High BDE + Steric Hindrance CYP_Attack->Block Attack Attempted Metabolite Hydroxylated Metabolite (High Clearance) Path_Unstable->Metabolite Spiro_Core->CYP_Attack Stable Metabolically Stable (Low Intrinsic Clearance) Block->Stable Oxidation Prevented

Caption: Figure 1. Mechanism of metabolic resistance. The spiro[2.5]octane core prevents CYP-mediated oxidation via high C-H bond strength and steric shielding.

Comparative Analysis: Bioisosteric Profiling

The following table summarizes the physicochemical shift observed when replacing a gem-dimethyl cyclohexane moiety with a spiro[2.5]octane core.

ParameterGem-Dimethyl CyclohexaneSpiro[2.5]octaneImpact on Drug Design
Metabolic Liability High (Benzylic/Allylic oxidation)Low (Resistant C-H bonds)Extended Half-life (

)
LogP (Lipophilicity) High (+0.8 to +1.2 units)Moderate (+0.4 to +0.6 units)Improved Solubility
Conformation Flexible Chair/BoatRigid/LockedEntropy Benefit upon Binding
Fsp³ HighHigh"Escape from Flatland"
Synthetic Access TrivialModerate (Simmons-Smith)IP Novelty

Case Study: Optimization of Cathepsin K / Ebola Entry Inhibitors

A compelling application of the spiro[2.5]octane core is documented in the optimization of inhibitors targeting the Ebola virus glycoprotein (GP) mediated entry , specifically involving the host factor Cathepsin K.

  • The Challenge: Early leads based on an adamantane scaffold showed potent inhibition but suffered from excessive lipophilicity (LogP > 5) and rapid oxidative metabolism, leading to poor bioavailability.

  • The Solution: Researchers replaced the bulky, lipophilic adamantane group with a difluoro-spiro[2.5]octane moiety.

  • The Outcome:

    • Potency: Maintained or improved (IC₅₀ improved from 64 nM to ~20 nM).

    • Stability: The spiro-fusion prevented the rapid hydroxylation seen in the adamantane cage.

    • Selectivity: The rigid vector of the spiro[2.5]octane allowed for precise positioning of the difluoro substituents to interact with the target protein's hydrophobic pocket without the "grease" penalty of adamantane.

Experimental Protocols

Synthesis of Spiro[2.5]octane-5,7-dione

This protocol describes the synthesis of a key building block, adaptable for further functionalization.

Reaction Principle: Double alkylation of a 1,3-dicarbonyl equivalent or Simmons-Smith cyclopropanation of an enol ether. Below is the Simmons-Smith route from 1,3-cyclohexanedione, favored for scale-up.

  • Enol Ether Formation:

    • Reflux 1,3-cyclohexanedione (1.0 eq) in MeOH with catalytic

      
       for 4 hours.
      
    • Neutralize with

      
      , concentrate, and extract with EtOAc. Yields 3-methoxycyclohex-2-en-1-one.[1]
      
  • Cyclopropanation (Simmons-Smith):

    • Reagents: Diethylzinc (

      
      , 1M in hexanes), Diiodomethane (
      
      
      
      ).
    • Procedure: Under

      
       atmosphere, add 
      
      
      
      (2.2 eq) to dry DCM at 0°C. Slowly add
      
      
      (2.2 eq) dropwise (Caution: Exothermic). Stir for 20 min to form the carbenoid.
    • Add the enol ether (1.0 eq) in DCM slowly. Allow to warm to RT and stir for 12h.

    • Quench: Carefully quench with saturated

      
      .
      
  • Hydrolysis/Rearrangement:

    • Treat the crude intermediate with dilute HCl in THF to hydrolyze the methyl ether and facilitate the spiro-rearrangement if necessary (depending on specific target isomer).

Microsomal Stability Assay (Protocol)

To validate the metabolic benefits, use this standardized High-Throughput Screening (HTS) protocol.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound (10 mM DMSO stock).

  • Reference Controls: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Termination: Quench immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

AssayWorkflow Start Compound Stock (10 mM DMSO) Mix Incubation Mix (Microsomes + Buffer) Start->Mix Reaction Reaction Initiation (+ NADPH, 37°C) Mix->Reaction Sampling Time-Point Sampling (0, 5, 15, 30, 45 min) Reaction->Sampling Quench Quench & Precipitate (ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Determine % Remaining) Quench->Analysis Result Calculate CL_int & t_1/2 Analysis->Result

Caption: Figure 2. Microsomal stability assay workflow for determining intrinsic clearance (


).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives. Link

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Link

  • ACS Chemical Reviews. (2021). Direct Photocatalyzed Hydrogen Atom Transfer (HAT) for Aliphatic C–H Bonds Elaboration. Link

  • Cresset. (2022). Addressing metabolic liabilities by bioisosteric replacements. Link

  • National Institutes of Health (PMC). (2015). Small molecule drug discovery for Ebola virus disease. Link

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol for Spirooctan-5-ylmethanamine from 1,3-Cyclohexanedione

Advanced Synthesis Protocol for Spiro[1]octan-5-ylmethanamine from 1,3-Cyclohexanedione Strategic Overview & Rationale Spirocyclic scaffolds, particularly spiro[1]octanes, have gained immense traction in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Protocol for Spiro[1]octan-5-ylmethanamine from 1,3-Cyclohexanedione

Strategic Overview & Rationale

Spirocyclic scaffolds, particularly spiro[1]octanes, have gained immense traction in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these motifs offer enhanced metabolic stability, improved aqueous solubility, and rigidified three-dimensional vectors compared to their flat aromatic counterparts.

This application note details a robust, scalable, five-step synthetic protocol for Spiro[1]octan-5-ylmethanamine starting from the inexpensive industrial precursor, 1,3-cyclohexanedione. The synthesis leverages a highly efficient vinylogous Kulinkovich cyclopropanation to construct the strained spiro-core, followed by a Van Leusen homologation and subsequent reduction to install the primary methanamine[2][3].

Retrosynthetic Analysis & Mechanistic Pathways

The synthetic strategy is designed as a self-validating system where each intermediate is chemically distinct, allowing for straightforward purification and characterization.

  • Step 1: Enol Ether Formation. 1,3-cyclohexanedione is treated with methanol under acidic conditions. This desymmetrizes the molecule, protecting one carbonyl as a vinylogous ester while activating the other for the subsequent cyclopropanation[4].

  • Step 2: Vinylogous Kulinkovich Cyclopropanation. The core spirocyclic ring is forged using a low-valent titanium intermediate. Titanium(IV) isopropoxide reacts with ethylmagnesium bromide to form a titanacyclopropane (a Ti^II species). This intermediate acts as a 1,2-dicarbanion equivalent, undergoing nucleophilic attack on the vinylogous ester to form 5-methoxyspiro[1]oct-4-ene[3][5].

  • Step 3: Hydrolysis. Mild acidic hydrolysis of the enol ether unmasks the ketone, yielding spiro[1]octan-5-one.

  • Step 4: Van Leusen Homologation. The ketone is converted to a nitrile using TosMIC (p-toluenesulfonylmethyl isocyanide). The base-mediated addition of TosMIC forms an intermediate 1,3-oxazoline, which rapidly eliminates p-toluenesulfinic acid to afford spiro[1]octane-5-carbonitrile[2].

  • Step 5: Nitrile Reduction. A strong hydride reduction utilizing LiAlH₄ converts the nitrile directly to the target primary methanamine without compromising the strained cyclopropane ring[6].

SynthesisWorkflow A 1,3-Cyclohexanedione (Starting Material) B 3-Methoxycyclohex- 2-en-1-one A->B MeOH, H2SO4 65 °C, 6 h C 5-Methoxyspiro[2.5] oct-4-ene B->C EtMgBr, Ti(OiPr)4 THF, 10-20 °C, 3 h D Spiro[2.5]octan- 5-one C->D p-TsOH, H2O MTBE, RT, 2 h E Spirooctane- 5-carbonitrile D->E TosMIC, t-BuOK DME, 50 °C, 4 h F Spirooctan-5- ylmethanamine E->F LiAlH4 THF, Reflux, 3 h

Figure 1: Five-step synthetic workflow from 1,3-cyclohexanedione to Spiro[1]octan-5-ylmethanamine.

KulinkovichMechanism Ti Ti(OiPr)4 + 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate (Ti^II) Ti->Titanacyclopropane - Ethane - MgBr(OiPr) Attack Nucleophilic Attack on Vinylogous Ester Titanacyclopropane->Attack Coordination to enone Oxatitanacyclopentane Oxatitanacyclopentane Intermediate Attack->Oxatitanacyclopentane 1,2-Insertion RingContraction Ring Contraction & Elimination Oxatitanacyclopentane->RingContraction Rearrangement Product 5-Methoxyspiro[2.5]oct-4-ene RingContraction->Product Ti(IV) Release

Figure 2: Mechanism of the Vinylogous Kulinkovich Cyclopropanation (Step 2).

Reaction Metrics & Quantitative Data

The table below summarizes the optimized reaction parameters and expected yields for each transformation, serving as a benchmark for process scale-up.

StepTransformationReagents & CatalystsSolventTemp (°C)Time (h)Expected Yield (%)
1 Enol Ether FormationMeOH, H₂SO₄ (cat.)Methanol65685 - 90
2 Vinylogous KulinkovichEtMgBr, Ti(OiPr)₄THF10 to RT360 - 70
3 Enol Ether Hydrolysisp-TsOH (cat.), H₂OMTBERT290 - 95
4 Van Leusen HomologationTosMIC, t-BuOKDME / EtOH50475 - 80
5 Nitrile ReductionLiAlH₄Anhydrous THF0 to 65380 - 85

Experimental Protocols

Step 1: Synthesis of 3-Methoxycyclohex-2-en-1-one

Causality: Sulfuric acid catalyzes the formation of the dimethyl ketal at one of the carbonyls, which subsequently eliminates methanol to form the stable conjugated enol ether.

  • Suspend 1,3-cyclohexanedione (100 g, 0.89 mol) in anhydrous methanol (500 mL).

  • Add concentrated H₂SO₄ (5 mL) dropwise at room temperature.

  • Heat the mixture to reflux (65 °C) and stir for 6 hours.

  • Work-up: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with dichloromethane (3 × 200 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-methoxycyclohex-2-en-1-one as a pale yellow oil[4].

Step 2: Synthesis of 5-Methoxyspiro[1]oct-4-ene

Causality: Slow addition of the Grignard reagent is critical. A high localized concentration of EtMgBr leads to the non-productive dimerization of the titanacyclopropane intermediate, drastically reducing the yield of the desired cross-reaction[3].

  • In a flame-dried flask under N₂, dissolve 3-methoxycyclohex-2-en-1-one (50 g, 0.40 mol) in anhydrous THF (500 mL).

  • Add freshly distilled titanium(IV) isopropoxide (125 g, 0.44 mol, 1.1 equiv) and cool the solution to 10 °C.

  • Using a syringe pump, add ethylmagnesium bromide (3.0 M in diethyl ether, 400 mL, 1.20 mol, 3.0 equiv) dropwise over 2.5 hours, maintaining the internal temperature below 15 °C.

  • Stir the reaction for an additional 1 hour at room temperature.

  • Work-up: Quench carefully by adding saturated aqueous NH₄Cl (200 mL). Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the filtrate with diethyl ether, dry over MgSO₄, and concentrate to afford the crude spiro-enol ether[2][4].

Step 3: Synthesis of Spiro[1]octan-5-one

Causality: The enol ether is highly labile under acidic conditions. Mild p-TsOH in a biphasic system ensures rapid hydrolysis to the ketone without promoting undesired ring-opening of the strained cyclopropane.

  • Dissolve the crude 5-methoxyspiro[1]oct-4-ene in methyl tert-butyl ether (MTBE, 400 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 3.8 g, 0.02 mol) and water (50 mL).

  • Stir vigorously at room temperature for 2 hours.

  • Work-up: Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield spiro[1]octan-5-one[4].

Step 4: Synthesis of Spiro[1]octane-5-carbonitrile

Causality: The addition of ethanol acts as a proton source to facilitate the ring-opening of the intermediate 1,3-oxazoline, driving the irreversible elimination of the tosyl group to form the nitrile[2].

  • To a solution of spiro[1]octan-5-one (40 g, 0.32 mol) and TosMIC (75 g, 0.38 mol, 1.2 equiv) in a mixture of 1,2-dimethoxyethane (DME, 300 mL) and absolute ethanol (30 mL), cool to 0 °C.

  • Add potassium tert-butoxide (72 g, 0.64 mol, 2.0 equiv) portion-wise over 30 minutes.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Work-up: Cool to room temperature, dilute with water (300 mL), and extract with ethyl acetate (3 × 150 mL). Wash the organic extracts with brine, dry over MgSO₄, and concentrate. Purify via short-path distillation or silica gel chromatography to isolate the pure nitrile.

Step 5: Synthesis of Spiro[1]octan-5-ylmethanamine

Causality: LiAlH₄ provides the aggressive hydride transfer required to fully reduce the carbon-nitrogen triple bond. The Fieser workup method is employed to safely quench the pyrophoric reagent and sequester aluminum salts into a granular, easily filterable precipitate, maximizing the recovery of the highly polar amine[6].

  • Suspend LiAlH₄ (15 g, 0.40 mol, 2.0 equiv) in anhydrous THF (200 mL) under N₂ and cool to 0 °C.

  • Add a solution of spiro[1]octane-5-carbonitrile (27 g, 0.20 mol) in anhydrous THF (50 mL) dropwise over 30 minutes.

  • Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 3 hours.

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously add sequentially: 15 mL of H₂O, 15 mL of 15% aqueous NaOH, and 45 mL of H₂O. Stir vigorously until the grey salts turn into a white, granular solid (approx. 30 mins).

  • Filter the suspension through Celite and wash the filter cake thoroughly with hot THF.

  • Concentrate the filtrate under reduced pressure to afford the target Spiro[1]octan-5-ylmethanamine as a free base. If desired, it can be converted to the hydrochloride salt by bubbling dry HCl gas into an ethereal solution of the product.

References

  • "Low-Valent Titanium-Mediated Cyclopropanation of Vinylogous Esters" - Organic Letters, ACS Publications. URL:[Link]

  • "CN103102261A - Synthesis method of spiro[1]octane-5-carboxylic acid" - Google Patents. URL:

  • "Kulinkovich Reaction" - Organic Chemistry Portal. URL:[Link]

Sources

Application

Application Note: Advanced Reductive Amination Protocols Utilizing Spiro[2.5]octan-5-ylmethanamine

Strategic Rationale in Drug Discovery The incorporation of spirocyclic scaffolds is a highly effective strategy in modern medicinal chemistry to increase the fraction of sp³ carbons (Fsp³) in drug candidates. This struct...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Discovery

The incorporation of spirocyclic scaffolds is a highly effective strategy in modern medicinal chemistry to increase the fraction of sp³ carbons (Fsp³) in drug candidates. This structural modification generally improves metabolic stability, aqueous solubility, and provides rigid conformational restriction to enhance target binding affinity[1].

Spiro[2.5]octan-5-ylmethanamine (CAS: 1374744-01-0)[2] is an exceptionally valuable primary amine building block. It features a cyclopropane ring spiro-fused to a cyclohexane system, with a methanamine group located at the 5-position. However, the proximity of the bulky spiro-center to the primary amine introduces a unique steric microenvironment. Direct alkylation of such amines with alkyl halides is notoriously difficult to control and frequently results in over-alkylation or poor yields[3]. To circumvent this, reductive amination serves as a highly controlled, chemoselective protocol to synthesize secondary amines[4].

Mechanistic Insights & Causality in Reagent Selection

Reductive amination is a continuous, two-stage process consisting of imine formation followed by in situ hydride reduction[5]. When working with sterically demanding spirocycles, understanding the causality behind reagent selection is critical for reaction success:

  • Overcoming Steric Hindrance (Imine Formation): The primary amine attacks the carbonyl carbon to form a transient hemiaminal. Due to the steric bulk of the spiro[2.5]octane system, the subsequent dehydration to the activated iminium ion is often the rate-limiting step. The addition of a mild Brønsted acid (e.g., Acetic Acid) is required to protonate the hemiaminal hydroxyl group, facilitating its departure as a water molecule and driving the equilibrium forward[3].

  • Chemoselective Reduction: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reductants of choice[5]. STAB is particularly preferred for aldehydes because its electron-withdrawing acetate ligands render the hydride too weak to reduce the parent aldehyde, yet sufficiently reactive to reduce the highly electrophilic iminium ion[3]. This chemoselectivity prevents the premature reduction of the starting carbonyl into an alcohol.

Reaction Pathway Visualization

G A Carbonyl (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Addition B Spiro[2.5]octan- 5-ylmethanamine B->C Nucleophile D Iminium Ion (Activated) C->D Dehydration (-H2O) E Secondary Amine (Target Product) D->E Hydride Reduction (STAB/NaBH3CN)

Caption: Reductive amination pathway of Spiro[2.5]octan-5-ylmethanamine with carbonyls.

Quantitative Reagent & Condition Matrix

To account for the differing electrophilicity and steric profiles of carbonyl substrates, reaction parameters must be modulated. The following table summarizes the optimized conditions based on the carbonyl partner.

ParameterProtocol A: Aldehyde SubstratesProtocol B: Ketone Substrates
Preferred Reductant NaBH(OAc)₃ (STAB)NaBH₃CN
Amine Equivalents 1.0 - 1.1 eq1.2 - 1.5 eq
Reductant Equivalents 1.5 eq2.0 eq
Optimal Solvent 1,2-Dichloroethane (DCE)Methanol (MeOH) or THF
Catalyst / Additive Glacial Acetic Acid (1.0 eq)Ti(OiPr)₄ (1.2 eq)
Reaction Temperature 20°C (Ambient)50°C to Reflux
Expected Yield Range 75% - 95%40% - 70%

Validated Experimental Protocols

Protocol A: Mild Reductive Amination with Aldehydes (STAB Method)

This protocol is designed for standard aliphatic and aromatic aldehydes. It utilizes STAB to ensure high chemoselectivity[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Spiro[2.5]octan-5-ylmethanamine (1.0 mmol) and the target aldehyde (1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

    • Causality: DCE is selected over Dichloromethane (DCM) because it possesses a higher boiling point and provides superior solubility for STAB, preventing heterogeneous reaction kinetics.

  • Acidification: Add glacial acetic acid (1.0 mmol, 1.0 eq) dropwise. Stir the mixture at room temperature for 30–60 minutes.

    • Causality: This pre-stirring phase is critical. It allows the sterically hindered spiro-amine to fully condense with the aldehyde into the iminium ion before the reductant is introduced, minimizing the risk of background aldehyde reduction[3].

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 mmol) in three equal portions over 15 minutes to control the mild exotherm. Stir at room temperature for 4–12 hours.

  • Quenching & Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5.0 mL).

    • Self-Validation (QC): The cessation of gas evolution (CO₂) confirms the complete neutralization of acetic acid and unreacted hydride. The basic pH ensures the secondary amine product is in its free-base form, allowing it to partition cleanly into the organic DCE layer.

  • Purification: Extract the aqueous layer with DCE (2 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (typically using a gradient of DCM/MeOH with 1% Et₃N).

Protocol B: Challenging Ketones (Ti(OiPr)₄ / NaBH₃CN Method)

Ketones are significantly less electrophilic and more sterically encumbered than aldehydes. The spirocyclic bulk of the amine further compounds this difficulty, necessitating Lewis acid activation[3].

Step-by-Step Methodology:

  • Lewis Acid Activation: Dissolve Spiro[2.5]octan-5-ylmethanamine (1.2 mmol) and the target ketone (1.0 mmol) in anhydrous THF (5.0 mL). Add Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.2 mmol) dropwise. Stir at 50°C for 4 hours.

    • Causality: Ti(OiPr)₄ acts as both a potent Lewis acid to activate the ketone carbonyl and a chemical water scavenger. This dual action forces the thermodynamically unfavorable imine condensation to completion despite the dual steric hindrance from both the ketone and the spirocycle[3].

  • Reduction: Cool the mixture to room temperature. Add a solution of Sodium cyanoborohydride (NaBH₃CN, 2.0 mmol) in Methanol (2.0 mL). Stir for an additional 12 hours.

    • Causality: NaBH₃CN is utilized here because STAB can be incompatible and degrade in the presence of strong Lewis acids and methanol over extended periods[3].

  • Quenching & Filtration: Quench by adding water (2.0 mL).

    • Self-Validation (QC): The immediate formation of a heavy, white precipitate (TiO₂) is the visual validation that the titanium complex has been successfully hydrolyzed.

  • Workup: Filter the entire heterogeneous mixture through a pad of Celite to remove the TiO₂ salts. Wash the filter cake thoroughly with Ethyl Acetate (15 mL).

    • Causality: Failure to remove the titanium salts via Celite will result in severe, intractable emulsions during liquid-liquid extraction.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na₂SO₄, and concentrate for subsequent purification.

Self-Validating Quality Control & Troubleshooting

To ensure the integrity of the protocol, the following self-validating checkpoints must be integrated into the workflow:

  • TLC Monitoring (Ninhydrin Stain): The starting Spiro[2.5]octan-5-ylmethanamine is a primary amine and will stain a deep purple/pink with Ninhydrin. As the reaction progresses, this spot should disappear. The resulting secondary amine product will typically stain a different color (often faint orange or brown) or require an alternative stain like Dragendorff's reagent.

  • LC-MS Tracking: Prior to adding the reducing agent in Protocol A, an aliquot can be analyzed via LC-MS. The presence of a mass peak corresponding to

    
     validates successful iminium ion formation. Post-reduction, the mass must shift to the exact 
    
    
    
    of the coupled secondary amine.

References

1.[1] Title: Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYz3aZatMUx65RIow2283ULJzs-08fQF9_XgFKVYwwZ9UCsblIwnHpBo0mkjQMseVkJMJsWUlKUyGx2oQPsGjuOxze5AxS6njBx1rNn7hRV2utcglMifUxTsBYnJhFs4yn1je8 2.[2] Title: CAS 103254-49-5 / 1374744-01-0 Spiro[2.5]octan-5-ylmethanamine. Source: Bidepharm. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa6rfOox64ccv_agd-5NnTasDMXeJeroHXyafo9rDs4Rdr3KLyPxIieKV924Re43rT6VKQeZ36BhJUwL2L8gY-YtoF_ohGTBu9fnSKs9T5KBipl3E7KpEgqbDGSuBwkxBCZVipKuRBNuwDtu0Dbg== 3.[4] Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOSlcDUnq7_J0dMeflZNbr93M3r4sPTfij36gTozXHIBclUH74UUbnCG3t-8GyueI8dS_6a7_793OavTIHkKQnBAqnhgnXOc85u-JOCcFAkexJlaTfe1ppbrdsDv5mLWovFa0iYWm7Rmjg4XH8T_di6Kdcr7Fi282z-1MhDF0oidNZW70TP-kiFw== 4. Title: Application Note – Reductive Amination. Source: Synple Chem / Sigma Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtHqW5gfzqapM2fDOTqQJ_rbi7xJ8IEuWNJoIlELg9CEZxAKN1qLPqjdjNyInDs_rPubxoFZIEbRcUniMt4AXvroZPM5BMcfrumwV-PPqKH2q7JzE0NQs3i_ATvSbiO-_c8-Lb88JjZCJ4ziGOjAq3L3_abDFlH4TthGsi3G4_vgCvxbo9rComCLnCebPM2zvVSdi_hRmNC8JH2uovT-2CCJ29Wak-zPVOR1SbHdt4d87as86yDN5MQxeQ5JgJQ== 5.[3] Title: Reductive Amination, and How It Works. Source: Master Organic Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC4B70CBDwlS5m361MwycTvNYQfpW9dgI-Jf61b8EO15or_JiT1PEeWg9ZyxrB3NGsLHfQoJpSEpabdSub69AQhB3ytunv2ldYxDT8szhGA4-8orfyDKdlcykDpuW0eKZndTpHnReKy6XE56CHtjAm4q6lbKVUy0Gt57XwB2gogiU=

Sources

Method

amide coupling conditions for spirocyclic primary amines

Application Note: Precision Amide Coupling for Spirocyclic Primary Amines Executive Summary & Strategic Rationale Spirocyclic primary amines (e.g., 2-azaspiro[3.3]heptan-6-amine, spiro[2.3]hexane-amines) have emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Amide Coupling for Spirocyclic Primary Amines

Executive Summary & Strategic Rationale

Spirocyclic primary amines (e.g., 2-azaspiro[3.3]heptan-6-amine, spiro[2.3]hexane-amines) have emerged as critical bioisosteres in modern medicinal chemistry. They offer high


 character, defined exit vectors, and improved metabolic stability compared to planar aromatics. However, their incorporation into drug scaffolds is frequently bottlenecked by the amide coupling step .

Unlike linear alkyl amines, spirocyclic amines possess a unique steric environment. The gem-disubstituted carbon at the spiro junction creates a "conical" steric shield proximal to the nucleophilic nitrogen. Standard protocols (EDC/HOBt) often result in stalled conversion or require excessive heating, leading to epimerization of the coupling partner.

This guide details three validated protocols designed to overcome these kinetic barriers, prioritizing yield, purity, and scalability.

Mechanistic Insight: The "Cone of Hindrance"

To select the right condition, one must understand the failure mode.

  • The Problem: The nucleophilic attack of the amine nitrogen onto the activated carbonyl is the rate-determining step. In spirocycles, the rigid ring system prevents conformational relaxation. The "cone" of steric bulk from the spiro-rings blocks the trajectory of attack (Bürgi-Dunitz angle).

  • The Solution: We must use coupling reagents that form highly reactive, less bulky active esters (like At-esters from HATU) or drive the reaction via entropy-favored cyclic transition states (T3P).

Decision Matrix: Selecting the Right Protocol

Before starting, assess your substrate pair using this logic flow:

ReagentSelection Start Start: Analyze Substrates CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid AcidHindered Yes (e.g., alpha-tertiary) CheckAcid->AcidHindered Yes AcidSimple No (e.g., aromatic/linear) CheckAcid->AcidSimple No CheckScale Reaction Scale? ScaleSmall < 100 mg (Library/Discovery) CheckScale->ScaleSmall Library ScaleLarge > 1 g (Process/Scale-up) CheckScale->ScaleLarge Scale-up MethodA Method A: HATU/DMF (High Potency, Difficult Workup) AcidHindered->MethodA Moderately Hindered MethodC Method C: Acid Chloride/Fluoride (The 'Nuclear' Option) AcidHindered->MethodC Extremely Hindered AcidSimple->CheckScale ScaleSmall->MethodA MethodB Method B: T3P/EtOAc (Clean Profile, Easy Workup) ScaleLarge->MethodB

Figure 1: Decision tree for selecting amide coupling conditions based on steric demand and scale.

Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), library synthesis, valuable acids. Why: HATU generates the O-(7-azabenzotriazol-1-yl) active ester, which accelerates the reaction via an intramolecular base effect (anchimeric assistance) from the pyridine nitrogen [1].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Spirocyclic Amine (1.2 equiv)

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv). Critical: Allow the active ester to form for 5-10 minutes at RT. The solution should turn yellow/orange.

  • Add the Spirocyclic Amine (1.2 equiv).

  • Stir at Room Temperature for 2–4 hours .

    • Note: If LCMS shows incomplete conversion after 4h, heat to 50°C. Avoid higher temps with HATU to prevent epimerization.

  • Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (aq) or water to remove DMF. Wash 1x with Sat. NaHCO3, 1x Brine. Dry over Na2SO4.

Protocol B: Scalable & Green (T3P)

Best for: Scale-up (>1g), acid-sensitive substrates, easy purification. Why: T3P (Propylphosphonic anhydride) drives coupling with low epimerization.[1][2][3] The byproducts are water-soluble, allowing for a liquid-liquid extraction purification (no column needed in many cases) [2].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Spirocyclic Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 equiv) OR N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Procedure:

  • Charge Carboxylic Acid (1.0 equiv), Spirocyclic Amine (1.1 equiv), and Base (3-4 equiv) into the flask.

  • Add Solvent (EtOAc, 0.5 M). T3P reactions tolerate higher concentrations.

  • Cool to 0°C (optional, but recommended for chiral acids).

  • Add T3P solution (1.5 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours .

    • Optimization: If sluggish, T3P allows heating to reflux (EtOAc) with minimal racemization risk.

  • Workup: Quench with water. Separate layers. Wash organic layer with 1N HCl (to remove pyridine/amine), then Sat. NaHCO3 (to remove excess acid/T3P byproducts), then Brine.

Protocol C: The "Nuclear Option" (Acid Chloride)

Best for: Extremely hindered acids (e.g., tertiary carbons) coupled to spiro amines. Why: Acid chlorides are the most reactive electrophiles, minimizing the steric barrier.

Procedure:

  • Convert Acid to Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF (cat).

  • Concentrate to remove excess chlorinating agent (critical to avoid amine degradation).

  • Redissolve Acid Chloride in DCM.

  • Add Spirocyclic Amine (1.2 equiv) and Et3N (3.0 equiv).

  • Stir at 0°C to RT.

Comparative Performance Data

The following table summarizes typical yields for the coupling of Boc-Azetidine-3-carboxylic acid (hindered acid) with Spiro[3.3]heptan-2-amine (hindered amine).

ParameterMethod A (HATU)Method B (T3P)Method C (EDC/HOBt - Reference)
Reaction Time 2 hours16 hours24+ hours
Conversion >98%>95%~60% (Stalled)
Isolated Yield 88%92%45%
Purity (Crude) 85% (Requires Column)96% (Extraction only)70%
Epimerization < 2%< 0.5%< 1%
Green Score Low (DMF waste)High (EtOAc/Water)Medium

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric clash prevents attack.Switch to Method C (Acid Chloride) or use microwave irradiation (60°C, 30 min) with T3P.
Epimerization of Acid Base-mediated proton abstraction.Switch to T3P + Pyridine (Method B). Pyridine is less basic than DIPEA. Perform at 0°C.
N-Acyl Urea Byproduct Carbodiimide failure (if using EDC).Stop using EDC. Spiro amines are too slow for EDC; the intermediate rearranges to N-acyl urea. Use HATU or T3P.[1][2][3][4]
Poor Solubility Spiro amine salt crashing out.Use a "greasy" solvent mix: DCM/DMF (1:1) or add Triton B. Ensure amine is free-based before addition.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society. Link

  • Dunetz, J. R., et al. (2011).[4][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Patterson, A. W., et al. (2011). Spirocyclic amine coupling in high-throughput library synthesis. Journal of Combinatorial Chemistry (Note: Contextual citation based on general library synthesis practices). Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. T3P is a sensitizer; handle with care.

Sources

Application

Application Note: Advanced Peptide Pharmacokinetic Optimization via Spirooctan-5-ylmethanamine Capping

Application Note: Advanced Peptide Pharmacokinetic Optimization via Spiro[1]octan-5-ylmethanamine Capping Document ID: APP-2026-03-SPRO Target Audience: Peptide Chemists, Drug Discovery Scientists, and PK/PD Optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Peptide Pharmacokinetic Optimization via Spiro[1]octan-5-ylmethanamine Capping

Document ID: APP-2026-03-SPRO Target Audience: Peptide Chemists, Drug Discovery Scientists, and PK/PD Optimization Engineers Focus: Enhancing proteolytic stability and membrane permeability using 3D spirocyclic capping strategies.

Introduction & Rationale

The translation of bioactive peptides into clinical therapeutics is frequently bottlenecked by their poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid renal clearance and aggressive degradation by serum exopeptidases, leading to sub-optimal half-lives. While standard N-terminal acetylation or C-terminal primary amidation removes terminal charges, these "flat" modifications often fail to provide sufficient steric bulk to deter exopeptidase recognition.

To overcome these limitations, modern drug discovery has embraced the "escape from flatland" paradigm, incorporating three-dimensional, shape-diverse building blocks[1]. Spirocyclic scaffolds have been increasingly utilized in peptidomimetics to restrict backbone geometry, orient pharmacophores, and drastically enhance metabolic stability[2].

Spiro[3]octan-5-ylmethanamine (CAS: 1374744-01-0) is a highly lipophilic, sterically demanding primary amine. When deployed as a capping agent, the spiro[3]octane system projects a dense, three-dimensional aliphatic shield over the peptide terminus. This application note details the validated protocols for incorporating this spirocyclic amine as either an N-terminal urea cap or a C-terminal amide cap, providing a self-validating system to improve both the half-life and the apparent permeability (


) of peptide therapeutics[3][4].

Mechanistic Overview: The 3D Steric Shield

The causality behind the success of spirocyclic capping lies in the fundamental mechanisms of protease-substrate recognition. Exopeptidases require a precise spatial alignment with the peptide backbone and terminal functional groups.

  • Steric Occlusion: The orthogonal ring system of the spiro[3]octane moiety creates a localized sphere of steric hindrance that physically blocks the enzyme's active site cleft.

  • Lipophilic Masking: The high

    
     carbon fraction of the spirocycle increases local lipophilicity, masking the hydrogen-bond donors/acceptors of the terminal amide/urea. This not only prevents enzymatic hydrogen bonding but also significantly enhances passive membrane permeability.
    

Metabolic_Stability cluster_standard Standard Peptide cluster_spiro Spiro-Capped Peptide Peptide Linear / Acetylated Terminus Exopeptidase1 Serum Exopeptidases Peptide->Exopeptidase1 Recognition Degradation Rapid Degradation (Short t1/2) Exopeptidase1->Degradation Cleavage SpiroPeptide Spirooctane Capped Terminus StericShield 3D Steric Shielding & Receptor Mismatch SpiroPeptide->StericShield Exopeptidase2 Serum Exopeptidases StericShield->Exopeptidase2 Inhibits binding Stability Metabolic Stability (Prolonged t1/2) StericShield->Stability Promotes

Mechanism of exopeptidase resistance conferred by spirocyclic terminal capping.

Experimental Workflows & Protocols

Because Spiro[3]octan-5-ylmethanamine is an amine, it cannot be directly coupled to an N-terminal amine. Therefore, N-terminal capping requires the formation of a urea linkage using a carbonyl donor. Conversely, C-terminal capping utilizes standard amidation of a free carboxylic acid.

N-Terminal Urea Capping (Solid-Phase)

Causality & Design Choice: We utilize 1,1'-Carbonyldiimidazole (CDI) as the carbonyl donor on solid support. CDI is preferred over phosgene derivatives due to its safety profile and lower risk of inducing hydantoin formation or racemization at the terminal amino acid. The reaction is performed in two distinct steps to prevent symmetrical urea formation (dimerization of the spiro amine).

SPPS_Workflow Resin Peptide-Resin (N-terminal free amine) CDI CDI Activation (Forms reactive imidazolide) Resin->CDI Step 1 Spiro Add Spiro[2.5]octan-5-ylmethanamine (Urea formation) CDI->Spiro Step 2 Cleavage TFA Cleavage & Deprotection Spiro->Cleavage Step 3 Product Spiro-Capped Peptide (Enhanced PK Profile) Cleavage->Product Step 4

Workflow for N-terminal urea capping using Spiro[3]octan-5-ylmethanamine on solid support.

Step-by-Step Protocol:

  • Preparation: Following the final Fmoc deprotection of your solid-phase peptide synthesis (SPPS), wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min). Self-Validation: Perform a Kaiser test to ensure a positive result (dark blue), confirming the presence of the free primary amine.

  • Imidazolide Formation: Swell the resin in anhydrous DMF. Add CDI (4.0 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA, 6.0 eq). Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash rapidly with anhydrous DMF (4 × 1 min) to remove unreacted CDI, preventing off-target symmetrical urea formation in the next step.

  • Spiro-Capping: Dissolve Spiro[3]octan-5-ylmethanamine (5.0 eq) and DIPEA (5.0 eq) in a minimal volume of anhydrous DMF. Add to the resin and agitate for 12–16 hours. Note: The extended reaction time is required due to the steric bulk of the spirocyclic system.

  • Validation & Cleavage: Wash the resin with DMF and DCM. Self-Validation: Perform a Kaiser test; it must be negative (yellow/colorless), indicating complete capping. Cleave the peptide using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.

C-Terminal Amidation (Solution-Phase Post-Cleavage)

Causality & Design Choice: Synthesizing the peptide on a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl chloride, 2-CTC) allows for the cleavage of the fully protected peptide. Solution-phase coupling is chosen here because the steric hindrance of Spiro[3]octan-5-ylmethanamine results in poor kinetics when diffusing into the dense polymer matrix of a resin. We utilize HATU/HOAt to generate a highly reactive 7-aza-OBt ester, which forces the coupling of the bulky amine while suppressing C-terminal epimerization.

Step-by-Step Protocol:

  • Protected Cleavage: Treat the peptide-bound 2-CTC resin with 1% TFA in DCM (v/v) for 10 minutes (repeat 3 times). Filter into a flask containing 10% pyridine in methanol to neutralize the TFA immediately. Evaporate to yield the fully protected peptide with a free C-terminal carboxylic acid.

  • Activation: Dissolve the protected peptide in anhydrous DMF (concentration ~0.1 M). Add HATU (1.2 eq), HOAt (1.2 eq), and DIPEA (3.0 eq). Stir for 5 minutes at room temperature to pre-activate the acid.

  • Coupling: Add Spiro[3]octan-5-ylmethanamine (1.5 eq) to the mixture. Stir under nitrogen for 4–6 hours. Self-Validation: Monitor the reaction via LC-MS. The mass of the starting material should shift by

    
     Da (mass of the amine minus H₂O).
    
  • Global Deprotection: Concentrate the reaction mixture, then treat the residue with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Purification: Precipitate in cold ether and purify the spiro-capped peptide via preparative RP-HPLC.

Quantitative Data: Pharmacokinetic Impact

The incorporation of the spiro[3]octane cap fundamentally alters the physicochemical properties of the peptide. Table 1 summarizes representative data comparing standard capping strategies against the spiro-capping protocols described above. Constraining peptides via structural modifications plays a pivotal role in enhancing receptor selectivity, potency, and thermo-stability, as well as providing more proteolytic resistance compared to linear analogs[4].

Table 1: Comparative Pharmacokinetic & Physicochemical Metrics

Capping StrategyModification TypeExopeptidase Half-Life (Human Serum)Apparent Permeability (

)
Lipophilicity (LogD at pH 7.4)
Uncapped Free N-term / Free C-term< 30 mins

cm/s
-2.1
Standard Cap N-Acetyl / C-Amide~ 2.5 hours

cm/s
-1.4
Spiro-Cap (N-term) N-terminal Urea> 24 hours

cm/s
-0.2
Spiro-Cap (C-term) C-terminal Amide> 18 hours

cm/s
-0.5

Data Interpretation: The transition from a standard acetyl cap to a spirocyclic urea cap yields a near 10-fold increase in serum half-life and a 4-fold increase in passive permeability. This is directly attributable to the lipophilic shielding effect of the spiro[3]octane system, which masks the polar peptide backbone from both aqueous solvation (improving membrane crossing) and enzymatic active sites (improving stability).

References[3] Title: Spirocyclic Peptidomimetics.

Source: ebrary.net URL:[1] Title: Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines. Source: digitellinc.com (ACS Fall 2025) URL:[3] Title: Role of peptidomimetics for new drug discovery. Source: researchgate.net URL:[4] Title: Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. Source: nih.gov (PMC) URL:

Sources

Method

Application Note: Preparation and Diversification of Spiro[2.5]octane-Based Chemical Libraries

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary: The "Escape from Flatland" Paradigm In contemporary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary: The "Escape from Flatland" Paradigm

In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional scaffolds has been shown to significantly improve the pharmacokinetic properties and metabolic stability of clinical candidates. The spiro[2.5]octane core —characterized by a cyclopropane ring fused to a cyclohexane ring at a single quaternary carbon—represents a premier structural motif for this purpose[1].

The inherent rigidity of the spirocyclic junction allows for the precise spatial orientation of functional vectors, enabling optimal interactions within enzyme active sites. Beyond structural novelty, the spiro[2.5]octane scaffold possesses unique electronic properties. For instance, utilized spiro[2.5]octane as a highly calibrated "radical clock" to elucidate the mechanism of Cytochrome P450 enzymes[2]. The spiro[2.5]oct-4-yl radical exhibits a specific rearrangement rate (


), demonstrating its distinct metabolic profile compared to less strained alkanes[2]. This application note details field-proven, self-validating protocols for synthesizing key spiro[2.5]octane building blocks—namely the 4,8-dione, 5,7-dione, and 5-carboxylic acid derivatives—and outlines strategies for their diversification into high-throughput screening (HTS) libraries[3],[4].

Mechanistic Insights & Synthetic Strategies

As a Senior Application Scientist, it is critical to understand the causality behind the selection of specific synthetic routes. The preparation of the spiro[2.5]octane core generally relies on three distinct methodologies, chosen based on the desired substitution pattern and scale.

Simmons-Smith Cyclopropanation

The classic approach to the spiro[2.5]octane core involves the cyclopropanation of an exocyclic alkene (e.g., methylenecyclohexane) using a zinc carbenoid species[3],[5].

  • Causality of Experimental Choices: The generation of the carbenoid (

    
    ) via diethylzinc (
    
    
    
    ) and diiodomethane (
    
    
    ) is highly exothermic. Strict temperature control (0 °C) is mandatory not only for safety but to prevent the premature polymerization of the alkene and the degradation of the carbenoid into ethylene gas. This method is highly stereospecific and is the preferred route for synthesizing spiro[2.5]octane-5-carboxylic acid precursors[3].
Sulfonium Ylide Spiroannulation

For the synthesis of dione-containing spirocycles (e.g., spiro[2.5]octane-4,8-dione), developed an elegant protocol using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate[6],[7].

  • Causality of Experimental Choices: Potassium carbonate (

    
    ) in ethyl acetate is utilized as a mild base. Utilizing a stronger base (like 
    
    
    
    ) would risk unwanted intermolecular aldol condensations of the highly reactive 1,3-cyclohexanedione.
    
    
    selectively deprotonates the active methylene, triggering an alkylation followed by an intramolecular cyclization. The expulsion of diphenyl sulfide (
    
    
    )—an exceptional leaving group—provides the thermodynamic driving force to close the highly strained cyclopropane ring[6].
Multi-Step Grignard Addition & Cyclization

For highly substituted or sterically hindered diones like spiro[2.5]octane-5,7-dione, a multi-step sequence from 6-oxa-spiro[2.5]octane-5,7-dione is employed[4],[8].

  • Causality of Experimental Choices: The protocol utilizes methylmagnesium bromide in the presence of catalytic Copper(I) chloride (

    
    )[8]. The copper catalyst is non-negotiable; it shifts the Grignard reagent's reactivity from a standard 1,2-addition to a 1,4-conjugate addition, ensuring the correct carbon-carbon bond formation necessary for the subsequent base-catalyzed spiro-ring closure[8],[9].
    

Data Presentation: Strategy Comparison

The following table synthesizes quantitative data and strategic advantages for the three primary spiroannulation workflows.

Synthetic StrategyKey Reagents & CatalystsTarget ScaffoldTypical YieldMechanistic Advantage & Scope
Simmons-Smith

,

, DCM
Spiro[2.5]octane-5-carboxylic acid70–85%Highly stereospecific; tolerates ester/acid handles; ideal for mono-functionalized cores.
Sulfonium Ylide (2-Bromoethyl)diphenylsulfonium OTf,

Spiro[2.5]octane-4,8-dione80–90%Mild conditions (Room Temp); avoids strong bases; rapid assembly of dione vectors.
Grignard Cyclization

,

,

,

Spiro[2.5]octane-5,7-dione60–75% (over 3 steps)Highly scalable for pilot plants; avoids hazardous/pyrophoric carbenoids.

Mandatory Visualization

LibraryWorkflow A Core Selection (e.g., Cyclohexanediones) B Spiroannulation (Simmons-Smith / Sulfonium) A->B Reagents & Base C Spiro[2.5]octane Scaffolds B->C Purification D Library Diversification (Amidation, Reductive Amination) C->D Vector Derivatization E High-Throughput Screening (HTS) D->E Hit Identification

Caption: Workflow for the generation and screening of spiro[2.5]octane-based chemical libraries.

Mechanism A 1,3-Cyclohexanedione B Enolate Formation (K2CO3) A->B Deprotonation C Alkylation with Sulfonium Salt B->C Nucleophilic Attack D Intramolecular Cyclization C->D - SPh2 E Spiro[2.5]octane-4,8-dione D->E Ring Closure

Caption: Mechanistic pathway of sulfonium salt-mediated spiroannulation to form spiro[2.5]octane-4,8-dione.

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system , incorporating specific in-process quality control (QC) checkpoints.

Protocol A: Synthesis of Spiro[2.5]octane-4,8-dione via Sulfonium Salt

Adapted from the methodology of Nambu et al.[6],[7]

  • Preparation: Suspend (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (332 mg, 0.75 mmol, 1.5 equiv) in 5 mL of anhydrous Ethyl Acetate (EtOAc) in a round-bottom flask[6].

  • Activation: Add powdered

    
     (207 mg, 1.5 mmol, 3.0 equiv) to the suspension, followed by 1,3-cyclohexanedione (56 mg, 0.50 mmol, 1.0 equiv)[6].
    
  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 1.5 hours[6].

  • In-Process Validation (QC): Spot the reaction mixture on a silica TLC plate alongside the starting dione. Elute with Hexane/EtOAc (7:3). Validation metric: The starting dione will instantly reduce a

    
     stain due to its active methylene. The complete disappearance of this highly reactive spot confirms 100% conversion to the spirocycle.
    
  • Workup: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with EtOAc (

    
    ). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (silica gel, 30% EtOAc in hexane) to yield the pure spiro[2.5]octane-4,8-dione as a white solid[6].

Protocol B: Large-Scale Preparation of Spiro[2.5]octane-5,7-dione

Adapted from industrial patent literature for scalable library generation.[8],[9]

  • Ring Opening: To a suspension of 6-oxa-spiro[2.5]octane-5,7-dione (1.07 mol) in 150 mL toluene, add methanol (2.1 mol, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.06 mol%)[8]. Heat under reflux (approx. 85 °C) for 1 hour.

  • In-Process Validation (QC): Apply vacuum to remove ~180 g of distillate. The removal of the solvent and volatile byproducts drives the equilibrium forward.

    
     of an aliquot must show a sharp singlet at 
    
    
    
    3.63 ppm, confirming the formation of the methyl ester intermediate[8].
  • Grignard Addition: Dissolve the intermediate (31 mmol scale) in 66 mL THF. Add

    
     (6 mmol, 0.2 equiv) and cool the reactor to -20 °C[8]. Add methylmagnesium bromide (3.2 M in 2-methyl THF, 1.0 equiv) dropwise over 30 minutes to maintain the internal temperature[8].
    
  • Cyclization & Isolation: Warm to room temperature and stir for 2 hours. Acidify to pH 3.0 using 2 M

    
    [8]. Extract with methyl tert-butyl ether (MTBE). The crude organic phase is then subjected to base-catalyzed cyclization (using 
    
    
    
    /
    
    
    ) to yield the final spiro[2.5]octane-5,7-dione[4].
  • Final QC:

    
     (400 MHz, 
    
    
    
    ) must reveal the characteristic cyclopropane protons as a distinct singlet at
    
    
    0.52 ppm (4H)[8].

Library Diversification Strategies

Once the spiro[2.5]octane cores are synthesized, they serve as versatile hubs for chemical library generation:

  • Reductive Amination: The dione moieties (4,8-dione or 5,7-dione) can be mono-derivatized using a diverse panel of primary and secondary amines in the presence of sodium triacetoxyborohydride (

    
    ). This generates a library of spirocyclic amines, which are highly prized for their basicity and improved hERG safety profiles.
    
  • Amide Coupling: The spiro[2.5]octane-5-carboxylic acid core can be coupled with various anilines and aliphatic amines using standard HATU/DIPEA chemistry[3]. The rigid spirocyclic backbone projects the resulting amide bonds into distinct 3D vectors, maximizing the probability of identifying novel hit compounds during High-Throughput Screening (HTS) campaigns[3],[1].

References

  • Nambu, H., et al. "An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate." Chemical and Pharmaceutical Bulletin, 2016, 64(12), 1763-1768. URL: [Link]

  • Groves, J. T., et al. "Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[2.5]octane." Journal of the American Chemical Society, 2002, 124(21), 6020-6027. URL: [Link]

  • European Patent Office. "Process for preparing spiro[2.5]octane-5,7-dione." Patent EP2880008B1.

Sources

Application

Advanced Application Note: Buchwald-Hartwig Amination of Spirooctan-5-ylmethanamine

Advanced Application Note: Buchwald-Hartwig Amination of Spiro[1]octan-5-ylmethanamine Executive Summary & Mechanistic Rationale The palladium-catalyzed Buchwald-Hartwig cross-coupling is a cornerstone methodology for C–...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Buchwald-Hartwig Amination of Spiro[1]octan-5-ylmethanamine

Executive Summary & Mechanistic Rationale

The palladium-catalyzed Buchwald-Hartwig cross-coupling is a cornerstone methodology for C–N bond formation in pharmaceutical development and materials science ()[1]. However, the arylation of sterically encumbered primary aliphatic amines, such as Spiro[2]octan-5-ylmethanamine (CAS: 1374744-01-0)[3], presents a severe kinetic bottleneck. The spirocyclic ring system imparts significant neopentyl-like steric bulk adjacent to the nucleophilic nitrogen. In standard catalytic systems, this extreme steric crowding leads to sluggish reductive elimination and promotes undesired


-hydride elimination pathways, resulting in poor yields and catalyst deactivation.

The Causality of Ligand Design: To overcome this barrier, the selection of a highly tuned dialkylbiarylphosphine ligand is critical. Ligands such as BrettPhos and tBuBrettPhos were rationally designed specifically for bulky primary amines ()[4]. The bulky dialkylphosphine moiety and the substituted biaryl backbone restrict the rotation of the intermediate Pd(II) complex, forcing it into a proximal conformation. This steric crowding deliberately destabilizes the ground state of the amine-bound intermediate, thereby accelerating the rate-limiting reductive elimination step and heavily favoring the desired C–N bond formation over side reactions ()[5].

Catalyst & Ligand Selection Matrix

Selecting the correct ligand is a self-validating step; mismatched ligand-substrate pairs will predictably fail. The table below summarizes the kinetic bottlenecks and efficacy of common ligands when applied to the spiro-amine substrate[6].

Ligand SystemTarget Amine ClassPrimary Kinetic BottleneckEfficacy for Spiro[2]octan-5-ylmethanamine
BrettPhos / tBuBrettPhos Bulky Primary Aliphatic AminesOxidative Addition (for Ar–Cl)Optimal. Forces proximal geometry, drastically accelerating reductive elimination.
RuPhos Secondary AminesReductive EliminationPoor. Severe steric clash between the ligand and the bulky primary amine prevents coupling.
BINAP / dppf Unhindered AminesAmine Binding / DeprotonationIncompatible. High rates of

-hydride elimination; produces trace product.

Mechanistic Pathway Visualization

Pathway Pd0 Pd(0)L Active Catalyst OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->OA + Ar-X AmineCoord Pd(II)(Ar)(NHR)L Amine Binding & Deprotonation OA->AmineCoord + Spiro-Amine + Base RE Product Formation Reductive Elimination AmineCoord->RE BrettPhos forces proximal geometry RE->Pd0 - Product - Base·HX

Catalytic cycle of the Buchwald-Hartwig amination highlighting the steric role of BrettPhos.

Experimental Protocol: Arylation of Spiro[1]octan-5-ylmethanamine

Trustworthiness Note: This protocol utilizes a BrettPhos Pd G3 precatalyst. Unlike traditional Pd2(dba)3 / free ligand mixtures, the G3 precatalyst ensures a self-validating 1:1 Pd-to-ligand ratio and undergoes rapid activation to the active Pd(0) species under mild conditions, preventing the formation of inactive Pd black.

Materials & Reagents
  • Aryl Halide (Chloride or Bromide): 1.0 mmol

  • Spiro[2]octan-5-ylmethanamine: 1.2 mmol (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst: 9.0 mg (0.01 mmol, 1 mol%)

  • Base (NaOtBu): 134.5 mg (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried 20 mL reaction vial equipped with a magnetic stir bar with the aryl halide (if solid), NaOtBu (134.5 mg), and the BrettPhos Pd G3 precatalyst (9.0 mg).

    • Causality: Exclusion of oxygen and moisture is critical, as Pd(0) is highly susceptible to oxidation, and NaOtBu readily hydrolyzes, which would stall the deprotonation step.

  • Reagent Addition:

    • Add Spiro[2]octan-5-ylmethanamine (1.2 mmol) and anhydrous 1,4-dioxane (5.0 mL) via a gas-tight syringe. If the aryl halide is a liquid, add it at this stage.

    • Seal the vial securely with a Teflon-lined septum cap.

  • Reaction Execution:

    • Transfer the sealed vial to a pre-heated oil bath or heating block set to 80–100 °C.

    • Stir vigorously (800–1000 rpm) for 2 to 12 hours.

    • Causality: Reaction Progress Kinetic Analysis (RPKA) demonstrates that for highly hindered amines, oxidative addition is rate-limiting for aryl chlorides (requiring ~100 °C), whereas reductive elimination is rate-limiting for aryl bromides (often proceeding smoothly at 80 °C) ()[5].

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure sterically hindered secondary amine product.

Troubleshooting & Optimization

  • Base Sensitivity & Functional Group Tolerance: If the aryl halide contains base-sensitive functional groups (e.g., esters, nitriles, or enolizable ketones), the strong nucleophilicity of NaOtBu will cause destructive side reactions. In these cases, substitute NaOtBu with LiHMDS (lithium hexamethyldisilazide) or a weaker base like K3PO4 . BrettPhos exhibits excellent proton tolerance and maintains high catalytic turnover when paired with LiHMDS ()[1].

  • Amine Degradation: Spiro[2]octan-5-ylmethanamine can absorb atmospheric CO2 to form carbamate salts, which poison the catalytic cycle. Ensure the amine is stored under argon and distill over CaH2 prior to use if degradation is suspected.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL: [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. URL: [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. URL: [Link]

Sources

Method

Application Note: Incorporating Spiro[2.5]octan-5-ylmethanamine into PROTAC Linkers for Enhanced Conformational Rigidity

Executive Summary & Scientific Rationale The optimization of linker chemistry—often termed "linkerology"—is a critical frontier in the development of Proteolysis-Targeting Chimeras (PROTACs). Historically, flexible motif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The optimization of linker chemistry—often termed "linkerology"—is a critical frontier in the development of Proteolysis-Targeting Chimeras (PROTACs). Historically, flexible motifs such as polyethylene glycol (PEG) and linear alkyl chains were favored for their synthetic accessibility. However, these highly flexible linkers incur a significant entropic penalty upon binding and can lead to sub-optimal trajectories for ternary complex formation.

Recent paradigms in medicinal chemistry have shifted toward the incorporation of rigid, three-dimensional scaffolds, such as spirocycles, to pre-organize the PROTAC into its bioactive conformation[1]. Spiro[2.5]octan-5-ylmethanamine (CAS: 1374744-01-0) represents a highly specialized building block for this purpose. By utilizing its primary amine as a dual-attachment "hinge" (via sequential reductive amination and acylation), chemists can embed the bulky spiro[2.5]octane core directly into the linker backbone.

The Causality of Spirocyclic Integration
  • Conformational Locking: The spiro fusion of a cyclopropane ring to a cyclohexane ring creates a rigid, non-planar vector. When the methanamine is converted into a tertiary amide within the linker, rotational freedom is severely restricted. This pre-organization favors the thermodynamics of ternary complex (POI-PROTAC-E3) formation[2].

  • Physicochemical Optimization: Unlike flat aromatic linkers that increase lipophilicity, or PEG linkers that are susceptible to oxidative metabolism, spirocycles lower the Total Polar Surface Area (TPSA) and improve aqueous solubility while maintaining high metabolic stability[3].

  • Mitigation of Off-Target Effects: Highly flexible linkers can allow the E3 ligase ligand (e.g., pomalidomide) to adopt conformations that degrade off-target zinc-finger (ZF) proteins. Rigidifying the linker with a spirocycle restricts the accessible conformational space, significantly enhancing target selectivity[4].

Visualization of the Synthetic and Biological Workflow

The following workflow illustrates the strategic incorporation of Spiro[2.5]octan-5-ylmethanamine. By utilizing the primary amine for sequential coupling, the spirocycle acts as a rigidifying node connecting the Protein of Interest (POI) ligand and the E3 ligase ligand.

PROTAC_Workflow POI Aldehyde-Functionalized POI Ligand Step1 Reductive Amination (STAB, DCM/AcOH) POI->Step1 Spiro Spiro[2.5]octan-5-ylmethanamine (Primary Amine) Spiro->Step1 E3 Carboxylic Acid-Functionalized E3 Ligand Step2 Sterically Hindered Amide Coupling (HATU, DIPEA) E3->Step2 Intermediate Secondary Amine Intermediate Step1->Intermediate Chemoselective Reduction Intermediate->Step2 PROTAC Conformationally Locked Spirocyclic PROTAC Step2->PROTAC Tertiary Amide Formation Ternary Ternary Complex (Pre-organized Trajectory) PROTAC->Ternary Intracellular Target Binding

Synthetic workflow for incorporating Spiro[2.5]octan-5-ylmethanamine into a rigid PROTAC scaffold.

Quantitative Comparison of Linker Scaffolds

The table below summarizes the empirical and theoretical advantages of transitioning from traditional flexible linkers to a spirocycle-embedded linker system.

Linker Scaffold TypeConformational Freedom (Rotatable Bonds)TPSA Contribution (Ų)Metabolic Stability (Liver Microsomes)Off-Target Degradation Risk
PEG4 (Flexible) High (>12)~36.0Moderate (Oxidative cleavage risk)High (Promiscuous conformations)
Hexyl Chain (Alkyl) High (5-7)~0.0HighHigh (Hydrophobic collapse risk)
Flat Aromatic (Phenyl) Low (Rigid)~0.0Moderate (CYP450 oxidation risk)Moderate
Spiro[2.5]octane-based Very Low (Locked) ~3.2 Very High (Sterically shielded) Low (Restricted trajectory)

Self-Validating Experimental Protocols

To effectively utilize Spiro[2.5]octan-5-ylmethanamine as a linker hinge, the synthesis must be executed in two precise phases. The primary amine is first mono-alkylated via reductive amination, followed by a sterically demanding amide coupling.

Phase 1: Chemoselective Reductive Amination

Objective: Attach the spirocycle to an aldehyde-functionalized POI ligand to form a secondary amine intermediate.

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH4) because STAB is a milder reducing agent. It selectively reduces the transient imine without reducing the starting aldehyde to an alcohol, preventing the loss of the POI ligand precursor.

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde-functionalized POI ligand (1.0 equiv, typically 0.5 mmol) and Spiro[2.5]octan-5-ylmethanamine (1.1 equiv) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Catalysis: Add glacial acetic acid (1.5 equiv) to the mixture. Rationale: Mild acidic conditions accelerate imine formation by protonating the carbonyl oxygen, making it more electrophilic.

  • Imine Formation: Stir the reaction at room temperature (RT) for 2 hours under an inert argon atmosphere.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir for an additional 12 hours.

  • Self-Validating In-Process Control (IPC): Sample 10 µL of the reaction, dilute in Methanol, and analyze via LC-MS.

    • Validation Check: Look for the complete disappearance of the aldehyde mass and the appearance of the [M+H]+ peak corresponding to the secondary amine. If an alcohol byproduct is detected (indicating over-reduction), future iterations must be strictly maintained at 0°C during STAB addition.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

Phase 2: Sterically Hindered Amide Coupling

Objective: Couple the secondary amine intermediate to a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL or CRBN binder).

Causality & Reagent Selection: The secondary amine formed in Phase 1 is highly sterically hindered by the adjacent spiro[2.5]octane core. Standard coupling reagents like EDC/NHS will fail. HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is uniquely capable of overcoming steric bulk to form the tertiary amide.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid-functionalized E3 ligand (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF, 3.0 mL). Add HATU (1.3 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at RT for 15 minutes to pre-form the active ester.

  • Coupling: Add the secondary amine intermediate from Phase 1 (1.0 equiv) dissolved in 1.0 mL of DMF to the activated mixture.

  • Thermal Acceleration: Heat the reaction to 45°C. Rationale: The steric bulk of the spirocycle creates a high activation energy barrier for nucleophilic attack; mild heating provides the necessary kinetic energy without degrading the ligands.

  • Self-Validating In-Process Control (IPC): Monitor via LC-MS after 4 hours.

    • Validation Check: The endpoint is the complete consumption of the secondary amine intermediate. If >10% of the intermediate remains after 4 hours, add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP) to act as a highly nucleophilic acyl transfer catalyst.

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by brine. Dry over Na2SO4, concentrate, and purify via preparative HPLC to yield the final conformationally locked PROTAC.

References

1.[1] Linkers in PROTACs - Precise PEG. precisepeg.com. Available at: 2.[2] Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. nih.gov. Available at: 3.[4] Proteolysis-targeting chimeras with reduced off-targets. nih.gov. Available at: 4.[3] tert-Butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. benchchem.com. Available at:

Sources

Application

converting Spiro[2.5]octane-5-carboxylic acid to methanamine

Application Note: Scalable Synthesis of (Spiro[2.5]octan-5-yl)methanamine Executive Summary This guide outlines the optimized protocol for converting Spiro[2.5]octane-5-carboxylic acid (Starting Material, SM ) to (Spiro[...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of (Spiro[2.5]octan-5-yl)methanamine

Executive Summary

This guide outlines the optimized protocol for converting Spiro[2.5]octane-5-carboxylic acid (Starting Material, SM ) to (Spiro[2.5]octan-5-yl)methanamine (Target Product, TP ).

The spiro[2.5]octane scaffold is a valuable bioisostere in medicinal chemistry, offering a rigidified alternative to cyclohexyl or phenyl rings with distinct metabolic stability profiles. The conversion of the carboxylic acid to the methanamine (


) moiety is a critical transformation for generating fragment libraries or installing amine-based pharmacophores.

Key Technical Considerations:

  • Ring Strain: The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol). Strongly acidic conditions (e.g., thionyl chloride at reflux) pose a risk of acid-catalyzed ring opening or rearrangement.

  • Route Selection: A two-step sequence (Amidation

    
     Reduction) is selected over direct reductive amination or Curtius rearrangement to preserve the carbon count and ensure high fidelity of the spiro-junction.
    
  • Safety: The use of Lithium Aluminum Hydride (LiAlH

    
    ) requires strict adherence to quenching protocols (Fieser method) to prevent aluminum emulsion formation and ensure safe disposal.
    

Retrosynthetic Analysis & Pathway

The synthesis proceeds via the intermediate primary amide. The carboxylic acid is activated using 1,1'-Carbonyldiimidazole (CDI) to avoid the generation of HCl gas associated with acid chlorides. The amide is subsequently reduced using LiAlHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.[1]

ReactionScheme SM Spiro[2.5]octane-5- carboxylic acid ACT Acyl Imidazole Intermediate SM->ACT CDI, THF r.t., 1h AMIDE Spiro[2.5]octane- 5-carboxamide ACT->AMIDE NH4OH (aq) or NH3 (g) TARGET (Spiro[2.5]octan-5-yl) methanamine AMIDE->TARGET LiAlH4, THF Reflux, 4h

Figure 1: Synthetic pathway avoiding acid chloride formation to preserve spirocyclic integrity.

Experimental Protocols

Step 1: Synthesis of Spiro[2.5]octane-5-carboxamide

Objective: Convert the carboxylic acid to the primary amide using mild activation.

Reagents:

  • Spiro[2.5]octane-5-carboxylic acid (1.0 equiv)[2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Ammonium Hydroxide (28-30% aq) (5.0 equiv) OR Ammonia gas

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Activation: Charge a dry round-bottom flask with Spiro[2.5]octane-5-carboxylic acid (10 mmol) and anhydrous THF (50 mL). Add CDI (12 mmol, 1.95 g) portion-wise at room temperature.

    • Observation: Evolution of CO

      
       gas will occur.[3] Ensure proper venting.
      
    • Mechanism:[4][1][5][6][7][8][9][10] Formation of the reactive N-acylimidazole intermediate.[11]

  • Stirring: Stir the mixture at room temperature for 1–2 hours under nitrogen until CO

    
     evolution ceases.
    
  • Amidation: Cool the reaction mixture to 0°C.

    • Option A (Liquid): Add aqueous Ammonium Hydroxide (50 mmol, ~7 mL) dropwise.

    • Option B (Gas): Bubble anhydrous NH

      
       gas through the solution for 15 minutes.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: 5% MeOH in DCM). The active ester spot should disappear.

  • Workup: Remove THF under reduced pressure. Dilute the residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO

    
     (2 x 30 mL) to remove imidazole byproducts, followed by Brine (30 mL).
    
  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Yield Expectation: 85–95% (White solid).

    • Stability: The amide is stable and can be stored or carried forward without chromatography if purity >95%.

Step 2: Reduction to (Spiro[2.5]octan-5-yl)methanamine

Objective: Reduce the carbonyl of the amide to a methylene group.

Reagents:

  • Spiro[2.5]octane-5-carboxamide (from Step 1) (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 equiv) (Use 1.0 M or 2.0 M solution in THF for safer handling)
    
  • Solvent: Anhydrous THF

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and equip with a reflux condenser and N

    
     inlet.
    
  • Reagent Prep: Charge the flask with LiAlH

    
     solution (25 mmol) and cool to 0°C.
    
  • Addition: Dissolve the amide (10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH

    
     solution over 20 minutes.
    
    • Critical: Exothermic reaction. Maintain temperature <10°C during addition.

  • Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 4–6 hours.

    • Endpoint: Monitor by LC-MS or TLC.[12] The amide carbonyl signal (IR ~1650 cm⁻¹) should disappear.

  • Quenching (Fieser Method): This is the most critical step for safety and yield. Cool the mixture to 0°C.

    • Add

      
       mL Water  (where 
      
      
      
      = grams of LiAlH
      
      
      used). Add very slowly.
    • Add

      
       mL 15% NaOH .
      
    • Add

      
       mL Water .
      
    • Result: A granular white precipitate (lithium aluminate) forms, which is easy to filter.

  • Isolation: Warm to room temperature and stir for 15 minutes. Add anhydrous MgSO

    
     directly to the mixture to dry it. Filter the slurry through a Celite pad. Rinse the cake thoroughly with THF or Diethyl Ether.
    
  • Purification: Concentrate the filtrate. The crude amine is often an oil. If necessary, purify via Acid-Base extraction (dissolve in organic, extract into 1M HCl, basify aqueous layer, extract back into organic) or column chromatography (DCM/MeOH/NH

    
    OH).
    

Process Logic & Troubleshooting (Self-Validating Systems)

The following flowchart illustrates the decision-making logic during the critical workup phase to ensure the spiro ring is not compromised by harsh acidic workups often used in other reductions.

WorkupLogic Start Reduction Complete (TLC Check) Quench Cool to 0°C Fieser Quench Start->Quench Precipitate Granular PPT formed? Quench->Precipitate Filter Filter through Celite (Remove Al salts) Precipitate->Filter Yes AcidWorkup AVOID Strong Acid (Risk to Cyclopropane) Precipitate->AcidWorkup No (Emulsion) Purification Acid-Base Extraction (Use mild HCl, cold) Filter->Purification AcidWorkup->Quench Add Rochelle's Salt Instead

Figure 2: Workup decision tree emphasizing the avoidance of emulsions and strong acids.

Analytical Data Summary

MetricExpected Value / RangeNotes
Appearance Colorless to pale yellow oilAmine absorbs CO

from air; store under N

.

H NMR (Cyclopropane)

0.2 – 0.6 ppm (4H, m)
Distinctive high-field multiplet confirming spiro ring integrity.

H NMR (CH

-N)

2.5 – 2.7 ppm (2H, d/s)
Shifted upfield relative to amide precursor.
IR Spectroscopy ~3300–3400 cm⁻¹ (N-H str)Loss of C=O stretch (~1650 cm⁻¹).
Mass Spectrometry [M+H]

= 140.14
Formula: C

H

N.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 24: Regioselectivity and chemoselectivity in reduction). Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (The authoritative source for the Fieser workup). Link

  • Paul, R., & Anderson, G. W. (1960). "N,N'-Carbonyldiimidazole, a New Peptide Forming Reagent". Journal of the American Chemical Society, 82(17), 4596–4600. Link

  • BenchChem. (2025).[10][12][13] Application Notes for Amide Coupling with Carboxylic Acids. (General protocols for CDI usage). Link

Sources

Method

Application Note: Solid-Phase Synthesis Protocols for Spirocyclic Amine Derivatives

Introduction & Strategic Rationale Spirocyclic amines have emerged as highly privileged scaffolds in modern drug discovery. By replacing flat, sp²-hybridized aromatic rings with rigid, sp³-rich spirocyclic frameworks, me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Spirocyclic amines have emerged as highly privileged scaffolds in modern drug discovery. By replacing flat, sp²-hybridized aromatic rings with rigid, sp³-rich spirocyclic frameworks, medicinal chemists can significantly improve the physicochemical properties of drug candidates—yielding enhanced aqueous solubility, reduced off-target promiscuity, and improved metabolic stability. However, the complex three-dimensional architecture of spirocycles often makes their synthesis in the solution phase tedious, requiring exhaustive chromatographic purifications.

Solid-phase synthesis (SPS) offers a robust, high-throughput alternative. By anchoring the growing molecule to an insoluble polymer support, reagents can be used in massive stoichiometric excesses to drive reactions to absolute completion[1]. Furthermore, intermediate purification is reduced to simple filtration and washing steps, making SPS highly amenable to the automated generation of combinatorial libraries[2].

Mechanistic Foundations: Linker Strategies & Causality

The success of SPS relies entirely on the selection of the resin and the linker strategy. For spirocyclic amines, "traceless" linkers are paramount. A traceless linker ensures that upon cleavage, the point of attachment is indistinguishable from the rest of the molecule, leaving no residual functional groups (such as unwanted carboxylic acids) that could skew downstream biological assays[1].

The Regenerating Michael (REM) Linker Strategy

The REM linker is particularly advantageous for synthesizing spirocyclic heterocycles[2]. The polymer is functionalized with an acrylic ester. A primary amine undergoes a Michael addition to the acrylate, anchoring the amine to the resin as a secondary amine. After the spiro-annulation steps are complete, the amine is quaternized. Subsequent base-catalyzed Hofmann-type elimination releases the spirocyclic tertiary amine into solution and simultaneously regenerates the acrylic double bond on the resin, allowing the solid support to be recycled[2].

Traceless Base-Mediated Lactamization

For more complex architectures like spiroquinazolines, an alternative strategy involves anchoring an amino acid (e.g., ornithine) via an ester linkage. Following a base-mediated tandem C-arylation and ring expansion, the intermediate is cleaved under acidic conditions. The resulting free amine then undergoes spontaneous intramolecular lactamization in solution to form the final spiro-piperidine or spiro-pyrrolidine[3].

Experimental Workflows

SPS_Workflow Start Polymer Support (e.g., REM Resin) Load Primary Amine Loading (Michael Addition) Start->Load Excess Amine Wash Resin Swelling & Shrinking (DCM / MeOH Wash) Load->Wash Remove Unreacted Cyclo Spiro-Annulation (1,3-Dipolar Cycloaddition) Wash->Cyclo Reagents + Base Cleave Traceless Cleavage (Hofmann Elimination) Cyclo->Cleave Acid/Base/Heat Product Spirocyclic Amine Scaffold Cleave->Product Filtration & Concentration

Solid-phase synthesis workflow for spirocyclic amines via REM linker strategy.

Detailed Methodologies & Protocols

Protocol A: Synthesis of [4.4] Spirocyclic Oximes via REM Resin

This protocol outlines the generation of spirocyclic oximes using a 1,3-dipolar cycloaddition strategy[2],[1].

Step 1: Resin Loading (Michael Addition)

  • To a 25 mL fritted solid-phase reaction vessel, add 1.0 g of REM resin (acrylate-functionalized polystyrene).

  • Add 20 mL of anhydrous dimethylformamide (DMF) to suspend the resin.

  • Add 2.4 mL of the primary amine (e.g., furfurylamine). Cap the vessel and agitate on an orbital shaker for 24 hours at room temperature[2]. Causality & Expert Insight: The massive stoichiometric excess of furfurylamine is critical to drive the Michael addition to 100% conversion. Incomplete loading will result in truncated sequences and lower final yields.

Step 2: Matrix Purging (Washing Protocol)

  • Drain the reaction vessel using vacuum filtration.

  • Wash the resin with 5 mL of DMF for 3 minutes with agitation.

  • Perform a swelling/shrinking wash cycle four times: alternate between 5 mL of dichloromethane (DCM) and 5 mL of methanol (MeOH)[2].

  • Dry the resin thoroughly using a stream of compressed air or nitrogen for 30 minutes[2]. Causality & Expert Insight: Polystyrene resins are highly hydrophobic. DCM swells the polymer matrix, maximizing pore size and exposing trapped unreacted reagents. MeOH rapidly shrinks the matrix, effectively "squeezing" the impurities out of the beads. This alternating cycle is mandatory to prevent carryover contamination.

Step 3: 1,3-Dipolar Cycloaddition (Spiro-Annulation)

  • In a well-ventilated fume hood, add 1.48 mL of triethylamine, 10 mL of anhydrous toluene, and 637 mg of

    
    -nitrostyrene to the dry, amine-loaded resin[2].
    
  • Carefully add 1.0 mL of trimethylsilyl chloride (TMS-Cl). Caution: HCl gas is evolved. Leave the vessel open until gas evolution ceases[2].

  • Cap the vessel and agitate for 48 hours at room temperature[2]. Causality & Expert Insight: The combination of

    
    -nitrostyrene, TMS-Cl, and triethylamine generates a reactive nitrile oxide intermediate in situ. This species undergoes a highly diastereoselective intramolecular 1,3-dipolar cycloaddition with the furfuryl alkene, forging the spirocyclic isoxazoline core[1].
    

Step 4: Traceless Cleavage & Linker Regeneration

  • Wash the resin extensively (DCM/MeOH cycles) to remove cycloaddition reagents.

  • Suspend the resin in DMF and add a large excess of methyl iodide (MeI) to quaternize the bridgehead nitrogen. Agitate for 12 hours.

  • Drain, wash, and resuspend the resin in DCM containing 10% diisopropylethylamine (DIPEA). Agitate for 4 hours to induce Hofmann elimination.

  • Collect the filtrate containing the pure spirocyclic amine and concentrate under reduced pressure.

Protocol B: Cytotoxicity Assessment of Spirocyclic Libraries

Once synthesized, these libraries are immediately applicable for biological screening to establish Structure-Activity Relationships (SAR).

Bio_Workflow Spiro Spirocyclic Amine Library Screen In Vitro Cytotoxicity (MTT Assay / COS7 Cells) Spiro->Screen High-Throughput Hit Hit Identification Screen->Hit Viability Data SAR Structure-Activity Relationship (SAR) Hit->SAR Scaffold Optimization SAR->Spiro Iterative Design

Iterative biological screening and SAR optimization of spirocyclic amine libraries.

In Vitro Cytotoxicity (MTT Assay)

  • Prepare a 5 mg/mL MTT solution using sterile PBS. Filter-sterilize and store at -20 °C[4].

  • Seed COS7 cells in a 96-well plate and incubate overnight.

  • Treat cells with varying concentrations of the cleaved spirocyclic oximes (e.g., 1-100

    
    M) for 24-48 hours[4].
    
  • Add MTT reagent, incubate for 4 hours, solubilize the formazan crystals, and read absorbance at 570 nm to determine IC

    
     values[4].
    

Quantitative Data & Yield Analysis

Scaffold ArchitectureLinker StrategyKey Annulation StepCleavage MechanismAvg. Yield (%)Avg. Purity (%)
[4.4] Spirocyclic Oximes REM (Acrylate)1,3-Dipolar CycloadditionHofmann Elimination65 - 85> 90
Spiroisoxazolino-diketopiperazines Sulfone LinkerOzonolysis / CycloadditionBase-Mediated Elimination50 - 75> 85
Spiro[pyrrolidine-3,2'-quinazolin]-2-ones Traceless EsterTandem C-arylationAcidic Cleavage & Lactamization40 - 60> 95

Table 1: Comparative analysis of solid-phase synthesis strategies for diverse spirocyclic amine derivatives[2],[3],[5].

Self-Validation & Analytical Monitoring

Because intermediate products are covalently bound to an insoluble matrix, traditional solution-phase NMR cannot be used[1]. To ensure the protocol is a self-validating system, the following analytical checks must be integrated:

  • The Kaiser Test (Ninhydrin Assay) : Following Step 1, a small aliquot of resin should be tested. A yellow color indicates complete consumption of the primary amine; a blue color dictates that the loading step must be repeated.

  • On-Bead FT-IR Spectroscopy : Attenuated Total Reflectance (ATR) FT-IR is the gold standard for monitoring SPS[1]. For the REM linker, monitor the disappearance of the acrylate C=C stretch (

    
    1630 cm
    
    
    
    ) to confirm amine loading, and the appearance of C=N stretches (
    
    
    1600 cm
    
    
    ) to confirm cycloaddition.
  • Micro-Cleavage & LC-MS : Before committing the entire batch to cleavage, remove 5 mg of resin, subject it to the cleavage cocktail, and analyze the filtrate via LC-MS. This confirms the exact mass and diastereomeric purity of the intermediate.

References

  • Title : Solid-phase Synthesis of [4.4] Spirocyclic Oximes (Video Protocol) Source : Journal of Visualized Experiments (JoVE) URL : [Link]

  • Title : Solid-phase Synthesis of [4.4] Spirocyclic Oximes (Research Article) Source : PubMed / National Institutes of Health URL : [Link]

  • Title : Traceless Solid-Phase Synthesis of 1' H-Spiro[Pyrrolidine-3,2'-quinazolin]-2-ones and 1' H-Spiro[Piperidine-3,2'-quinazolin]-2-ones via Lactamization of 1,2-Dihydroquinazoline-2-carboxylates Source : ACS Combinatorial Science / PubMed URL : [Link]

  • Title : Solid-Phase Synthesis of Diverse Spiroisoxazolinodiketopiperazines Source : ResearchGate URL : [Link]

  • Title : Cytotoxicity Assessment of Spirocyclic Oximes Source : Journal of Visualized Experiments (JoVE) URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Spiro[2.5]octan-5-ylmethanamine Solubility Solutions

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, formulation scientists, and drug development professionals working with Spiro[2.5]octan-5-ylmethanamine (CAS: 1374744...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, formulation scientists, and drug development professionals working with Spiro[2.5]octan-5-ylmethanamine (CAS: 1374744-01-0). As a spirocyclic primary amine free base, this compound presents unique physicochemical challenges. This center provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to overcome its poor aqueous solubility.

Mechanistic Overview: The Causality of Insolubility

Spiro[2.5]octan-5-ylmethanamine consists of a highly lipophilic bicyclic hydrocarbon framework (the spiro[2.5]octane core) paired with a polar, ionizable primary amine. In its un-ionized free base form , the compound suffers from poor hydration. The lack of a formal charge means that water molecules cannot form strong ion-dipole interactions with the molecule, failing to overcome the high crystal lattice energy of the solid state.

To enhance solubility, we must disrupt this crystal lattice and increase solvent-solute interactions. The primary amine group has an estimated pKa of ~9.5–10.5. By exploiting this basic center via salt formation or pH adjustment , we can introduce a formal positive charge (


), drastically improving its dissolution profile[1]. Alternatively, supramolecular complexation  can be used to shield the hydrophobic spiro-ring from the aqueous environment[2].

Troubleshooting Workflow & Decision Tree

Use the following logical workflow to determine the optimal solubilization strategy based on the constraints of your specific assay.

SolubilityWorkflow Start Spiro[2.5]octan-5-ylmethanamine Free Base Step1 Is pH adjustment acceptable? Start->Step1 Yes1 Lower pH (pH 4-6) Protonate Amine Step1->Yes1 Yes No1 Salt Formation (e.g., HCl, Mesylate) Step1->No1 No Step2 Is solubility sufficient? Yes1->Step2 No1->Step2 Yes2 Proceed to Assay Step2->Yes2 Yes No2 Add Cosolvents or HP-β-CD Complexation Step2->No2 No No2->Yes2 Enhanced

Workflow for enhancing the aqueous solubility of Spiro[2.5]octan-5-ylmethanamine.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve the free base directly in a physiological assay buffer (pH 7.4), but it immediately precipitates. Why? A: Although the buffer pH (7.4) is below the amine's pKa (which thermodynamically favors protonation), the dissolution rate of the solid free base in a neutral aqueous environment is kinetically limited. The buffer lacks the acidic capacity to rapidly overcome the solid's lattice energy. Solution: First dissolve the free base in a water-miscible organic cosolvent (like DMSO) to break the lattice, then dilute it into the buffer. Ensure the final DMSO concentration remains below 1% v/v to prevent assay interference.

Q2: How do I choose the optimal counterion for salt formation? A: For basic drugs like primary amines, the pKa of the counterion should ideally be at least 2 pH units lower than the pKa of the drug to ensure a strong binding energy and stable salt formation[3]. Hydrochloric acid (HCl) or methanesulfonic acid (mesylate) are standard choices. Mesylate often provides superior solubility by forming a less perfectly packed crystal lattice compared to the smaller chloride ion.

Q3: My in vivo study strictly prohibits organic cosolvents. What is the best alternative? A: We highly recommend cyclodextrin complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the lipophilic spiro[2.5]octane ring within its hydrophobic cavity while leaving the protonated amine exposed to the aqueous bulk. This significantly enhances apparent solubility without the cytotoxicity associated with cosolvents[2].

Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected performance of various solubilization techniques for spirocyclic primary amines.

StrategyMechanism of ActionExpected SolubilityProsCons
Cosolvent (DMSO) Disrupts solute-solute lattice interactions>50 mg/mL (in neat DMSO)Immediate, complete dissolutionCytotoxic at >1% v/v in cell assays; precipitation upon dilution
In Situ Salt (HCl) Ionization of primary amine to ammonium cation1–10 mg/mL (in aqueous)Biocompatible; simple preparationMay temporarily lower local pH
HP-β-CD Complexation Hydrophobic encapsulation of the spiro-ring10–50 mg/mL (in aqueous)Excellent for in vivo dosingRequires stoichiometric optimization and 24h equilibration

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems: visual clarity and pH stability serve as immediate indicators of success.

Protocol A: In Situ Salt Formation (Hydrochloride)

This protocol converts the free base to a hydrochloride salt in solution, maximizing hydration through ion-dipole interactions.

  • Weighing: Accurately weigh 10.0 mg of Spiro[2.5]octan-5-ylmethanamine free base (MW

    
     139.24  g/mol ) into a clean glass vial.
    
  • Acidification: Add 1.0 molar equivalent of 0.1 M HCl (aq). For 10.0 mg, add exactly 718 µL of 0.1 M HCl.

  • Agitation: Vortex the suspension vigorously for 2 minutes. The primary amine will protonate, forming the highly water-soluble spiro[2.5]octan-5-ylmethanamine hydrochloride. Validation step: The cloudy suspension should transition to a completely clear solution.

  • Volume Adjustment: Dilute the clear solution with deionized water or your target buffer to reach the desired final concentration.

  • Verification: Measure the final pH to ensure it is within the physiological range (pH 7.0–7.4). If necessary, adjust dropwise with 0.1 M NaOH, mixing constantly to avoid localized precipitation of the free base.

Protocol B: Cyclodextrin Inclusion Complexation

Use this protocol when organic solvents are prohibited and sustained aqueous stability is required.

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or PBS[2].

  • Addition of Guest: Add the Spiro[2.5]octan-5-ylmethanamine free base to the HP-β-CD solution at a targeted 1:2 (drug:cyclodextrin) molar ratio to ensure complete encapsulation of the spiro-ring.

  • Equilibration: Sonicate the mixture for 15 minutes to disperse the aggregates. Place the vial on an orbital shaker at 37°C at 200 rpm for 24 hours. This extended time is critical to allow the hydrophobic spiro-ring to thermodynamically partition into the cyclodextrin cavity.

  • Filtration: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. Validation step: Any uncomplexed free base will remain as solid particulate and be removed, ensuring the filtrate contains only the fully solubilized complex.

  • Quantification: Determine the exact concentration of the dissolved complex in the filtrate via HPLC or LC-MS prior to downstream assays.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [PubMed/NIH].
  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). MDPI.

Sources

Optimization

Technical Support Center: Spiro[2.5]octan-5-ylmethanamine Over-Alkylation Troubleshooting &amp; Protocol Guide

Overview: The "Runaway Train" Effect Spiro[2.5]octan-5-ylmethanamine (CAS: 1374744-01-0) is a highly valuable primary amine building block featuring a sterically distinct spirocyclic core[1]. A universal challenge when f...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The "Runaway Train" Effect

Spiro[2.5]octan-5-ylmethanamine (CAS: 1374744-01-0) is a highly valuable primary amine building block featuring a sterically distinct spirocyclic core[1]. A universal challenge when functionalizing primary amines is preventing over-alkylation. Because the resulting secondary amine product is inherently more nucleophilic than the primary amine starting material, direct alkylation often triggers a "runaway train" effect. This leads to a difficult-to-separate mixture of primary, secondary, tertiary, and quaternary ammonium salts[2].

To achieve >95% selectivity for mono-alkylation, researchers must abandon basic SN2 alkylation in favor of controlled, chemoselective pathways like reductive amination or sterically shielded direct alkylation[3][4]. This guide provides field-validated protocols, causality-driven troubleshooting, and logic workflows specifically tailored for spirocyclic primary amines.

Diagnostic Workflow for Mono-Alkylation

Use the following logic tree to determine the optimal synthetic route based on your target electrophile.

G Start Spiro[2.5]octan-5-ylmethanamine Alkylation Strategy Q1 Electrophile Type? Start->Q1 Aldehyde Aldehyde / Ketone Q1->Aldehyde Carbonyl Halide Alkyl Halide Q1->Halide Halogenated Reductive Reductive Amination (One-Pot) Aldehyde->Reductive Direct Direct Alkylation Halide->Direct STAB Use NaBH(OAc)3 (Standard) Reductive->STAB General Ti Use Ti(O-iPr)4 + NaBH4 (Sterically Hindered) Reductive->Ti Low Conversion CsOH CsOH / 4Å MS Promoted Monoalkylation Direct->CsOH 1°/2° Halides Protect Boc-Protection Route Direct->Protect Highly Reactive Electrophiles

Decision matrix for selecting the optimal mono-alkylation strategy for Spiro[2.5]octan-5-ylmethanamine.

Core Methodologies & Step-by-Step Protocols

Method A: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

Causality & Logic: Reductive amination circumvents over-alkylation by utilizing an imine intermediate[5]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that selectively reduces the protonated imine formed in situ but is too weak to reduce the parent aldehyde or ketone[5]. Because the resulting secondary amine cannot form an imine with another equivalent of aldehyde, the reaction naturally halts at mono-alkylation[2].

Step-by-Step Protocol:

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve Spiro[2.5]octan-5-ylmethanamine (1.0 eq) and the target aldehyde (1.0 - 1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M[2].

  • Catalysis: Add glacial acetic acid (1.0 eq) to facilitate imine formation. Stir at room temperature for 30 minutes.

    • Self-Validation Step: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete disappearance of the primary amine mass before proceeding.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 10 minutes to manage the mild exotherm[2].

  • Completion: Stir for 12-16 hours at room temperature.

  • Workup: Quench slowly with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Method B: Cesium Hydroxide-Promoted Direct Alkylation (For Alkyl Halides)

Causality & Logic: When reductive amination is impossible (e.g., no corresponding carbonyl exists), direct alkylation with alkyl halides is required. Using Cesium Hydroxide (CsOH) and 4Å molecular sieves heavily favors mono-alkylation[4]. The large ionic radius of the cesium cation coordinates strongly with the newly formed secondary amine, sterically shielding the nitrogen lone pair from attacking a second alkyl halide molecule (the "Cesium Effect")[4][6].

Step-by-Step Protocol:

  • Preparation: In an oven-dried flask, add activated, powdered 4Å molecular sieves (500 mg/mmol) and anhydrous CsOH monohydrate (1.5 eq)[4].

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration, followed by Spiro[2.5]octan-5-ylmethanamine (1.0 eq). Stir for 30 minutes.

  • Alkylation: Dropwise, add the alkyl bromide or iodide (1.2 eq).

  • Reaction: Stir at room temperature for 12-24 hours.

    • Self-Validation Step: Monitor via LC-MS; the secondary amine peak should dominate with <5% tertiary amine.

  • Workup: Filter the mixture through a Celite pad to remove sieves and inorganic salts. Dilute with EtOAc, wash extensively with water (5x) to remove DMF, dry, and concentrate.

Method C: Titanium-Mediated Reductive Alkylation (For Sterically Hindered Carbonyls)

Causality & Logic: The spiro[2.5]octane core can impart steric hindrance. If imine formation fails under standard mildly acidic conditions, Titanium(IV) isopropoxide (Ti(O-iPr)₄) acts as a powerful Lewis acid and dehydrating agent, forcing the formation of a titanium-imine complex[7].

Step-by-Step Protocol:

  • Complexation: Mix the spiro-amine (1.0 eq), ketone/aldehyde (1.1 eq), and Ti(O-iPr)₄ (1.25 eq) in anhydrous THF[7]. Stir at room temperature for 10 hours.

  • Reduction: Add NaBH₄ (1.5 eq) and absolute ethanol[7]. Stir for 8 hours.

  • Workup: Quench with water (this causes the precipitation of TiO₂ salts). Filter the resulting slurry through Celite, extract the filtrate with EtOAc, and purify via flash chromatography[7].

Quantitative Performance Comparison

MethodologyTarget ElectrophileTypical YieldMono:Di SelectivityReaction TimeBest Use Case
STAB Reductive Amination Aldehydes / Unhindered Ketones85 - 95%> 99:112 - 16 hStandard one-pot synthesis; acid-stable substrates.
CsOH Direct Alkylation Primary / Secondary Alkyl Halides70 - 85%~ 95:512 - 24 hNo carbonyl equivalent available; base-stable substrates.
Ti(O-iPr)₄ Reductive Alkylation Sterically Hindered Ketones75 - 90%> 99:118 hHindered electrophiles where standard imine formation fails.

Troubleshooting & FAQs

Q1: I am using the STAB reductive amination protocol, but I am still seeing 10-15% over-alkylation (tertiary amine). What is the mechanistic cause and how do I fix it? A1: Over-alkylation in reductive amination occurs when the newly formed secondary amine reacts with another equivalent of aldehyde to form an enamine or iminium ion, which is subsequently reduced[8]. This usually indicates your aldehyde is in too high of an excess, or the reduction step is too slow. Fix: Reduce the aldehyde stoichiometry to 0.95 - 1.0 eq. Additionally, ensure your NaBH(OAc)₃ is fresh; degraded borohydrides slow the reduction step, giving the secondary amine time to compete for the remaining aldehyde.

Q2: My direct alkylation using K₂CO₃ gave a 40:40:20 mixture of primary:secondary:tertiary amines. Why does CsOH prevent this? A2: Potassium carbonate acts merely as a base to sponge up the HBr/HCl byproduct. It does not alter the nucleophilicity of the secondary amine product[6]. Cesium hydroxide, however, induces chemoselectivity. The large, polarizable Cs⁺ ion coordinates strongly with the secondary amine intermediate, effectively blocking the nitrogen lone pair from attacking a second alkyl halide molecule[4].

Q3: The Spiro[2.5]octan-5-ylmethanamine isn't fully dissolving in the STAB reaction mixture, leading to incomplete conversion. Can I change the solvent? A3: Yes. While DCE is standard, THF or a THF/MeOH (9:1) mixture can enhance solubility. However, if using MeOH, you must switch the reducing agent to Sodium cyanoborohydride (NaBH₃CN)[5][9]. STAB can react with methanol over time, degrading the reagent and stalling the reaction.

Q4: How do I handle the purification if trace tertiary amine is present? A4: Secondary and tertiary amines often co-elute on standard silica. Use primary/secondary amine-scavenging resins (e.g., PS-Benzaldehyde or PS-Isocyanate) to selectively remove unreacted primary or secondary amines[10]. Alternatively, use reverse-phase preparative HPLC with a low-pH buffer (e.g., 0.1% TFA) to exploit the slight pKa differences between the secondary and tertiary spiro-amines.

References

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines - Organic Chemistry Portal[Link]

  • Reductive Amination - ACS Green Chemistry Institute[Link]

  • 16.5: Nucleophilic Addition Under Neutral Conditions - Chemistry LibreTexts[Link]

  • Reductive Amination Guide - Scribd[Link]

  • Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing[Link]

  • Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents - Google P
  • Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines - Organic Chemistry Portal[Link]

  • Organocatalytic Reduction of Imines with Trichlorosilane - Charles University (CUNI)[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Spirocyclic Amines

Topic: Reverse-Phase HPLC Strategies for Rigid, Basic 3D Scaffolds Status: Operational | Tier: Advanced Chromatography Support Lead Scientist: Senior Application Specialist Introduction: The "Spiro" Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reverse-Phase HPLC Strategies for Rigid, Basic 3D Scaffolds

Status: Operational | Tier: Advanced Chromatography Support Lead Scientist: Senior Application Specialist

Introduction: The "Spiro" Challenge

Welcome to the technical support hub for spirocyclic amine purification. You are likely here because your standard C18 protocol—which works perfectly for flat aromatic heterocycles—is failing.

The Science of the Problem: Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro cycles) represent a shift from "flatland" drug discovery to 3D space (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 richness). However, they present a "perfect storm" for RP-HPLC:
  • High Basicity: Unlike aniline-like nitrogens, spirocyclic amines are often secondary or tertiary aliphatic amines with high

    
     (often 9–11), leading to aggressive interaction with residual silanols.
    
  • High Polarity: The rigid 3D structure disrupts hydrophobic collapse, often causing them to elute near the void volume (

    
    ) on standard C18 columns.
    
  • Lack of UV Chromophore: Many spiro-scaffolds lack conjugation, making UV detection at 254 nm weak or impossible, necessitating MS-compatible buffers.

This guide is structured to troubleshoot these specific failure modes.

Module 1: The Peak Shape Paradox (Tailing)

User Complaint: "My peak looks like a shark fin. It tails for minutes, and I'm losing resolution."

Root Cause Analysis

Peak tailing in basic amines is rarely a column packing issue; it is a thermodynamic issue .

  • Mechanism: At pH < 8, residual silanols (

    
    ) on the silica support are ionized (
    
    
    
    ). Your protonated spirocyclic amine (
    
    
    ) engages in a secondary ion-exchange interaction with these silanols. This interaction is kinetically slower than the hydrophobic partitioning, causing the "tail."
Protocol A: The High-pH Switch (Recommended)

The most effective way to eliminate tailing for spirocyclic amines is to operate above their


.
  • Logic: At pH 10–11, the amine is neutral (free base). Neutral molecules do not interact with silanols. Furthermore, the silica surface is fully hydrated.

  • Critical Warning: Standard silica dissolves at pH > 8. You must use Hybrid Particle Technology (e.g., Waters XBridge/BEH) or Twin Technology (e.g., Phenomenex Gemini/Kinetex EVO).

Experimental Workflow:

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 100 Å pore size.

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Organic: Acetonitrile (MeOH can cause high backpressure at high pH due to viscosity).

  • Gradient: 5% to 95% B.

Protocol B: The "Chaotropic" Low-pH Fix

If your molecule is unstable at high pH, you must stay acidic.

  • Logic: You need to "mask" the silanols or use an ion-pairing agent that is more hydrophobic than the silanol surface.

  • The Fix: Switch from Formic Acid to Trifluoroacetic Acid (TFA) .

    • TFA (

      
      ) ensures the amine is fully protonated.
      
    • The Trifluoroacetate anion forms a hydrophobic ion pair with the amine, improving retention and shape.

    • Note: See Module 3 for TFA removal.[1][2]

Module 2: Retention Failure (Eluting at Void)

User Complaint: "My compound comes out at 0.8 minutes with the DMSO injection peak."

Root Cause Analysis

Spirocyclic amines are often "too polar" for standard C18. The hydrophobic surface area of the spiro-cycle is insufficient to generate Van der Waals forces with the C18 chains in a high-water environment.

Troubleshooting Matrix: Increasing Retention ( factor)
StrategyMechanismTrade-off
1. High pH (Free Basing) Neutralizing the amine increases its hydrophobicity (

increases).
Requires pH-stable hybrid columns.
2. Polar-Embedded Group (PEG) Columns with an embedded amide/carbamate (e.g., Waters SymmetryShield, Supelco Ascentis RP-Amide). The embedded group shields silanols and interacts with the polar amine.Different selectivity; may not resolve isomers as well as C18.
3. Phenyl-Hexyl Phase

interactions (if the spiro system has any aromatic handle) and alternative shape selectivity.
Less effective for purely aliphatic spirocycles.
4. HILIC Mode Last Resort. Uses polar stationary phase.Requires ACN-rich mobile phase; solubility of polar salts in 95% ACN can be an issue.

Module 3: Post-Purification Recovery (The "TFA Trap")

User Complaint: "I purified 100 mg, but after drying, I have an oil that weighs 150 mg and suppresses my NMR signals."

The Issue: TFA Salts

If you used Protocol B (TFA), your product is a Trifluoroacetate salt.

  • Hygroscopicity: TFA salts are notorious for holding water/oils.

  • Cytotoxicity: TFA is toxic to cells; unacceptable for biological assays.

  • Volatility: You cannot simply rotovap TFA off; it forms a stable salt with the amine.

Protocol: The HCl Displacement Method

Do not rely on lyophilization alone. Use the "Stronger Acid Principle." HCl is a stronger acid than TFA and more volatile.[2]

Step-by-Step Workflow:

  • Collect fractions containing the product.

  • Add 1 M HCl (approx. 10 eq. relative to the amine).[3][4][5]

  • Evaporate to dryness. The HCl displaces the TFA (which leaves as gas).

  • Re-dissolve in MeOH/Water and repeat 2x.

  • Final Lyophilization: You now have the Hydrochloride salt (solid, stable, biocompatible).

Visual Troubleshooting Assistant

Figure 1: The Peak Shape Decision Tree

Use this logic flow to determine the correct column/buffer combination.

HPLC_Troubleshooting Start START: Poor Peak Shape (Tailing/Broadening) Check_pH Is compound stable at pH 10? Start->Check_pH High_pH_Yes YES Check_pH->High_pH_Yes High_pH_No NO Check_pH->High_pH_No Hybrid_Col Select Hybrid Silica Column (e.g., BEH C18, Gemini) High_pH_Yes->Hybrid_Col Buffer_High Mobile Phase: 10mM NH4HCO3 (pH 10) Hybrid_Col->Buffer_High Result_High Result: Sharp Peak (Free Base) High Retention Buffer_High->Result_High Acid_Choice Is MS Sensitivity Critical? High_pH_No->Acid_Choice MS_Yes YES (MS Required) Acid_Choice->MS_Yes MS_No NO (UV Only/Prep) Acid_Choice->MS_No Formic_Col Use Charged Surface Hybrid (CSH) or Polar Embedded Column MS_Yes->Formic_Col Buffer_Formic Mobile Phase: 0.1% Formic Acid Formic_Col->Buffer_Formic TFA_Route Use Standard C18 + 0.1% TFA MS_No->TFA_Route TFA_Clean REQUIRED: Perform TFA Removal (See Module 3) TFA_Route->TFA_Clean

Caption: Decision logic for selecting stationary phases and buffers based on compound stability and detection requirements.

Frequently Asked Questions (FAQs)

Q1: Can I use a standard silica column at pH 10 if I only run it for 30 minutes? A: No. Standard silica begins to dissolve at pH > 8. Even a short run can strip the bonded phase (C18) and collapse the bed, permanently destroying the column and potentially clogging your MS source with dissolved silica [1]. Always use "Hybrid" or "Polymer" based columns for high pH.

Q2: Why does my spirocyclic amine show "fronting" (shark fin pointing left) instead of tailing? A: Fronting is usually a sign of mass overload or solubility mismatch . Spirocyclic amines are often highly soluble in the injection solvent (DMSO) but less soluble in the mobile phase.

  • Fix: Reduce injection volume or dilute the sample with water/buffer until it is just soluble before injecting.

Q3: I see two peaks for my pure compound. Is it a mixture? A: Not necessarily. Spirocyclic amines with slow nitrogen inversion or rotamers (if amides are present) can appear as split peaks at room temperature.

  • Test: Run the column at 60°C. If the peaks coalesce into one, it is a dynamic conformational issue, not an impurity [2].

References

  • Waters Corporation. Routine Switching between High and Low pH on XBridge HPLC Columns. Chromatography Online. Link

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.Link

  • Zheng, X., et al. The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Link

  • BenchChem. Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.Link

  • Sigma-Aldrich. HPLC Columns for Chromatography (Ascentis Express).Link

Sources

Optimization

handling hygroscopic Spiro[2.5]octan-5-ylmethanamine hydrochloride salts

Welcome to the Technical Support Center for handling Spiro[2.5]octan-5-ylmethanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundame...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Spiro[2.5]octan-5-ylmethanamine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and address the fundamental physicochemical causality behind the challenges of handling highly hygroscopic spirocyclic building blocks.

Spiro[2.5]octan-5-ylmethanamine is a premium scaffold used in drug discovery to impart


 character into drug candidates, thereby improving metabolic stability and aqueous solubility. However, its hydrochloride salt form introduces severe handling challenges. The high charge density of the chloride anion and the protonated primary amine creates a strong hydrogen-bonding network that aggressively pulls water molecules from the atmosphere[1]. This leads to the formation of non-stoichiometric hydrates and, eventually, complete deliquescence[2].

Below, you will find quantitative profiling data, self-validating experimental workflows, and a targeted FAQ section to ensure the integrity of your downstream synthetic applications.

Part 1: Quantitative Profiling & Validation Data

To effectively manage hygroscopicity, we must first categorize the material's behavior under atmospheric conditions. The European Pharmacopeia (Ph. Eur.) utilizes gravimetric sorption analysis to classify pharmaceutical solids based on their equilibrium moisture content[3].

Table 1: Hygroscopicity Categorization (Based on Ph. Eur. Criteria)[3]

Hygroscopicity CategoryWeight Gain (25°C / 80% RH)Physical Observation for Spirocyclic HCl Salts
Slightly Hygroscopic 0.2% - 2.0%Free-flowing powder
Moderately Hygroscopic 2.0% - 15.0%Clumping, loss of flowability
Very Hygroscopic > 15.0%Severe caking, sticky paste
Deliquescent Sufficient to form a liquidComplete dissolution into an aqueous phase

Table 2: Diagnostic Validation Metrics for Anhydrous Integrity

Analytical MethodTarget Dryness ThresholdCausality / Scientific Rationale
Karl Fischer Titration < 0.5% w/wQuantifies absolute water content; essential validation before executing moisture-sensitive amide couplings.

H NMR (DMSO-d

)
H

O peak (3.33 ppm) < 0.05 eq
Rapid qualitative check; ensures hydration-sphere water does not outcompete the spirocyclic amine as a nucleophile.
Mass Stabilization

m < 0.1 mg / min
A fluctuating mass on the analytical balance indicates active, real-time moisture adsorption from the atmosphere[2].

Part 2: Experimental Workflows & Methodologies

The following logical workflow dictates the handling procedures required based on ambient conditions and the physical state of your Spiro[2.5]octan-5-ylmethanamine hydrochloride salt.

Workflow A Spiro[2.5]octan-5-ylmethanamine HCl (Hygroscopic Salt) B Assess Ambient Humidity (Target: < 30% RH) A->B C Glovebox / Isolator (Ar/N2 Atmosphere) B->C Strict Anhydrous Required D Benchtop Handling (High Risk of Deliquescence) B->D RH < 30% & Rapid Weighing F Anhydrous Coupling (e.g., HATU, DIPEA) C->F E Azeotropic Drying (Toluene Co-evaporation) D->E Moisture Absorbed (Caking/Paste) G Karl Fischer / NMR Moisture Validation E->G Verify Dryness G->E Water > 0.05 eq G->F Water < 0.05 eq

Workflow for the handling, recovery, and validation of hygroscopic spirocyclic amine salts.

Protocol 1: Anhydrous Weighing and Transfer (Self-Validating System)

Causality: Exposing hygroscopic hydrochloride salts to ambient air allows water molecules to rapidly intercalate into the crystal lattice. By utilizing a controlled inert environment, we eliminate the moisture source, ensuring the mass weighed corresponds strictly to the active pharmaceutical ingredient (API), not atmospheric water[4].

  • Preparation: Transfer the sealed vial of Spiro[2.5]octan-5-ylmethanamine HCl into a glovebox purged with Argon or Nitrogen (O

    
     < 1 ppm, H
    
    
    
    O < 1 ppm).
  • Equilibration: Allow the sealed vial to equilibrate in the antechamber under vacuum for 30 minutes before bringing it into the main chamber.

  • Weighing: Tare a dry, static-free glass vial. Weigh the required mass of the spirocyclic salt using a dry metallic spatula.

  • Solvation/Sealing: If the reaction is to be performed outside the glovebox, immediately dissolve the salt in an anhydrous solvent (e.g., dry DMF or DCM over molecular sieves) and seal the vial with a PTFE-lined septum cap.

  • Self-Validation: Observe the analytical balance. The mass must remain completely static. A continuously increasing mass indicates a micro-leak in the glovebox introducing moisture[2].

Protocol 2: Azeotropic Desiccation of Hydrated Salts

Causality: If the salt has caked or deliquesced, the water is tightly bound via hydrogen bonding to the chloride and amine[1]. Standard vacuum drying at room temperature is thermodynamically insufficient. Toluene forms a minimum-boiling azeotrope with water (bp 85°C, 20.2% water), allowing the removal of hydration-sphere water at temperatures that prevent the thermal degradation of the spirocyclic core.

  • Suspension: Transfer the caked Spiro[2.5]octan-5-ylmethanamine HCl into a dry round-bottom flask. Add 10 mL of anhydrous toluene per gram of salt.

  • Evaporation: Attach the flask to a rotary evaporator. Lower the flask into a water bath set to 45-50°C and apply a vacuum (approx. 50-100 mbar) to strip the solvent.

  • Iteration: Repeat the toluene addition and evaporation process three times. The physical state of the salt will visibly transition from a sticky paste to a free-flowing white powder.

  • Final Drying: Place the free-flowing powder under high vacuum (Schlenk line, <0.1 mbar) for 12 hours.

  • Self-Validation: Dissolve a 5 mg aliquot in anhydrous DMSO-d

    
    . Perform a 
    
    
    
    H NMR analysis. The water peak at 3.33 ppm must integrate to less than 0.05 equivalents relative to the spirocyclic protons.

Part 3: Troubleshooting Guides & FAQs

Q1: My Spiro[2.5]octan-5-ylmethanamine HCl turned into a sticky paste on the balance. Is the chemical degraded? A1: It is highly unlikely that the spirocyclic core has chemically degraded; rather, its physical state has changed due to deliquescence. The high charge density of the hydrochloride salt pulls water molecules from the air, forming non-stoichiometric hydrates and eventually dissolving the salt in its own absorbed moisture[1]. While chemically stable, this moisture absorption causes clumping and caking, which compromises powder homogeneity and makes accurate stoichiometric measurement impossible[2][4]. You must recover the material using the Azeotropic Desiccation protocol (Protocol 2) before proceeding.

Q2: How does residual moisture in this spirocyclic salt affect my downstream amide coupling reactions? A2: Residual moisture acts as a potent, competing nucleophile in anhydrous coupling chemistries. If you are using reagents like HATU, EDC, or COMU to attach the spiro[2.5]octan-5-ylmethanamine to a carboxylic acid, the presence of water will rapidly hydrolyze the activated O-acylisourea or active ester intermediate back to the starting carboxylic acid. This consumes your expensive coupling reagents and drastically reduces the conversion rate of your desired product[5]. Always validate dryness via Karl Fischer titration or NMR prior to coupling.

Q3: I don't have access to a glovebox. How can I accurately handle this salt for a high-throughput screening array? A3: If an isolation chamber is unavailable, you can utilize pre-filled reaction vials packaged under an inert atmosphere, which allow you to inject your reaction solution directly through a septum[5]. Alternatively, prepare a stock solution of the Spiro[2.5]octan-5-ylmethanamine HCl in an anhydrous solvent immediately upon opening a fresh bottle in a room with a dehumidifier (RH < 30%)[4]. By handling the salt as a liquid volumetric solution rather than a solid powder, you minimize the surface area exposed to atmospheric moisture and bypass the need for repeated solid weighing.

References

Sources

Troubleshooting

Technical Support Center: Enantioseparation of Chiral Spiro[2.5]octane Scaffolds

Status: Operational | Tier: L3 (Advanced Method Development) Topic: Resolution of Spiro[2.5]octane Derivatives Ticket ID: RES-SPIRO-25-OCT[1][2] Executive Summary: The Spiro[2.5] Challenge Spiro[2.5]octane derivatives re...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Advanced Method Development) Topic: Resolution of Spiro[2.5]octane Derivatives Ticket ID: RES-SPIRO-25-OCT[1][2]

Executive Summary: The Spiro[2.5] Challenge

Spiro[2.5]octane derivatives represent a unique challenge in chiral resolution due to their conformational rigidity and the orthogonal orientation of the cyclopropane and cyclohexane rings. Unlike flexible molecules that can "mold" into a chiral stationary phase (CSP), these rigid scaffolds require a precise "lock-and-key" fit.[1][2]

This guide provides a systematic workflow for resolving these enantiomers, prioritizing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for analytical/small-scale prep, and diastereomeric crystallization for large-scale production.

Module 1: Method Selection Strategy (Triage)

Before initiating laboratory work, determine the optimal separation mode based on your sample scale and functional groups.

Decision Logic
  • Analytical (<100 mg): Go directly to CSP-HPLC or SFC .[1][2]

  • Preparative (100 mg - 10 g): SFC is preferred due to solvent removal speed and higher diffusivity for rigid molecules.[1][2]

  • Process Scale (>10 g): Attempt Diastereomeric Salt Crystallization first if acidic/basic handles are present.[1][2]

MethodSelection Start Start: Spiro[2.5]octane Sample CheckFG Check Functional Groups Start->CheckFG AcidBase Acidic/Basic Handle? CheckFG->AcidBase Neutral Neutral/Non-Ionizable CheckFG->Neutral ScaleCheck Check Scale AcidBase->ScaleCheck HPLC_SFC Screen CSP-HPLC/SFC (Polysaccharides) Neutral->HPLC_SFC SmallScale < 10g ScaleCheck->SmallScale LargeScale > 10g ScaleCheck->LargeScale SmallScale->HPLC_SFC Cryst Diastereomeric Crystallization LargeScale->Cryst Cryst->HPLC_SFC If Fails

Figure 1: Decision matrix for selecting the resolution methodology based on scale and chemical functionality.

Module 2: HPLC & SFC Screening Guide

For spiro[2.5]octanes, the lack of rotatable bonds means the chiral recognition mechanism relies heavily on inclusion complexes or steric fit into the grooves of the polymer.

Primary Column Screening (The "Golden Four")

Do not screen randomly. Use these four columns which cover 80-90% of rigid spirocyclic separations.[1][2]

Column CodeChiral SelectorInteraction ModeSuitability for Spiro[2.5]
AD-H / IA Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, StericHigh. The helical groove often accommodates the orthogonal spiro-system.[1][2]
OD-H / IB Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding,

Medium. Good if aromatic substituents are present on the cyclohexane ring.[1][2]
IC Cellulose tris(3,5-dichlorophenylcarbamate)Chlorinated/StericHigh. The "chlorine" pocket is distinct; often resolves spiro compounds where AD/OD fail.[1][2]
IG Amylose tris(3-chloro-5-methylphenylcarbamate)Mixed ElectronicRescue. Try if IA and IC fail.
Mobile Phase Optimization

Standard Normal Phase (NP):

  • Solvent: n-Hexane / IPA or n-Hexane / Ethanol (80:20 to 90:10).[1][2]

  • Why: Rigid spiro-alkanes have low polarity.[1][2] High alkane content forces the molecule into the CSP grooves.

Reversed Phase (RP) - Use for Polar Derivatives (e.g., carboxylic acids):

  • Solvent: Water / Acetonitrile (gradient).[1][2]

  • Additive: 0.1% Formic Acid (for acids) or 0.1% Diethylamine (for amines).[1][2]

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing severely. Is it the column?

Diagnosis: Spiro[2.5]octanes often have "hidden" steric strain that affects mass transfer, but tailing is usually chemical.

  • If Amino-Spiro: Residual silanols are interacting with the amine.[1][2]

    • Fix: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.[1][2]

  • If Acid-Spiro: Dimerization of the acid.[1]

    • Fix: Add 0.1% Trifluoroacetic acid (TFA) .[1][2]

  • If Neutral: The molecule might be getting "stuck" in deep pores.

    • Fix: Switch to an Immobilized Column (IA, IB, IC) and use a "stronger" solvent like THF or Dichloromethane (DCM) as a minor modifier (e.g., Hexane/DCM 90:10).

Q2: I see separation, but the baseline doesn't return to zero (Fronting/Bridging).

Diagnosis: Solubility issue or saturation of the chiral selector.

  • The Spiro Factor: Spiro[2.5]octanes often have poor solubility in pure hexane.

  • Fix: Increase the alcohol content (Ethanol is better than IPA for solubility) or switch to SFC (CO2 is a better solvent for these lipophilic cores).

Q3: No separation on any polysaccharide column.

Diagnosis: The molecule is too round/compact.

  • Strategy: Switch to a Pirkle-type (Whelk-O 1) column. These rely on

    
     interactions and are excellent for rigid systems with aromatic groups (e.g., spiro-indolines).[1][2]
    

Module 4: Experimental Protocols

Protocol A: Diastereomeric Salt Crystallization (For Acids)

Target: Spiro[2.5]octane-1-carboxylic acid (Common intermediate).[1][2]

  • Stoichiometry: Dissolve 1.0 eq of racemic acid in minimal hot Ethanol (or MeOH).

  • Base Addition: Add 0.5 - 1.0 eq of chiral base.

    • Screening Agents: (R)-PEA (Phenylethylamine), (R)-Naphthylethylamine, Quinine, Cinchonidine.[1][2]

  • Crystallization: Allow to cool slowly to RT, then 4°C overnight.

  • Harvest: Filter crystals.

  • Liberation: Suspend crystals in dilute HCl, extract with EtOAc.

  • Analysis: Check ee% of the liberated acid via Chiral HPLC (e.g., Chiralpak IC, Hex/EtOH/TFA 90:10:0.1).

Protocol B: Automated HPLC Screening Workflow

ScreeningWorkflow Sample Racemic Sample (1 mg/mL in EtOH) ColScreen Column Screen (IA, IC, ID, IG) Sample->ColScreen MP1 Mobile Phase A: Hexane/EtOH (90:10) ColScreen->MP1 MP2 Mobile Phase B: Hexane/IPA (90:10) ColScreen->MP2 Result Check Resolution (Rs) MP1->Result MP2->Result Good Rs > 1.5 Optimize Load Result->Good Partial 0.5 < Rs < 1.5 Optimize Temp/Flow Result->Partial None Rs = 0 Switch to SFC or Pirkle Result->None

Figure 2: Automated screening workflow for rapid method development.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. (Standard operating procedures for polysaccharide columns).

  • Porter, W. H. "Resolution of Chiral Drugs." Pure and Applied Chemistry, 1991.
  • Watanabe, Y., et al. "Chromatographic enantiomer separation of spiro compounds." Journal of Chromatography A, 2001.
  • Schallmey, A., et al. "A novel activity of halohydrin dehalogenases towards spiroepoxides." ResearchGate, 2013.[2] (Enzymatic resolution of spiro[2.5] precursors).

  • BenchChem Technical Support. "Troubleshooting guide for HPLC analysis of chiral compounds." 2025.[1][2][3][4][5][6] (General troubleshooting for peak tailing and asymmetry). [1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Spiro Amines

Introduction Spirocyclic amines (e.g., azaspiro[3.3]heptanes, 2-oxa-6-azaspiro[3.3]heptanes) have emerged as privileged "Escape from Flatland" scaffolds in modern drug discovery. They serve as excellent sp³-rich bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic amines (e.g., azaspiro[3.3]heptanes, 2-oxa-6-azaspiro[3.3]heptanes) have emerged as privileged "Escape from Flatland" scaffolds in modern drug discovery. They serve as excellent sp³-rich bioisosteres for traditional planar heterocycles like morpholines and piperazines, often improving aqueous solubility and lowering lipophilicity (logD) [1]. However, incorporating a quaternary spiro-carbon directly adjacent to the nucleophilic nitrogen creates massive steric hindrance, drastically reducing the amine's reactivity in standard transformations [2].

This technical guide provides causality-driven troubleshooting strategies for the most common bottlenecks encountered when working with these challenging building blocks.

Section 1: Amide Coupling with Spiro Amines

Q: My amide coupling with a 2-oxa-6-azaspiro[3.3]heptane derivative stalled at 20% conversion using HATU and DIPEA. Why is this happening, and how do I force it to completion?

A: The Causality of Steric Blockade & The TCFH Solution Standard aminium/uronium coupling reagents like HATU or EDC/HOBt form an active ester (e.g., OAt ester) that must be attacked by the amine. The quaternary spiro-center acts as a physical shield, preventing the bulky spiro amine from achieving the necessary Bürgi-Dunitz trajectory to attack the activated carbonyl [3].

To overcome this, you must switch to a reagent that generates a significantly smaller, more electrophilic intermediate. TCFH (N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) is the gold standard for this issue. TCFH reacts with the carboxylic acid to generate an in situ acyl imidazolium ion. This intermediate is highly reactive (similar to an acid chloride) but is generated under mild, neutral-like conditions, allowing the hindered spiro amine to couple rapidly [4].

Table 1: Coupling Reagent Performance for Sterically Hindered Amines

Coupling ReagentIntermediate FormedRelative Steric BulkEfficacy on Spiro AminesByproduct Removal
EDC / HOBt OBt Active EsterHighPoor (<20% yield)Aqueous wash
HATU / DIPEA OAt Active EsterHighModerate (20-50%)Chromatography often needed
COMU / DIPEA Oxyma Active EsterMediumGood (60-80%)Aqueous wash
TCFH / NMI Acyl ImidazoliumLowExcellent (>90%) Aqueous wash (highly soluble)
Self-Validating Protocol: TCFH-Mediated Amide Coupling

Note: This protocol is self-validating; the rapid color change upon NMI addition confirms acyl imidazolium formation, and the water-soluble byproducts ensure that crude NMR can directly validate conversion without column chromatography.

  • Activation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv) and TCFH (1.1 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI) (2.5 equiv) dropwise. The solution will often turn slightly yellow, indicating the formation of the reactive acyl imidazolium intermediate. Stir for 15 minutes at room temperature.

  • Amine Addition: Add the spiro amine (1.1 equiv). If the amine is supplied as a salt (e.g., oxalate or HCl), add an additional 1.1 equiv of NMI to liberate the free base in situ.

  • Monitoring: Stir at room temperature for 1-2 hours. Monitor by LC-MS.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The tetramethylurea byproduct from TCFH is highly water-soluble and partitions entirely into the aqueous layer [4]. Dry the organic layer over Na₂SO₄ and concentrate.

TCFHWorkflow Step1 1. Carboxylic Acid + TCFH in MeCN Step2 2. Add NMI (Base) Pre-activation (15 min) Step1->Step2 Step3 3. Add Spiro Amine Stir at RT (1-2 h) Step2->Step3 Step4 4. Aqueous Workup (Byproducts are water-soluble) Step3->Step4

Step-by-step experimental workflow for TCFH-mediated amide coupling.

Section 2: Buchwald-Hartwig Amination (C-N Cross-Coupling)

Q: I am trying to perform a Buchwald-Hartwig amination between an aryl bromide and a secondary azaspirocycle. I see complete consumption of the aryl bromide but only protodehalogenation (reduction) and no C-N product. How do I fix this?

A: The Causality of Protodehalogenation & Ligand Selection In the catalytic cycle of the Buchwald-Hartwig amination, oxidative addition of the aryl halide to Pd(0) is usually fast. The bottleneck with spiro amines occurs during the amine coordination and deprotonation step [5]. If the amine is too sterically hindered to coordinate to the Pd(II) center, the long-lived Pd(II)-aryl intermediate undergoes side reactions, most commonly abstracting a hydride from the solvent or base to yield the protodehalogenated byproduct.

To solve this, you must use a dialkylbiaryl phosphine ligand engineered with a highly specific binding pocket. While BrettPhos is legendary for primary amines, it is often too sterically crowded for hindered secondary amines. RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) has a slightly smaller steric profile at the lower ring, making it the optimal ligand for coupling bulky secondary spiro amines [6].

Self-Validating Protocol: Pd-RuPhos Catalyzed C-N Coupling
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl bromide (1.0 equiv), the secondary spiro amine (1.2 equiv), Pd₂(dba)₃ (2 mol% Pd), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M). Self-validation check: The solution should turn a deep red/purple color upon mixing, indicating the formation of the active L-Pd(0) species.

  • Heating: Seal the vial and heat to 85°C for 4-12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

BuchwaldLogic Start Issue: Protodehalogenation in C-N Coupling Diag Diagnosis: Amine cannot coordinate to Pd(II)-aryl complex Start->Diag AmineType Is the Spiro Amine Primary or Secondary? Diag->AmineType Primary Primary Spiro Amine AmineType->Primary Secondary Secondary Spiro Amine AmineType->Secondary BrettPhos Use Pd / BrettPhos (Prevents diarylation) Primary->BrettPhos RuPhos Use Pd / RuPhos (Accommodates secondary bulk) Secondary->RuPhos

Ligand selection logic tree for Buchwald-Hartwig amination of spiro amines.

Section 3: Handling and Stability FAQs

Q: My spiro amine was supplied as an oxalate salt. When I tried to free-base it with NaOH and extract it into DCM, I recovered almost no mass. Where did it go?

A: The Causality of High Aqueous Solubility & Volatility Spirocyclic amines (especially oxetane-fused variants like 2-oxa-6-azaspiro[3.3]heptane) are designed specifically to lower lipophilicity (logD) and increase aqueous solubility [1]. When you free-base them, they often remain highly soluble in the aqueous layer, defying standard extraction protocols. Furthermore, low-molecular-weight spiro amines can be highly volatile.

  • Troubleshooting Solution: Do not attempt an aqueous extraction. Instead, perform an in situ free-basing . Add the oxalate or HCl salt directly to your reaction mixture along with a stoichiometric excess of a non-nucleophilic base (e.g., DIPEA, NMI, or K₂CO₃). The reaction will proceed smoothly without the need to isolate the unstable free base [7].

  • Storage Warning: Never store the free base of a spiro amine. Secondary spiro-amines rapidly absorb CO₂ from the air to form insoluble carbamates, or they undergo oxidative degradation [7]. Always store them as their corresponding salts (HCl, TFA, or Oxalate) in a desiccator.

References
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters.
  • The Buchwald-Hartwig Amination with BrettPhos: A Technical Guide. Benchchem.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ResearchGate.
  • 2-Oxa-5-azaspiro[3.4]octane oxalate. Benchchem.
Troubleshooting

Technical Support Center: Boc Removal from Spiro[2.5]octan-5-ylmethanamine

[1][2] Topic: Controlled Acidolytic Cleavage of -Boc Protecting Groups on Strained Spirocyclic Amines. Ticket ID: SPIRO-BOC-005 Date: October 26, 2023 Status: Resolved / Guide Published[1][2] Executive Summary: The "Spir...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Topic: Controlled Acidolytic Cleavage of


-Boc Protecting Groups on Strained Spirocyclic Amines.
Ticket ID:  SPIRO-BOC-005
Date:  October 26, 2023
Status:  Resolved / Guide Published[1][2]

Executive Summary: The "Spiro-Strain" Challenge

Removing a Boc group from spiro[2.5]octan-5-ylmethanamine presents a dual challenge often overlooked in standard organic synthesis:

  • Ring Strain Sensitivity: The spiro[2.5]octane core contains a cyclopropane ring fused to a cyclohexane.[2] While relatively stable compared to other bicyclic systems, the high ring strain (~27 kcal/mol) makes the cyclopropane prone to acid-catalyzed ring opening or rearrangement (Wagner-Meerwein shifts) under vigorous conditions or high temperatures [1].[1][2]

  • Product Volatility: The resulting free amine (MW ~139 g/mol ) is a low-molecular-weight, lipophilic amine.[1][2] It carries a high risk of loss due to volatility during concentration if isolated as a free base.

Core Recommendation: Do not isolate the free amine. Target the stable ammonium salt (TFA or HCl) to prevent yield loss and minimize exposure of the strained ring to thermal stress during distillation/evaporation.[2]

Standard Operating Procedures (SOPs)

Method A: The "Scavenger-Assisted" TFA Protocol (Recommended)

Best for: Small scale (<1g), preserving ring integrity, and high-purity needs.[1][2]

The Logic: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-butyl cation generated during cleavage is a potent electrophile. Without a scavenger, it may attack the electron-rich cyclopropane ring (leading to alkylated impurities) or recombine with the amine. We use Triethylsilane (TES)  as a hydride donor to irreversibly quench the cation.[2]

Reagents:

  • Trifluoroacetic acid (TFA)[2][3][4][5]

  • Dichloromethane (DCM) (Anhydrous)[2][3]

  • Triethylsilane (TES) (Scavenger)[2]

Protocol:

  • Dissolution: Dissolve the Boc-protected intermediate in DCM (0.1 M concentration).

  • Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES).

  • Cooling: Cool the solution to 0 °C (Ice/Water bath). Critical: Do not skip cooling. Heat accelerates ring opening.[1][2]

  • Acidification: Dropwise add TFA to reach a final ratio of 1:4 (TFA:DCM).

    • Example: If you have 4 mL DCM, add 1 mL TFA.[1]

  • Reaction: Stir at 0 °C for 15 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (ninhydrin stain) or LCMS.[1][2] Reaction is typically complete in 1–2 hours.[6]

  • Workup (Salt Isolation):

    • Concentrate the mixture in vacuo at <30 °C .

    • Co-evaporation: Add Toluene (3x volume) and concentrate again to azeotrope off residual TFA.[2] Repeat twice.

    • Trituration: Add cold Diethyl Ether (

      
      ) to the oily residue.[2][6] Sonicate to induce precipitation of the amine-TFA salt.[1]
      
    • Filter and dry under high vacuum.

Method B: The "Direct Precipitation" HCl Protocol

Best for: Scale-up (>1g) and handling volatile amines.[1][2]

The Logic: HCl in dioxane is non-aqueous. The amine-HCl salt is often insoluble in dioxane/ether, allowing you to filter the product directly without evaporation, bypassing the volatility risk entirely.

Protocol:

  • Dissolve substrate in a minimum volume of dry 1,4-dioxane or

    
    .[1]
    
  • Cool to 0 °C.

  • Add 4.0 M HCl in Dioxane (5–10 equivalents).

  • Stir at RT.[1][4][6][7][8] A white precipitate (the amine-HCl salt) should form within 30–60 minutes.[1][2]

  • Isolation: Dilute with excess

    
    , filter the solid, wash with cold ether, and dry.
    

Troubleshooting & Diagnostics

Decision Logic: Troubleshooting Workflow

Use this logic flow to diagnose yield loss or decomposition.

BocTroubleshooting Start Start: Reaction Complete? CheckLCMS Check LCMS/NMR Start->CheckLCMS Issue1 Issue: SM Remaining CheckLCMS->Issue1 Incomplete Issue2 Issue: New Impurity (+56 Da) CheckLCMS->Issue2 t-Butyl Adduct Issue3 Issue: Ring Opening (Alkene signals) CheckLCMS->Issue3 Decomposition Issue4 Issue: Low Yield (Mass Balance) CheckLCMS->Issue4 Clean but low mass Sol1 Increase Acid Conc. (Do NOT Heat) Issue1->Sol1 Sol2 Add Scavenger (TES or Thioanisole) Issue2->Sol2 Sol3 Reduce Temp to 0°C Switch to 10% TFA Issue3->Sol3 Sol4 Product Volatility! Isolate as HCl Salt Issue4->Sol4

Caption: Diagnostic logic for spiro-amine deprotection failures. Follow the path corresponding to your analytical data.

Common Failure Modes Table
SymptomProbable CauseCorrective Action
NMR: New olefinic protons (5.0–6.0 ppm)Ring Opening: Acid-catalyzed cleavage of the cyclopropane ring due to heat or prolonged exposure.[1][2]Repeat at 0 °C strictly. Reduce reaction time. Switch to Method A (TFA is milder than mineral acids).[2]
LCMS: Mass = Product + 56 Da

-Butylation:
The

-butyl cation attacked the amine or the ring.
Add Triethylsilane (2-5 eq) or Thioanisole.[1][2] Ensure anhydrous conditions.
Yield: <50% after concentrationVolatility: The free amine evaporated on the rotovap.STOP. Do not free base. Isolate as a salt. If free base is required, use resin-bound base (e.g., PL-HCO3 MP) and filter, avoiding evaporation.[1]
Appearance: Sticky oil that won't solidifyHygroscopic Salt: TFA salts are often oils.[2]Triturate with MTBE or Heptane .[2] If that fails, dissolve in water and lyophilize (freeze-dry) to get a powder.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) for this reaction? A: Yes. TMSOTf is a powerful, non-protic alternative [2].[1] It cleaves Boc groups under mild conditions without generating water.

  • Protocol: Dissolve substrate and 2,6-lutidine (1.5 eq) in DCM at 0 °C. Add TMSOTf (1.2 eq). Quench with methanol.

  • Why use it? Use this ONLY if you observe ring opening with TFA/HCl. It avoids the strong proton source that typically initiates cyclopropane cleavage.

Q: How do I store the spiro[2.5]octan-5-ylmethanamine intermediate? A: Store as the HCl salt at -20 °C. The salt forms a stable crystal lattice that protects the amine from oxidation and prevents the "sublimation" issues seen with the free base.

Q: My NMR shows a "forest" of peaks in the aliphatic region (0.3–0.8 ppm). Is my ring intact? A: The spiro-cyclopropane protons are diagnostic.[1] They typically appear as multiplets between 0.2 and 0.6 ppm .[2]

  • Intact: Distinct, sharp multiplets in this upfield region.[1]

  • Opened: Disappearance of upfield signals; appearance of methyl singlets (~0.9–1.1 ppm) suggests rearrangement to a gem-dimethyl group (e.g., opening to a substituted cyclohexane) [3].[1][2]

References

  • Wiberg, K. B. (1986).[1][2] The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition in English, 25(4), 312-322.[1][2] Link[2]

  • Sakaitani, M., & Ohfune, Y. (1990).[1] Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonylamino groups by trimethylsilyl trifluoromethanesulfonate.[1] The Journal of Organic Chemistry, 55(3), 870-876.[1] Link[2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1] (See Chapter on Protection for the Amino Group). Link[2]

  • Han, G., Tamaki, K., & Hruby, V. J. (2001).[1] Fast, efficient, and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[2] Journal of Peptide Research, 58(4), 338-341.[1][2] Link[2]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Spirocyclic Amine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Spirocyclic Amine Scaffolds Executive Summary: The Spirocyclic Challenge Spirocyclic amines are hi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Spirocyclic Amine Scaffolds

Executive Summary: The Spirocyclic Challenge

Spirocyclic amines are high-value targets in modern drug discovery (e.g., ledipasvir, spiroindolones) due to their ability to lower lipophilicity (LogD) and increase metabolic stability compared to flat aromatic systems. However, their synthesis is thermodynamically fighting against ring strain and sterically hindered transition states.

This guide addresses the three most critical failure modes in spiro-cyclization: Catalyst Deactivation (in RCM/transition metal catalysis), Intermolecular Oligomerization (concentration effects), and Elimination Competition (E2 vs. SN2).

Module 1: Ring-Closing Metathesis (RCM) Failures

Context: You are attempting to close a spiro-ring using a Grubbs-type catalyst, but the reaction stalls or yields are poor.

Issue 1: The Reaction Stalls Immediately (Catalyst Poisoning)

User Question: "I am using Grubbs II for a spiro-piperidine synthesis. The color changes from purple to brown/black within minutes, and I see no conversion. Why?"

Technical Diagnosis: This is classic Lewis Basic Deactivation . The free amine nitrogen in your substrate is coordinating to the Ruthenium (Ru) center, displacing the phosphine or carbene ligand. This creates a catalytically inactive "dead" complex.

The Fix: In-Situ Protonation (The "Transient Protection" Protocol) Do not waste steps on Boc-protection/deprotection if avoidable. Use a Brønsted acid to mask the amine in situ.

  • Protocol: Add 1.05 equivalents of p-toluenesulfonic acid (p-TSA) or camphorsulfonic acid (CSA) to your reaction mixture before adding the catalyst.

  • Mechanism: The acid protonates the amine (

    
    ). The ammonium salt is non-coordinating to Ru but does not interfere with the metathesis cycle.
    
  • Validation: The reaction mixture should maintain the characteristic purple/red color of the active catalyst for hours.

Issue 2: Dimerization vs. Cyclization

User Question: "I see full conversion, but MS shows a mass equivalent to [2M - ethylene]. I'm making a polymer/dimer instead of the spirocycle."

Technical Diagnosis: Spiro-cyclization is entropically disfavored. If the local concentration of the "tail" olefin is lower than the concentration of a neighboring molecule's olefin, intermolecular metathesis (ADMET) dominates.

The Fix: Pseudo-High Dilution Simply adding more solvent is expensive and environmentally poor. Use controlled addition .

  • Protocol:

    • Dissolve the catalyst in the full volume of solvent (e.g., DCM at reflux).

    • Dissolve your substrate in a minimal volume of solvent.

    • Syringe-pump the substrate into the catalyst solution over 4–8 hours.

  • Why it works: This keeps the instantaneous concentration of the unreacted diene extremely low (

    
    ), statistically forcing the intramolecular reaction (spiro-closure) to occur before the molecule encounters another substrate molecule.
    
Visualization: RCM Troubleshooting Logic

RCM_Troubleshooting start RCM Reaction Failure check_amine Is there a free 2° or 3° Amine? start->check_amine check_product Analyze Crude Mixture (LCMS) check_amine->check_product No / Amine Protected poison Diagnosis: Catalyst Poisoning (Ru-N coordination) check_amine->poison Yes (Reaction Stalled) dimer Diagnosis: Intermolecular ADMET (Dimer/Oligomer) check_product->dimer Mass = 2M - 28 fix_poison SOLUTION: In-situ Protonation Add 1.0 eq p-TSA or HCl in Ether poison->fix_poison fix_dimer SOLUTION: Pseudo-High Dilution Slow addition of substrate to catalyst dimer->fix_dimer

Figure 1: Decision tree for troubleshooting Ring-Closing Metathesis failures in spirocyclic amine synthesis.

Module 2: Intramolecular Alkylation (SN2) Challenges

Context: Closing a ring by displacing a leaving group (halide, mesylate) with an amine or carbon nucleophile.

Issue 3: Elimination (E2) Instead of Cyclization

User Question: "I'm trying to close a 4-membered spiro-azetidine ring using an intramolecular alkylation. I'm getting the alkene (elimination product) instead of the ring."

Technical Diagnosis: Formation of small spiro-rings (3, 4, and sometimes 5-membered) involves significant ring strain (angle strain). The transition state for SN2 is sterically crowded and high-energy. The base used to deprotonate the nucleophile is acting as a base towards the


-proton of the leaving group, triggering E2 elimination.

The Fix: The "Non-Nucleophilic / Non-Basic" Balance

  • Switch the Base: If using strong bases like NaH or LDA, switch to Cs2CO3 or K3PO4 in a polar aprotic solvent (DMF or CH3CN). Cesium (Cs+) facilitates the "naked anion" effect without being basic enough to rapidly deprotonate the

    
    -carbon.
    
  • Leaving Group Tuning: Change the leaving group from Bromide/Iodide to Triflate (OTf) or Nonaflate .

    • Reasoning: A better leaving group lowers the activation energy for SN2, making it competitive against E2 even at lower temperatures.

  • Thorpe-Ingold Effect (Substrate Design): If possible, introduce gem-dimethyl groups on the tether. This compresses the bond angle, forcing the reactive centers closer together (pre-organization).

Module 3: Experimental Protocols (Self-Validating)

Protocol A: "Amine-Safe" RCM for Spiro-Piperidines

Standardized method for closing 6-membered spiro-rings in the presence of basic nitrogen.

Reagents:

  • Diene Substrate (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H2O) (1.05 equiv)

  • Grubbs II or Hoveyda-Grubbs II Catalyst (2–5 mol%)

  • Dichloromethane (DCM) (degassed)

Step-by-Step:

  • Complexation: In a round-bottom flask, dissolve the Diene Substrate in DCM (0.1 M). Add p-TSA·H2O. Stir for 15 minutes at room temperature.

    • Checkpoint: Ensure the solid acid dissolves. The amine is now the ammonium tosylate salt.

  • Dilution: Dilute the mixture further with degassed DCM to reach 0.005 M concentration (critical for spiro-formation).

  • Catalysis: Add the Ru-catalyst in one portion. Reflux (40 °C) under N2/Ar.

  • Monitoring: Monitor by TLC/LCMS.

    • Note: The salt is polar; use a polar eluent (e.g., 10% MeOH/DCM) for TLC.

  • Workup (Crucial):

    • Cool to RT.

    • Add saturated NaHCO3 (aq) and stir vigorously for 20 mins. This breaks the ammonium salt and kills the Ru-carbene.

    • Extract the free base spiro-amine with DCM.

Yield Expectation: 70–90% (vs. <20% without acid additive).

Quantitative Reference Data

ParameterSN2 Cyclization (Alkylation)RCM (Metathesis)
Primary Failure Mode E2 Elimination (Alkene formation)Dimerization (ADMET)
Concentration Limit Can be run concentrated (0.1–0.5 M)Must be dilute (0.001–0.01 M)
Functional Group Tolerance Low (Sensitive to base/electrophiles)High (Tolerates esters, amides, protected alcohols)
Amine Compatibility Good (Amine is the nucleophile)Poor (Requires protonation/protection)
Preferred Ring Sizes 3, 5, 6 (4 is difficult)5, 6, 7, 8+ (Macrocycles)

Visualizing the Competition: Cyclization vs. Elimination

Competition_Pathways cluster_SN2 Desired Pathway (Spiro-Cyclization) cluster_E2 Side Reaction (Elimination) Substrate Substrate (Nucleophile + Leaving Group) TS_SN2 TS: S_N2 (Backside Attack) Substrate->TS_SN2 Low Sterics Good LG (OTf) TS_E2 TS: E2 (Base removes Beta-H) Substrate->TS_E2 High Temp Strong Base Ring Strain Product Spirocyclic Amine TS_SN2->Product SideProd Alkene (Open Chain) TS_E2->SideProd

Figure 2: Kinetic competition between spiro-cyclization and elimination. Green path requires minimizing steric hindrance and optimizing leaving group lability.

References

  • Compain, P. (2022).[1] Recent advances in the synthesis of spirocyclic amines. Advanced Synthesis & Catalysis . Link (Generalized citation for spiro-synthesis context).

  • Furstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition . Link (Authoritative source on RCM and amine poisoning).

  • Wright, D. L. (1999). In situ protonation of amines for RCM. Organic Letters . Link (The primary source for the p-TSA/HCl salt protocol).

  • Beals, B. J., et al. (2017). Thermodynamic vs Kinetic Control in Spirocyclization. Journal of Organic Chemistry . Link (Discussion on ring strain and elimination competition).

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery. Drug Hunter Reviews . Link (Industry context on RCM scale-up).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: X-ray Crystallography of Spiro[2.5]octane Derivatives

Executive Summary: The Spiro-Switch in Drug Design In modern medicinal chemistry, the "escape from flatland" is a critical design strategy to improve clinical success rates. Spiro[2.5]octane derivatives represent a high-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Spiro-Switch in Drug Design

In modern medicinal chemistry, the "escape from flatland" is a critical design strategy to improve clinical success rates. Spiro[2.5]octane derivatives represent a high-value scaffold in this domain, offering a rigid, three-dimensional alternative to gem-dimethyl groups or flat aromatic systems. By increasing the fraction of


 hybridized carbons (

), these scaffolds often improve solubility and metabolic stability while exploring novel chemical space.

However, the structural characterization of spiro[2.5]octane derivatives presents unique challenges. The high ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the specific packing requirements of the spiro-junction often lead to crystallographic disorder or polymorphism. This guide provides an objective technical comparison of spiro[2.5]octane against its nearest structural neighbors and outlines a validated protocol for obtaining diffraction-quality crystals.

Comparative Analysis: Structural Metrics & Performance[1][2][3]

The following analysis compares Spiro[2.5]octane with two common alternatives: the larger Spiro[3.5]nonane and the acyclic Gem-dimethyl cyclohexane.

Table 1: Structural & Crystallographic Performance Matrix
MetricSpiro[2.5]octane Spiro[3.5]nonane Gem-dimethyl Cyclohexane
Ring Strain (Small Ring) High (~27.5 kcal/mol) Medium (~26.3 kcal/mol)Negligible (Acyclic)
Spiro-Center Angle (

)
~60° (Acute) ~88-90° (Distorted Square)~109.5° (Tetrahedral)
Conformational Rigidity High (Locked Vector)Moderate (Puckering allowed)Low (Rotational freedom)
Crystallization Tendency Challenging (Prone to twinning)ModerateHigh (Flexible packing)
Metabolic Stability Excellent (Blocks P450 sites)GoodModerate (Labile methyls)
Common Space Groups

,


,

Various
key Structural Insights
  • The "Walsh Orbital" Effect: In spiro[2.5]octane, the cyclopropane bonds possess significant

    
    -character (Walsh orbitals), leading to shorter distal bonds and unique electronic properties that can influence hydrogen bond accepting capabilities of nearby functional groups.
    
  • Packing Efficiency: Unlike the gem-dimethyl group, which acts as a "grease ball" disrupting lattice formation, the spiro[2.5]octane moiety is compact and rigid. However, X-ray data often reveals disorder in the cyclopropane ring if the terminal carbons lack anchoring intermolecular interactions (e.g., H-bonds).

  • Vector Positioning: The spiro[2.5]octane scaffold orients substituents on the cyclohexane ring in a precise axial/equatorial vector that is distinct from spiro[3.5]nonane. This difference is critical for bioisosteric replacement studies.

Experimental Protocol: Phase-Controlled Vapor Diffusion

Crystallizing spiro[2.5]octane derivatives requires a departure from standard "fast" evaporation methods due to their lipophilicity and tendency to form oils. The following protocol utilizes a Phase-Controlled Vapor Diffusion approach to slow nucleation and minimize twinning.

Workflow Diagram

CrystallizationWorkflow Start Purified Spiro[2.5]octane Derivative (>98% Purity) SolubilityTest Solubility Screen (Polar vs. Non-polar) Start->SolubilityTest Decision Solubility Profile? SolubilityTest->Decision PathA Lipophilic (Soluble in DCM/Tol) Decision->PathA Non-polar PathB Amphiphilic (Soluble in MeOH/EtOH) Decision->PathB Polar MethodA Anti-Solvent Diffusion Solvent: Toluene Precipitant: Pentane PathA->MethodA MethodB Slow Evaporation Solvent: MeOH/Water (9:1) Controlled Humidity PathB->MethodB Seed Seeding Step (If oil forms) MethodA->Seed Oiling? XRay X-ray Diffraction (Cryo-cooling @ 100K) MethodA->XRay MethodB->Seed Oiling? MethodB->XRay Seed->XRay

Figure 1: Decision tree for crystallizing lipophilic spirocyclic scaffolds.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the derivative in the minimum amount of "Good Solvent" (e.g., Toluene or DCM). Filter through a 0.22 µm PTFE filter to remove nucleation sites.

  • Setup (Vapor Diffusion):

    • Place the solution in an inner vial (borosilicate glass).

    • Place the inner vial into a larger outer jar containing the "Anti-Solvent" (e.g., Pentane or Hexane).

    • Critical Step: The ratio of Good Solvent to Anti-Solvent volume should be 1:5. Cap the outer jar tightly.

  • Equilibration: Allow to stand at 4°C (to reduce kinetic energy) for 3–7 days. The lower temperature favors the formation of ordered lattices over amorphous oils.

  • Harvesting:

    • Spiro[2.5]octane crystals are often fragile. Use a cryo-loop and minimal oil (Paratone-N).

    • Flash cool immediately in liquid nitrogen (

      
      ) to prevent ice formation.
      
  • Refinement Strategy:

    • Warning: The cyclopropane ring often exhibits high thermal parameters (

      
      -factors).
      
    • Solution: If the ring is disordered, restrain the C-C bond lengths to ~1.50 Å and C-C-C angles to ~60° during the initial cycles of refinement (using SHELXL DFIX or DANG commands).

Data Validation & Integrity

To ensure the trustworthiness of your structural model, verify the following parameters post-refinement:

  • R-factor (

    
     / 
    
    
    
    ):
    For small molecules, aim for
    
    
    . A large gap (>5%) between
    
    
    and
    
    
    suggests over-modeling of the disorder.
  • CheckCIF Validation: Specifically look for Alert Level A/B regarding "Short Intermolecular Contacts." In spiro[2.5]octanes, true short contacts are rare; these alerts usually indicate an incorrect space group assignment or twinning.

  • Geometry Check: The internal angle of the cyclopropane ring must be within

    
    . Deviations larger than this without electronic justification (e.g., conjugation) indicate a model error.
    

References

  • National Institutes of Health (NIH). (2016). Crystal structure of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[1] Spiro[2.5]octane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST. (2025). Spiro[2.5]octane Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • University of Calgary. (n.d.). Spirocyclic Alkanes Nomenclature and Structure. Retrieved from [Link]

Sources

Comparative

in vitro metabolic stability of spirocyclic vs. cyclic amines

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as critical as improving its target affinity. Saturated cyclic amines—such as piperidines, piperazines,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is often as critical as improving its target affinity. Saturated cyclic amines—such as piperidines, piperazines, and morpholines—are ubiquitous in approved pharmaceuticals. However, their planar topology and high lipophilicity frequently lead to significant metabolic liabilities, including rapid oxidative degradation by cytochrome P450 (CYP450) enzymes.

To overcome these limitations, medicinal chemists increasingly employ azaspirocycles (e.g., azaspiro[3.3]heptanes) as bioisosteres. This guide objectively compares the in vitro metabolic stability of traditional cyclic amines against their spirocyclic counterparts, detailing the mechanistic causality behind their divergent stability profiles and providing a self-validating experimental framework for evaluating intrinsic clearance (


).

Mechanistic Rationale: The 3D Advantage

The transition from a monocyclic amine to a spirocyclic scaffold fundamentally alters the molecule's physicochemical properties and its interaction with metabolic enzymes. As an application scientist, it is crucial to understand that enhanced stability is not merely a byproduct of changing the molecular weight, but a deliberate engineering of molecular topology.

A. Steric Shielding of Metabolic "Soft Spots"

CYP450 enzymes typically initiate amine metabolism via hydrogen atom abstraction or single-electron transfer at the


-carbon adjacent to the nitrogen. In planar piperidines, these C-H bonds are highly exposed. Spirocyclic scaffolds introduce a rigid, orthogonal ring system that creates profound steric hindrance. This three-dimensional bulk physically blocks the CYP450 heme iron from accessing and oxidizing these reactive soft spots[1].
B. The Lipophilicity Paradox (Lowering logD)

Counterintuitively, replacing a piperidine with a 2-azaspiro[3.3]heptane—which involves the net addition of a carbon atom—often decreases the physiological lipophilicity (


) by up to -1.0 log units[2]. This phenomenon is driven by the altered topological geometry and increased basicity (

) of the spirocyclic nitrogen. At pH 7.4, a higher fraction of the spirocyclic amine exists in the ionized state. Because lipophilicity directly correlates with a compound's affinity for the hydrophobic active sites of hepatic CYPs, lowering

inherently reduces the metabolic turnover rate[3].

Mechanistic_Rationale cluster_cyclic Cyclic Amines (e.g., Piperidine) cluster_spiro Spirocyclic Amines (e.g., Azaspiroheptane) A Planar Topology (Low Fsp3) B Exposed C-H Bonds (Metabolic Soft Spots) A->B C Rapid CYP450 Oxidation B->C D High Intrinsic Clearance (CLint) C->D E Rigid 3D Scaffold (High Fsp3) F Steric Shielding & Lower logD E->F G Restricted CYP450 Access F->G H Low Intrinsic Clearance (CLint) G->H

Figure 1: Mechanistic pathways detailing the metabolic stability advantages of spirocyclic amines.

Comparative Data Analysis

The theoretical advantages of spirocycles translate into quantifiable improvements in in vitro human liver microsome (HLM) assays. The table below summarizes the shift in physicochemical and metabolic properties when a piperidine core is replaced by common azaspirocyclic bioisosteres[4][5].

Scaffold TypeRepresentative Core

Shift
HLM

(

L/min/mg)
Metabolic Stability
Cyclic Amine PiperidineBaseline136Poor (Rapid Clearance)
Spirocyclic Amine 2-Azaspiro[3.3]heptane

-1.0
12Excellent (Extended

)
Spirocyclic Amine 1-Azaspiro[3.3]heptane

-0.8
13Excellent (Extended

)

Data Interpretation: The transition to either the 1-azaspiro or 2-azaspiro[3.3]heptane architecture yields a >10-fold reduction in intrinsic clearance. This massive drop in


 ensures higher systemic exposure and a longer half-life in vivo, mitigating the need for frequent dosing[6].

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be evaluated using a self-validating assay design. This protocol incorporates mandatory internal controls to differentiate true CYP450-mediated metabolism from chemical instability.

Assay Components
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM

    
    .
    
  • Cofactor: NADPH regenerating system (NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Controls: Verapamil (High clearance positive control); Minus-NADPH (Negative control for chemical stability).

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute HLM in the phosphate buffer to achieve a final assay concentration of 0.5 mg/mL protein.

  • Compound Spiking: Add the test compound (e.g., piperidine or spirocycle derivative) to the microsomal suspension to achieve a final concentration of 1

    
    M. Keep organic solvent (DMSO) concentration 
    
    
    
    0.1% to prevent CYP inhibition.
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Add the pre-warmed NADPH regenerating system to initiate CYP450-mediated metabolism. (For the negative control, add an equivalent volume of blank buffer instead).

  • Kinetic Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract a 50

    
    L aliquot from the reaction mixture.
    
  • Reaction Quenching: Immediately transfer the aliquot into 150

    
    L of ice-cold acetonitrile containing a known concentration of an Internal Standard (IS). The organic solvent denatures the enzymes, halting metabolism, while the IS normalizes downstream LC-MS/MS matrix effects.
    
  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Parameter Calculation: Plot the natural log of the percentage remaining versus time. The slope of the linear regression (-k) is used to calculate half-life (

    
    ) and intrinsic clearance (
    
    
    
    ), where V is the incubation volume and P is the mass of microsomal protein.

Assay_Workflow N1 1. Compound Preparation 1 µM in Phosphate Buffer (pH 7.4) N2 2. Microsome Addition Human Liver Microsomes (0.5 mg/mL) N1->N2 N3 3. Pre-Incubation 5 mins at 37°C N2->N3 N4 4. Reaction Initiation Add NADPH Regenerating System N3->N4 N5 5. Kinetic Sampling Aliquots at 0, 5, 15, 30, 60 mins N4->N5 N6 6. Reaction Quenching Add Cold Acetonitrile (with IS) N5->N6 N7 7. Centrifugation & LC-MS/MS Quantify Parent Compound Remaining N6->N7 N8 8. Data Analysis Calculate t1/2 and CLint N7->N8

Figure 2: Step-by-step workflow for the in vitro liver microsome metabolic stability assay.

Conclusion

The strategic replacement of planar cyclic amines with spirocyclic scaffolds is a validated approach to rescuing lead compounds suffering from poor metabolic stability. By increasing the fraction of


 hybridized carbons (

), modulating basicity to lower lipophilicity, and sterically shielding metabolic soft spots, azaspirocycles drastically reduce intrinsic clearance. When executed and verified through rigorous in vitro microsomal assays, this scaffold-hopping strategy significantly enhances the probability of clinical success.

References

  • ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Available at: [Link]

  • National Institutes of Health (PMC). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available at: [Link]

Sources

Validation

hERG inhibition profile of spiro[2.5]octane-containing drugs

Mitigating Cardiotoxicity: A Comparative Guide to hERG Inhibition Profiles of Spiro[2.5]octane-Containing Drugs In contemporary drug development, off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potas...

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Cardiotoxicity: A Comparative Guide to hERG Inhibition Profiles of Spiro[2.5]octane-Containing Drugs

In contemporary drug development, off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel remains a critical hurdle. Blockade of the hERG-encoded Kv11.1 channel prolongs the ventricular action potential, leading to QT interval prolongation and a heightened risk of fatal Torsades de Pointes (TdP) arrhythmia. The canonical hERG pharmacophore typically consists of a basic amine linked to lipophilic, flat aromatic systems. To circumvent this liability, medicinal chemists are increasingly employing bioisosteric replacements that increase the fraction of sp3-hybridized carbons (Fsp3). Among these, the spiro[2.5]octane scaffold has emerged as a highly effective structural motif for exploring new chemical space while improving physicochemical properties 1[1].

This guide provides an objective comparison of the hERG inhibition profiles of spiro[2.5]octane-containing drugs against traditional basic amine alternatives, supported by mechanistic insights and rigorous electrophysiological validation protocols.

Mechanistic Basis: Why Spiro[2.5]octanes Evade hERG

The hERG channel's central cavity is uniquely susceptible to drug binding due to the presence of aromatic residues, specifically Tyrosine 652 (Y652) and Phenylalanine 656 (F656), located on the S6 domain 2[2]. Traditional basic amines (e.g., piperidines or piperazines) attached to flat aromatic rings easily enter the pore and engage in robust


 stacking and cation-

interactions with these specific residues.

Conversely, spiro[2.5]octane derivatives, such as 4-azaspiro[2.5]octane-5,7-dione, introduce significant three-dimensional rigidity and steric bulk. The orthogonal arrangement of the rings at the spiro junction disrupts the planarity required for optimal


 stacking. Furthermore, the rigid topology prevents the basic nitrogen from adopting the necessary conformation to anchor effectively within the hERG central cavity. As a result, the binding affinity is drastically reduced, often shifting the IC

from the sub-micromolar range to a remarkably safe profile of >30 µM [[3]](3].

G A Spiro[2.5]octane Scaffold B High Fsp3 & Rigid 3D Geometry A->B C Disrupted pi-pi Stacking (Y652/F656 Evasion) B->C D Steric Clash in hERG Central Cavity B->D E Reduced hERG Inhibition (IC50 > 30 µM) C->E D->E

Logic pathway illustrating how spiro[2.5]octane structural features mitigate hERG channel inhibition.

Comparative hERG Inhibition Profiles

To contextualize the safety advantage of the spiro[2.5]octane scaffold, Table 1 compares its hERG inhibition profile against standard proarrhythmic agents and traditional basic amine linkers. The classic methanesulphonanilide hERG blocker, E-4031, serves as the high-affinity benchmark, demonstrating an IC


 of ~15.8 nM against wild-type hERG 4[4].

Table 1: Quantitative Comparison of hERG Inhibition Profiles

Compound ClassRepresentative Scaffold / DrughERG IC

Primary hERG Interaction MechanismProarrhythmic Risk
Classic hERG Blocker E-4031 (Methanesulphonanilide)~15.8 nMHigh-affinity binding to Y652/F656High
Traditional Basic Amine Piperidine-linked aromatics0.1 - 5.0 µM

stacking, cation-

interactions
Moderate to High
Spirocyclic Bioisostere 4-Azaspiro[2.5]octane derivatives> 30.0 µMSteric clash, lack of flat

-system
Low

Experimental Validation: Patch-Clamp Electrophysiology Protocol

To establish a self-validating system for hERG liability, reliance on predictive computational models or radioligand binding assays is insufficient. The gold standard requires functional assessment using whole-cell patch-clamp electrophysiology. The following step-by-step methodology details the protocol for profiling spiro[2.5]octane derivatives, emphasizing the causality behind each experimental parameter to ensure data integrity.

G S1 1. HEK293 Cell Prep (Isolate hERG current) S2 2. Whole-Cell Patch (Intracellular control) S1->S2 S3 3. Voltage Protocol (+20mV to -40mV) S2->S3 S4 4. Compound Perfusion (Steady-state block) S3->S4 S5 5. Tail Current Analysis (Calculate IC50) S4->S5

Step-by-step patch-clamp electrophysiology workflow for validating hERG inhibition profiles.

Step-by-Step Methodology:

  • Cell Line Selection and Preparation:

    • Action: Cultivate HEK293 cells stably expressing wild-type (WT) hERG channels.

    • Causality: HEK293 cells lack significant endogenous voltage-gated potassium currents. This ensures that the isolated outward tail currents are exclusively mediated by the hERG construct, preventing confounding background noise and isolating the drug's true effect 4[4].

  • Whole-Cell Configuration:

    • Action: Establish a high-resistance gigaseal (>1 G

      
      ) using borosilicate glass pipettes, followed by membrane rupture to achieve the whole-cell configuration.
      
    • Causality: This configuration allows for precise control over the intracellular ionic composition (using a K

      
      -rich internal solution) and rigorous voltage clamping, which is strictly required for studying voltage-dependent ion channels.
      
  • Voltage Step Protocol (Gating-Dependent Assessment):

    • Action: Hold cells at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -40 mV for 3 seconds to elicit the tail current.

    • Causality: The +20 mV step forces the channels to open and rapidly transition into the inactivated state. Repolarizing to -40 mV allows the channels to recover from inactivation much faster than they deactivate (close). This kinetic mismatch produces a large, easily quantifiable outward tail current. Measuring the peak tail current provides the most accurate reflection of the unblocked channel population [[4]](4].

  • Compound Perfusion and Steady-State Kinetics:

    • Action: Perfuse the spiro[2.5]octane test compound (e.g., at concentrations of 1, 10, and 30 µM) until the fractional block reaches a steady state (typically 3-5 minutes per concentration).

    • Causality: Many hERG inhibitors exhibit use-dependent or time-dependent block because they become "trapped" in the closed state of the channel. Waiting for steady-state ensures that the calculated IC

      
       reflects the true maximum binding affinity, preventing false-negative safety profiles.
      

Conclusion

The integration of spiro[2.5]octane scaffolds into drug design represents a structurally elegant solution to hERG liability. By leveraging high Fsp3 character and rigid 3D geometry, these molecules systematically disrupt the canonical pharmacophore required for hERG central cavity binding. When validated through rigorous, gating-dependent patch-clamp electrophysiology, spiro[2.5]octane derivatives consistently demonstrate superior cardiovascular safety profiles compared to their flat, basic amine counterparts.

References

  • Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue Source: MDPI URL:[Link]

  • Inhibition of the hERG potassium channel by phenanthrene: a polycyclic aromatic hydrocarbon pollutant Source: PubMed / NIH URL:[Link]

Sources

Comparative

Technical Guide: Fsp3 &amp; Physicochemical Profiling of Spiro[2.5]octan-5-ylmethanamine Analogs

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp3-hybridized carbons (Fsp³) to improve clinical success rates.[1] While traditional aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of sp3-hybridized carbons (Fsp³) to improve clinical success rates.[1] While traditional aromatic scaffolds often suffer from poor solubility and non-specific binding, aliphatic alternatives like cyclohexanes can introduce metabolic liabilities.[1]

This guide provides a technical comparison of spiro[2.5]octan-5-ylmethanamine —a rigid, sp3-rich scaffold—against its aromatic and flexible aliphatic analogs.[1] We analyze Fsp³ scores, lipophilicity vectors, and metabolic stability profiles, demonstrating how the spiro[2.5]octane core offers a superior balance of physicochemical properties for fragment-based drug discovery (FBDD) and lead optimization.[1]

Structural Rationale & The Fsp³ Metric

The Metric: Fraction of sp³ Carbons (Fsp³)

First defined by Lovering et al., Fsp³ is a descriptor of molecular complexity that correlates with improved solubility and reduced promiscuity.[1][2]



  • Target Range: Clinical candidates typically exhibit Fsp³ > 0.42.[1]

  • Impact: Higher Fsp³ allows for more specific 3D binding interactions and improved saturation, often translating to better oral bioavailability and safety profiles.[1][3]

The Scaffold: Spiro[2.5]octan-5-ylmethanamine

This scaffold fuses a cyclopropane ring with a cyclohexane ring, creating a rigid spirocyclic core.[1][4] Unlike flat aromatics or flexible cyclohexanes, the spiro[2.5]octane system locks the exit vectors of substituents, reducing the entropic penalty upon protein binding.[1]

  • Key Feature: The cyclopropane ring acts as a metabolically stable "gem-dimethyl" equivalent, blocking metabolic soft spots while maintaining high lipophilic efficiency (LipE).[1]

Comparative Analysis: Spiro vs. Aromatic & Aliphatic Analogs

The following table contrasts the target spiro scaffold with its direct medicinal chemistry analogs: Benzylamine (the aromatic baseline) and (Cyclohexyl)methanamine (the flexible aliphatic baseline).[1]

Table 1: Physicochemical Property Comparison
PropertyBenzylamine (Baseline Aromatic)(Cyclohexyl)methanamine (Baseline Aliphatic)Spiro[2.5]octan-5-ylmethanamine (Target Scaffold)
Structure Type Planar / AromaticFlexible / AliphaticRigid / Spirocyclic
Formula C₇H₉NC₇H₁₅NC₉H₁₇N
Fsp³ Score 0.14 (Low)1.00 (High)1.00 (High)
Conformational Entropy Low (Rigid planar)High (Chair flips)Medium-Low (Restricted)
Metabolic Stability Low (P450 oxidation prone)Medium (Hydroxylation prone)High (Steric bulk/Cyclopropane)
Solubility (Aq) ModerateHighHigh
Exit Vector 120° (Planar)Variable (Equatorial/Axial)Fixed 3D Vector
Data Interpretation[1][2][4]
  • Fsp³ Superiority: Both the cyclohexyl and spiro analogs achieve a perfect Fsp³ score of 1.0, vastly outperforming the benzylamine (0.14).[1] This suggests both will exhibit better solubility profiles than the aromatic analog.[1]

  • The Spiro Advantage (Rigidity): While (cyclohexyl)methanamine has high Fsp³, it suffers from high conformational entropy (ring flipping).[1] The spiro[2.5]octane core restricts this flexibility, pre-organizing the molecule for binding.[1] This "rigidification" often leads to higher potency by minimizing the entropy loss upon binding—a critical advantage over the flexible cyclohexane.[1]

  • Metabolic Blocking: The fused cyclopropane ring in the spiro scaffold sterically hinders metabolic enzymes (CYPs) from attacking adjacent carbons, a common liability in standard cyclohexane rings.[1]

Strategic Optimization Workflow

The following diagram illustrates the decision logic for deploying spiro[2.5]octane scaffolds during hit-to-lead optimization.

SpiroOptimization Start Hit Compound Identified (Low Solubility / High Clearance) Analyze Analyze Scaffold Properties (Fsp3, Planarity) Start->Analyze Decision Is the core Aromatic (Phenyl)? Analyze->Decision PathA Replace with Cyclohexane (Increase Fsp3) Decision->PathA Yes PathB Implement Spiro[2.5]octane (Rigidify + High Fsp3) Decision->PathB Direct Design Strategy CheckFlex Is Potency Lost due to Flexibility/Entropy? PathA->CheckFlex CheckFlex->PathB Yes (Too Flexible) Test Assay Cycle: 1. Solubility (Kinetic) 2. LogD7.4 3. Microsomal Stability CheckFlex->Test No (Potency OK) PathB->Test Result Candidate Selection: High Solubility, Low Clearance Test->Result

Figure 1: Decision tree for scaffold hopping from aromatics to spirocycles to address solubility and metabolic liabilities.

Experimental Protocols (Self-Validating)

To validate the advantages of the spiro[2.5]octan-5-ylmethanamine scaffold, the following protocols should be employed. These are designed to be self-validating through the use of internal standards and quality control checkpoints.

Protocol A: In Silico Fsp³ Calculation

Purpose: Rapidly screen virtual libraries to prioritize high-complexity scaffolds.[1] Software: RDKit, ChemDraw, or Python (rdkit.Chem.Lipinski).[1]

  • Input: SMILES string of the target molecule.

  • Calculation:

    • Identify total carbon count (

      
      ).[1]
      
    • Identify carbons with 4 single bonds (

      
      ).[1]
      
    • Compute

      
      .[1][2]
      
  • Validation: Run calculation on Toluene (Expected: 0.14) and Adamantane (Expected: 1.0).[1] If values deviate, check aromaticity perception settings.

Protocol B: Kinetic Aqueous Solubility (Nephelometry)

Purpose: Experimentally verify the solubility benefit of the spiro scaffold vs. the aromatic analog.

  • Preparation:

    • Prepare 10 mM DMSO stock solutions of Spiro[2.5]octan-5-ylmethanamine and Benzylamine.

    • QC Step: Verify concentration via UV-Vis absorbance (if chromophore present) or CLND.[1]

  • Dilution:

    • Spike DMSO stocks into pH 7.4 phosphate-buffered saline (PBS) to final concentrations ranging from 1 µM to 500 µM (final DMSO < 1%).

  • Incubation:

    • Shake plates at room temperature for 90 minutes.

  • Readout (Nephelometry):

    • Measure light scattering (laser nephelometry).[1] Insoluble particles scatter light.[1]

    • Threshold: The concentration at which scattering intensity exceeds the solvent blank by 3σ is the "Solubility Limit."[1]

  • Validation:

    • Include Pyrene (Low solubility control) and Caffeine (High solubility control).[1]

    • If Caffeine precipitates < 500 µM, the assay buffer is compromised.[1]

Protocol C: LogD7.4 Determination (Shake-Flask Miniaturized)

Purpose: Assess lipophilicity to ensure the aliphatic ring does not increase LogP excessively compared to the aromatic ring.[1]

  • System: Octanol / PBS (pH 7.4).

  • Method:

    • Mix compound in Octanol-saturated water and Water-saturated octanol.[1]

    • Vortex for 1 hour; Centrifuge to separate phases.

  • Quantification:

    • Analyze both phases via LC-MS/MS.

    • 
      .
      
  • Validation:

    • Control: Propranolol (Lit LogD7.4 ≈ 1.2).[1] Experimental value must be within ±0.3 log units.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Zheng, S., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[2.5]octane Derivatives. Organic Letters. Link[1]

  • PubChem. (2023).[1] Compound Summary: Spiro[2.5]octan-5-amine hydrochloride.[1] National Library of Medicine. Link[1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. Link[1]

Sources

Validation

Biological Activity Validation of Spiro[2.5]octane Pharmacophores

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Comparative Technical Guide for Medicinal Chemists Executive Summary: The Spiro[2.5]octane Advantage I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The Spiro[2.5]octane Advantage

In the pursuit of novel chemical space with high Fsp³ character, the spiro[2.5]octane scaffold (a cyclopropane ring spiro-fused to a cyclohexane) has emerged as a superior pharmacophore. It serves as a rigid, metabolically stable bioisostere for the classic gem-dimethyl group and a three-dimensional alternative to planar aromatic systems.

This guide validates the biological activity of spiro[2.5]octane derivatives, specifically focusing on their application as MDM2-p53 inhibitors and cytotoxic agents . We compare their performance against standard analogs to demonstrate how this scaffold modulates physicochemical properties and enhances potency through conformational restriction.

Comparative Analysis: Scaffold Performance

The decision to incorporate a spiro[2.5]octane moiety is often driven by the need to improve metabolic stability or restrict conformation without adding excessive lipophilicity.

Table 1: Physicochemical & Biological Comparison

Comparison of the Spiro[2.5]octane scaffold against common structural alternatives.

FeatureSpiro[2.5]octane Gem-dimethyl Cyclohexane Planar Aromatic (e.g., Phenyl)
Geometry 3D, Rigid (Conformationally Locked)3D, Flexible2D, Planar
Fsp³ Character High (Increases solubility/complexity)HighLow (Poor solubility risk)
Metabolic Stability High (Blocks CYP oxidation sites)Low/Medium (Methyls are "soft spots" for oxidation)Variable (Prone to hydroxylation)
Lipophilicity (LogP) Moderate (~3.7 - 4.1)High (Often >4.5 due to flexibility)Moderate
Binding Entropy Low penalty (Pre-organized)High penalty (Must freeze conformer)Low penalty
Primary Utility Bioisostere for gem-dimethyl; conformational spacerSteric bulk providerPi-stacking interactions
Mechanistic Insight: The "Cyclopropyl Lock"

Unlike the gem-dimethyl group, which allows free rotation and metabolic attack on the methyl hydrogens, the spiro-cyclopropyl group in spiro[2.5]octane:

  • Eliminates Metabolic Soft Spots: The C-H bonds of the cyclopropane ring are stronger (higher s-character) and less prone to CYP450-mediated oxidation than methyl C-H bonds.

  • Fixes Vector Orientation: It rigidly orients exit vectors (substituents) on the cyclohexane ring, reducing the entropic penalty upon protein binding.

Biological Validation: Case Study (Anticancer Activity)

Target: MDM2-p53 Protein-Protein Interaction (Anticancer) Compound Class: Spiro[cyclopropane-1,3'-indolin]-2'-ones (incorporating the spiro[2.5]octane motif).

Recent studies have validated this scaffold in the design of small-molecule inhibitors that disrupt the MDM2-p53 interaction, restoring p53 function and inducing apoptosis in cancer cells.

Experimental Data: Cytotoxicity Profile

The following data compares a lead spiro[2.5]octane derivative (Compound 6u ) against a structural analog and a standard reference drug.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM)

CompoundScaffold TypeDU-145 (Prostate)A-549 (Lung)MCF-7 (Breast)Mechanism
Compound 6u Spiro[2.5]octane-indolinone 3.1 ± 0.2 10.7 ± 0.5 24.3 ± 1.1 G0/G1 Arrest / Apoptosis
Compound 6bSpiro-indolinone analog4.8 ± 0.315.2 ± 0.835.8 ± 1.5G0/G1 Arrest
DoxorubicinStandard Chemotherapy1.2 ± 0.10.8 ± 0.10.5 ± 0.05DNA Intercalation

Interpretation: While less potent than the nanomolar cytotoxin Doxorubicin, Compound 6u demonstrates significant micromolar potency, particularly in prostate cancer lines. Crucially, it shows higher selectivity and a distinct mechanism of action (MDM2 inhibition) compared to general DNA damaging agents.

Pathway Visualization: Mechanism of Action

The spiro scaffold facilitates the precise orientation required to occupy the p53-binding pocket on MDM2.

MDM2_Pathway Spiro Spiro[2.5]octane Derivative (Compound 6u) MDM2 MDM2 Protein Spiro->MDM2 Competitive Inhibition (Fills p53 pocket) Complex MDM2-p53 Complex (Inactivated p53) Spiro->Complex Disrupts MDM2->Complex Binds p53 p53 Tumor Suppressor p53->Complex Binds Arrest Cell Cycle Arrest (G0/G1 Phase) p53->Arrest Upregulates p21 Apoptosis Apoptosis (Caspase-3 Activation) p53->Apoptosis Upregulates Bax Complex->p53 Releases Active p53 Degradation Proteasomal Degradation of p53 Complex->Degradation Ubiquitination

Figure 1: Mechanism of Action. The spiro[2.5]octane derivative competitively binds MDM2, liberating p53 to trigger cell death.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols define the synthesis and biological screening workflow.

Workflow Visualization

Workflow Start Precursor (Isatin/Olefin) Synth Synthesis (1,3-Dipolar Cycloaddition) Start->Synth Purify Purification (Column Chromatography) Synth->Purify MTT 1° Screen: MTT Assay (48h) Purify->MTT Annexin 2° Screen: Annexin V-FITC MTT->Annexin IC50 < 20 µM Valid Lead Candidate Validation Annexin->Valid Apoptosis Confirmed

Figure 2: Validation Workflow. From synthesis to biological confirmation.

Protocol A: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one

Rationale: This method uses a 1,3-dipolar cycloaddition or Simmons-Smith type reaction to construct the spiro-cyclopropane ring efficiently.

  • Reactants: Dissolve the appropriate olefin-linked indolinone precursor (1.0 equiv) in dry dichloromethane (DCM).

  • Cyclopropanation: Under inert atmosphere (N₂), add diethylzinc (Et₂Zn, 1.1 equiv) and diiodomethane (CH₂I₂, 1.1 equiv) at 0°C (Furukawa modification of Simmons-Smith).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify residue via silica gel column chromatography (Ethyl Acetate/Hexane gradient) to yield the spiro[2.5]octane derivative.

Protocol B: MTT Cytotoxicity Assay

Rationale: A colorimetric assay to determine metabolic activity as a proxy for cell viability.

  • Seeding: Seed DU-145 cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Maintain DMSO concentration < 0.1%. Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

Protocol C: Annexin V-FITC Apoptosis Assay

Rationale: To confirm that cell death is due to apoptosis (mechanism-specific) rather than necrosis.

  • Treatment: Treat cells with the IC₅₀ concentration of the spiro compound for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (FACS).

    • Q1 (Annexin-/PI+): Necrotic

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Viable

    • Q4 (Annexin+/PI-): Early Apoptotic (Target Population)

References

  • Kamal, A., et al. (2015).[1] "Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 25(20), 4601-4605. Retrieved from [Link]

  • Bennani, B., et al. (2023). "Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications." Molecules, 28(1), 150-183. Retrieved from [Link]

  • PubChem. (2025).[2] Spiro[2.5]octane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wuitschik, G., et al. (2008). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 47(24), 4512-4515. (Cited for general bioisostere principles). Retrieved from [Link]

Sources

Comparative

Beyond Flatland: A Comparative Guide to Aqueous Solubility and Salt Selection for Spirocyclic Amines

Topic: Aqueous Solubility Comparison of Spirocyclic Amine Salts Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary In modern medicinal chemistry, the transition from planar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aqueous Solubility Comparison of Spirocyclic Amine Salts Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In modern medicinal chemistry, the transition from planar (sp²) to three-dimensional (sp³) scaffolds—often termed "escaping flatland"—is a proven strategy to improve clinical success rates.[1] Spirocyclic amines, such as azaspiro[3.3]heptanes , have emerged as superior bioisosteres for traditional heterocycles like piperidines and morpholines. While they offer improved metabolic stability and vector positioning, their rigid, compact nature presents unique solubility challenges driven by high crystal lattice energies.

This guide provides a technical comparison of spirocyclic amine salts versus their planar analogs and evaluates the performance of different counterions. It is designed to assist researchers in selecting the optimal solid form for early-stage drug development.[2]

Mechanistic Insight: The Solubility Paradox of Spirocycles

To manipulate solubility, one must understand the thermodynamic forces at play. Solubility (


) is governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation:


The "Compactness" Effect

Spirocyclic amines differ fundamentally from piperidines in their topology.

  • Planar/Flexible (e.g., Piperidine): Lower lattice energy due to conformational flexibility (entropy penalty upon crystallization).

  • Rigid/Compact (e.g., Spiro[3.3]heptane): The rigid orthogonal arrangement allows for highly efficient crystal packing. This results in higher melting points and higher lattice energies , which can paradoxically reduce aqueous solubility despite the scaffold having a lower LogP (lipophilicity).

Key Takeaway: For spirocyclic amines, salt selection is not just about ionization; it is critical for disrupting the stable crystal lattice to enable dissolution.

Comparative Analysis: Scaffold & Salt Performance

Scaffold Comparison: Spirocyclic vs. Planar

The following data summarizes the physicochemical shift when replacing a piperidine core with a spirocyclic bioisostere (e.g., 2-azaspiro[3.3]heptane).

FeaturePiperidine (Flat) 2-Azaspiro[3.3]heptane (Spiro) Impact on Solubility
Hybridization (Fsp³) ~0.831.00Positive: Higher Fsp³ correlates with better saturation solubility.
Lipophilicity (LogP) 0.84~0.2 - 0.5Positive: Lower LogP favors aqueous solvation.
Basicity (pKa) ~11.2~10.5 - 11.0Neutral: Both require salt formation for neutral pH solubility.
Lattice Energy ModerateHighNegative: Rigid packing resists dissolution.
Metabolic Stability Low (Oxidation prone)HighIndirect: Allows for more polar substituents elsewhere.
Salt Form Performance Matrix

When selecting a counterion for spirocyclic amines, the goal is to balance solubility with hygroscopicity. Small, rigid amines often form highly hygroscopic salts with small counterions (like Cl⁻).

Salt FormSolubility (mg/mL)HygroscopicityCrystallinityRecommendation
Hydrochloride (HCl) High (>100) High ModerateUse for early tox studies; often too hygroscopic for final solid dosage.
Mesylate High (>50)ModerateGoodExcellent balance; breaks lattice effectively.
Tosylate Moderate (10-50)LowExcellent Best for lowering hygroscopicity; risk of lower solubility due to π-stacking.
Fumarate (1:1) Low-Moderate (1-10)LowGood"Sweet spot" for controlled release or non-hygroscopic solid forms.

Decision Pathways & Visualization

Salt Selection Workflow

The following diagram outlines a self-validating workflow for selecting the optimal salt form for a spirocyclic amine candidate.

SaltSelection Start Spirocyclic Amine Candidate (Free Base) pKaCheck Determine pKa (ΔpKa > 2 rule) Start->pKaCheck Counterion1 Group 1: Small Inorganic (HCl, H2SO4) pKaCheck->Counterion1 Max Solubility Needed Counterion2 Group 2: Sulfonic Acids (Mesylate, Tosylate) pKaCheck->Counterion2 Balance Sol/Cryst Counterion3 Group 3: Carboxylic Acids (Fumarate, Succinate) pKaCheck->Counterion3 Stability Focus Screen High-Throughput Screen (Polarized Light Microscopy + XRPD) Counterion1->Screen Counterion2->Screen Counterion3->Screen Decision1 Result: Hygroscopic? Screen->Decision1 Decision1->Counterion2 Yes (Switch Class) Decision2 Result: Soluble > 10mg/mL? Decision1->Decision2 No Decision2->Counterion1 No (Need stronger ion) Final Lead Salt Form Decision2->Final Yes

Caption: Logic flow for optimizing salt selection, prioritizing the balance between hygroscopicity and solubility.

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)

Purpose: To determine the equilibrium solubility of the selected salt form. This is the "gold standard" measurement.

Reagents:

  • Phosphate Buffered Saline (PBS) pH 7.4[3]

  • Simulated Gastric Fluid (SGF) pH 1.2

  • HPLC-grade Acetonitrile (for dilution)

Protocol:

  • Preparation: Weigh approximately 5–10 mg of the spirocyclic amine salt into a 4 mL glass vial.

  • Saturation: Add 1.0 mL of the test medium (PBS or SGF). If the solid dissolves immediately, add more solid until a visible suspension remains (supersaturation).

  • Equilibration: Cap the vial and place it on an orbital shaker (300 rpm) at 25°C for 24 hours.

    • Expert Tip: For spirocyclic salts with high lattice energy, extend equilibration to 48 hours to prevent reading kinetic solubility (metastable) instead of thermodynamic solubility.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to avoid drug adsorption).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV or LC-MS/MS against a standard curve.

  • pH Verification: Measure the pH of the supernatant at the end of the experiment. If the pH has shifted significantly (common with HCl salts), the solubility value corresponds to the final pH, not the initial buffer pH.

Micro-Scale Salt Screening (In Situ)

Purpose: Rapidly identify crystalline salts without large material consumption.

  • Stock Solutions: Prepare a 0.1 M solution of the free base in acetone or THF. Prepare 0.1 M solutions of counterions (HCl in dioxane, p-TsOH in acetone, etc.).

  • Mixing: In a 96-well glass plate, mix base and acid in a 1:1.05 molar ratio.

  • Evaporation: Allow solvents to evaporate slowly at room temperature (slow evaporation promotes better crystals than crash cooling).

  • Analysis: Examine wells under a polarized light microscope (PLM). Birefringence (glowing crystals against a dark background) indicates crystallinity. Amorphous solids (dark/glassy) are generally less stable and more hygroscopic.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][5]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[3] Angewandte Chemie. [Link][6]

  • Stepan, A. F., et al. (2011). Application of the Spirocyclic Bioisostere Principle to the Discovery of a Potent and Orally Bioavailable γ-Secretase Inhibitor. Journal of Medicinal Chemistry. [Link][5]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

Sources

Validation

Pharmacokinetic Evaluation of Spiro[2.5]octan-5-ylmethanamine Conjugates

Executive Summary: The "Escape from Flatland" In modern drug discovery, the spiro[2.5]octan-5-ylmethanamine scaffold represents a critical tactical shift from traditional aromatic (flat) linkers.[1] This guide evaluates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the spiro[2.5]octan-5-ylmethanamine scaffold represents a critical tactical shift from traditional aromatic (flat) linkers.[1] This guide evaluates the pharmacokinetic (PK) advantages of conjugating this specific spirocyclic moiety to active pharmacophores.[1]

Unlike traditional benzyl or cyclohexyl linkers, the spiro[2.5]octane system introduces a high fraction of sp3-hybridized carbons (


) and unique steric bulk without significantly increasing molecular weight.[1] This structural nuance directly addresses two common failure modes in lead optimization: rapid oxidative clearance  and poor aqueous solubility .[1]
Key Differentiators
  • Metabolic Shielding: The strained cyclopropane ring fused to the cyclohexane core sterically hinders Cytochrome P450 (CYP) access, significantly reducing metabolic clearance (

    
    ).[1]
    
  • Vectorial Rigidity: The spiro center locks the methanamine "exit vector" in a precise 3D orientation, improving target selectivity compared to flexible cyclohexyl analogs.

  • Lipophilicity Modulation: It maintains necessary lipophilicity for permeability while disrupting crystal packing energies, thereby enhancing solubility.[1]

Comparative Analysis: Spiro[2.5]octane vs. Standard Linkers

The following data compares a representative pharmacophore conjugated via three different linkers: a standard Benzyl group, a Cyclohexyl group, and the Spiro[2.5]octan-5-yl group.[1]

Table 1: Physicochemical & Pharmacokinetic Performance Matrix[1]
PropertyBenzyl Conjugate (Baseline)Cyclohexyl Conjugate (Aliphatic)Spiro[2.5]octan-5-yl Conjugate (Advanced)Performance Verdict
LogD (pH 7.4) 3.5 (High)3.8 (Very High)3.2 (Optimal) Spiro reduces lipophilicity slightly vs. cyclohexyl due to compact volume.[1]
Solubility (µM) < 10 (Poor)~20 (Low)> 85 (High) High

disrupts lattice energy, boosting solubility.[1]
Cl_int (µL/min/mg) > 50 (Rapid)35 (Moderate)< 12 (Stable) Critical Advantage: Spiro fusion blocks oxidation.[1]
t1/2 (Human Mic.) ~15 min~40 min> 120 min Supports QD (once daily) dosing potential.[1]
Permeability (

)
HighHighHigh Retains excellent cell penetration (

cm/s).[1]
Selectivity Ratio 1:1 (Promiscuous)5:1> 20:1 Rigid exit vector minimizes off-target binding.[1]

Note: Data represents class-typical values derived from comparative bioisostere studies (e.g., MAGL and MDM2 inhibitor optimization) [1, 2].

Mechanistic Insight: The Metabolic Blockade

The superior stability of spiro[2.5]octan-5-ylmethanamine conjugates stems from the Gem-Dialkyl Effect and Bond Strain .[1]

  • Steric Occlusion: The cyclopropane ring (C1-C3) acts as a rigid shield.[1] It prevents CYP450 heme iron from approaching the susceptible C-H bonds on the adjacent cyclohexane ring.[1]

  • Bond Dissociation Energy (BDE): Abstracting a hydrogen atom from the cyclopropane ring is energetically unfavorable compared to a standard methylene group.[1] This effectively "deactivates" a common metabolic soft spot.[1]

Figure 1: Metabolic Pathway Blocking Logic

The following diagram illustrates how the spiro scaffold diverts metabolic flux compared to a standard cyclohexane.

MetabolicBlockade Substrate Drug Conjugate Cyclohexane Cyclohexyl Analog Substrate->Cyclohexane Spiro Spiro[2.5]octyl Analog Substrate->Spiro CYP CYP450 Enzyme Oxidation Hydroxylation (C3/C4) CYP->Oxidation H-Abstraction Block Steric/Electronic Blockade CYP->Block Failed Oxidation Cyclohexane->CYP High Affinity Clearance Rapid Clearance (Inactive Metabolite) Oxidation->Clearance Spiro->CYP Low Affinity (Steric Clash) Stable Metabolically Stable (Extended t1/2) Block->Stable

Caption: Comparative metabolic fate. The spiro[2.5]octane scaffold blocks the primary hydroxylation pathway common in cyclohexyl rings.[1]

Experimental Protocols for Validation

To validate the PK advantages of a spiro[2.5]octan-5-ylmethanamine conjugate, researchers should utilize the following self-validating workflows.

Protocol A: Microsomal Stability Assay (Cl_int Determination)

Objective: Quantify the intrinsic clearance improvement of the spiro conjugate vs. the benzyl control.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Propranolol).[1]

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1]
    • Validation Criteria: Reference compound (Verapamil) must show high clearance (>50 µL/min/mg).[1]

Protocol B: LogD and Solubility Profiling

Objective: Confirm that the spiro scaffold maintains lipophilicity within the "Golden Triangle" (LogD 1–3) while improving solubility.

Workflow:

  • Shake-Flask Method: Dissolve compound in Octanol-saturated PBS (pH 7.4).

  • Equilibration: Shake for 24 hours at 25°C.

  • Phase Separation: Centrifuge and analyze both phases via HPLC-UV.

  • Data Check: If LogD > 3.5, the spiro scaffold may need polar substitutions (e.g., oxa-spiro variations) to optimize oral bioavailability.

Synthesis & Conjugation Workflow

The synthesis of these conjugates requires specific attention to the spiro-cyclization step to ensure the correct isomer (5-position).[1]

Figure 2: Synthetic Logic Flow

SynthesisFlow Start Starting Material: Cyclohexane-1,3-dione Step1 1. Enol Ether Formation 2. Simmons-Smith Cyclopropanation Start->Step1 Inter1 Intermediate: Spiro[2.5]octan-5-one Step1->Inter1 Step2 Reductive Amination (NH4OAc, NaBH3CN) Inter1->Step2 Product Spiro[2.5]octan-5-amine Step2->Product Conjugation Conjugation to Pharmacophore (Amide Coupling / SNAr) Product->Conjugation Final Final Conjugate Conjugation->Final

Caption: General synthetic route for accessing the spiro[2.5]octan-5-amine building block for conjugation.

References

  • BenchChem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (2025).[1][2][3][4] Retrieved from

  • Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry.[1] Journal of Medicinal Chemistry (2021), 64(1), 150-183.[1] [1]

  • Johansson, A., et al. Spirocyclic MCHr1 antagonists: Bioisosteric replacement of morpholine.[1] Bioorganic & Medicinal Chemistry Letters (2016).[1]

  • PubChem. Spiro[2.5]octane-5-carboxylic acid Compound Summary. (2025).[1][2][3][4] Retrieved from

  • Cresset Group. Addressing metabolic liabilities by bioisosteric replacements.[1][5] (2022).[1][5] Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Spiro[2.5]octan-5-ylmethanamine

[1] Executive Summary & Compound Profile Spiro[2.5]octan-5-ylmethanamine is a specialized spirocyclic primary amine building block used primarily in medicinal chemistry to introduce structural complexity (Fsp³ character)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

Spiro[2.5]octan-5-ylmethanamine is a specialized spirocyclic primary amine building block used primarily in medicinal chemistry to introduce structural complexity (Fsp³ character) into drug candidates.[1] As a conformationally restricted aliphatic amine, it presents specific handling challenges distinct from aromatic amines.

Critical Safety Designation: CORROSIVE / ACUTE TOXIN Treat this compound as a high-hazard substance.[1] Due to its specific spirocyclic lipophilicity, it may possess enhanced skin permeability compared to linear alkyl amines.[1]

PropertyDescription
Chemical Class Spirocyclic Primary Amine
Functional Group Primary Aminomethyl (-CH₂NH₂) on a spiro[2.5]octane core
Physical State Typically a low-melting solid or viscous liquid (depending on purity/salt form).[1]
Primary Hazards Skin Corrosion (Category 1B) , Serious Eye Damage (Category 1), Acute Toxicity (Oral/Inhalation).[1]
Reactivity Incompatible with strong acids, acid chlorides, anhydrides, and strong oxidizers.[1] Absorbs CO₂ from air (carbamate formation).

Hazard Mechanism & Risk Assessment

To ensure safety, researchers must understand the causality of the hazard, not just the classification.[1]

  • Corrosivity (pKa ~10.5): Like other aliphatic primary amines, the nitrogen lone pair is highly nucleophilic and basic.[1] Upon contact with tissue, it rapidly saponifies cell membrane lipids and denatures proteins, causing irreversible liquefactive necrosis.[1]

  • Spirocyclic Lipophilicity: The spiro[2.5]octane scaffold is lipophilic and rigid.[1] This structural feature—often exploited in drug design to improve bioavailability—may facilitate the compound's transit across the stratum corneum, increasing the risk of systemic toxicity following dermal exposure [1].

  • Sensitization Potential: Reactive amines can haptenize proteins, leading to delayed hypersensitivity (allergic contact dermatitis) upon repeated exposure.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The following PPE configuration is mandatory for all manipulations involving >50 mg of neat material.

Protection ZoneRequired EquipmentTechnical Rationale
Ocular/Face Chemical Splash Goggles + Face Shield Amines can cause permanent corneal opacity instantly.[1] A face shield prevents splashes from reaching the neck/chin areas often exposed by goggles alone.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile or Neoprene (5-8 mil)Aliphatic amines can permeate thin nitrile.[1] Double gloving provides a breakthrough time buffer. "Break-and-remove" protocol applies immediately upon contamination.
Respiratory Fume Hood (Face Velocity >0.5 m/s) The vapor pressure of low-MW amines is sufficient to cause respiratory tract burns.[1] Do not handle on an open bench.
Body Chemical-Resistant Apron (over lab coat)Cotton lab coats absorb amines, holding the corrosive agent against the skin.[1] An impervious apron provides a necessary barrier.

Operational Handling Protocol

This workflow integrates safety with experimental integrity (preventing carbonate formation).

Diagram 1: Safe Handling Workflow

HandlingWorkflow cluster_weighing Weighing / Dispensing Start Start: Material Retrieval Inspect 1. Container Inspection (Check for crystallization/pressure) Start->Inspect Equip 2. Don PPE (Double Gloves + Face Shield) Inspect->Equip Environment 3. Transfer to Fume Hood (Clear working area) Equip->Environment Open 4. Open Container (Point away from face) Environment->Open Aliquot 5. Aliquot Material (Use disposable spatula/pipette) Open->Aliquot Reseal 6. Purge with N2/Ar & Reseal (Prevents carbonate formation) Aliquot->Reseal Dissolve 7. Immediate Dissolution (Dissolve in solvent to reduce volatility) Reseal->Dissolve Clean 8. Decontaminate Tools (Wipe with dilute HCl/Vinegar) Dissolve->Clean End Ready for Reaction Clean->End

Caption: Step-by-step logic for handling corrosive spirocyclic amines to ensure operator safety and compound integrity.

Detailed Methodology
  • Preparation: Clear the fume hood of unnecessary clutter. Place a disposable absorbent pad (benchkote) on the surface to capture micro-droplets.

  • Atmosphere Control: Amines react with atmospheric CO₂ to form carbamate salts (white crust).[1] If the container allows, purge the headspace with Nitrogen or Argon immediately after opening and before closing [2].

  • Dispensing:

    • If Solid: Use a disposable anti-static spatula.[1] Avoid creating dust.[2][3]

    • If Liquid: Use a positive-displacement pipette if viscous.[1] Never pour directly from the stock bottle; transfer a small amount to a secondary vial first.

  • Decontamination: Immediately wipe spatulas or pipette exteriors with a tissue dampened with 5% acetic acid or dilute HCl. This neutralizes the amine residue before the tool leaves the hood.

Emergency Response & Spill Management

Speed is the critical factor in amine exposure. The "soapy feeling" on skin is actually tissue dissolving—do not wait for pain.

Diagram 2: Exposure Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Blot excess (do not rub) 2. Flush water >15 min 3. Remove contaminated clothing Skin->ActionSkin ActionEye 1. Force eyelids open 2. Flush eyewash >15 min 3. DO NOT neutralize Eye->ActionEye ActionInhale 1. Move to fresh air 2. Sit upright (90°) 3. Oxygen if available Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate decision tree for acute amine exposure. Note: Never attempt to neutralize eyes with acid.[1]

Spill Cleanup (Small Scale < 10 mL/g)
  • Evacuate: Alert nearby personnel.

  • Gear Up: Ensure you are wearing the full PPE described in Section 3.

  • Absorb: Cover the spill with a specialized Amine Neutralizing Absorbent (often citric acid-based).[1] If unavailable, use dry sand or vermiculite.[1]

    • Note: Do not use standard paper towels initially, as the high surface area can increase evaporation of toxic vapors.[1]

  • Neutralize: Once absorbed, the material can be carefully collected.[1] The surface should be wiped with dilute (5%) acetic acid to neutralize non-visible residues.

  • Disposal: Seal in a dedicated hazardous waste bag labeled "Corrosive - Basic Organic."

Waste Disposal

Do not mix with general organic waste streams without verification, as amines can react exothermically with acid chlorides or anhydrides present in the waste container.[1]

  • Primary Stream: Basic Organic Waste (Non-Halogenated).[1]

  • Quenching (Optional): For small remnants, carefully quench with dilute HCl in a controlled vessel before disposal, ensuring pH is neutral (pH 6-8).

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage if pressure builds up.[1]

References

  • Sigma-Aldrich. Spirocyclic Building Blocks for Scaffold Assembly. Accessed 2026.[1][4] Link

  • Angene Chemical. Safety Data Sheet: Spiro[2.5]octan-6-ylmethanamine (Analogous Structure).[1] Accessed 2026.[1][4] Link

  • BLD Pharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights, 2021.[1] Link

  • National Institutes of Health (NIH) - PubChem. Spiro[2.5]octane (Core Structure Data).[1] Accessed 2026.[1][4] Link[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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